6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-7-3-2-5-4-6(11)9-8(5)10-7/h2-3H,4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZZZPINMIUNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 6-methoxy-7-azaindolin-2-one, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural resemblance to endogenous signaling molecules makes it a valuable scaffold for the development of novel therapeutics, particularly kinase inhibitors. This in-depth technical guide provides a detailed, scientifically-grounded exposition on a proposed synthetic route to this target molecule. The guide elucidates the strategic considerations behind the chosen synthetic pathway, offers detailed step-by-step protocols, and explains the underlying reaction mechanisms.
Introduction and Significance
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in drug discovery, serving as a bioisosteric replacement for the indole nucleus in numerous biologically active compounds. The introduction of a nitrogen atom into the benzene ring of indole can significantly modulate the physicochemical properties of a molecule, often leading to improved aqueous solubility and bioavailability. Furthermore, the 7-azaindole moiety can establish unique hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.
The 2-oxo derivative, 7-azaindolin-2-one, is an analogue of oxindole and has been identified as a key pharmacophore in the development of inhibitors for various protein kinases. The addition of a methoxy group at the 6-position can further refine the electronic and steric properties of the molecule, potentially leading to enhanced target engagement and a more favorable pharmacokinetic profile. Consequently, this compound represents a promising building block for the synthesis of next-generation targeted therapies.
Retrosynthetic Analysis and Strategic Approach
A robust and efficient synthesis of this compound is paramount for its exploration in drug discovery programs. The retrosynthetic analysis reveals a multi-step pathway commencing from readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
The proposed forward synthesis, therefore, involves four key stages:
-
Methoxylation: Introduction of a methoxy group onto a commercially available substituted pyridine.
-
Iodination: Regioselective iodination of the resulting 2-amino-5-methoxypyridine to install a handle for the subsequent cyclization.
-
Cyclization: Construction of the fused pyrrole ring to form the 6-methoxy-7-azaindole core.
-
Oxidation: Regioselective oxidation of the 6-methoxy-7-azaindole at the C2-position to yield the final product.
Detailed Synthetic Pathway and Experimental Protocols
The following section outlines the proposed step-by-step synthesis of this compound, with detailed protocols and mechanistic insights.
Step 1: Synthesis of 2-Amino-5-methoxypyridine
The synthesis commences with the methoxylation of a suitable starting material. A plausible route involves the copper-catalyzed methoxylation of 2-amino-5-iodopyridine.[1]
-
Reaction Scheme:
-
2-Amino-5-iodopyridine + NaOMe --(Cu powder, MeOH)--> 2-Amino-5-methoxypyridine
-
-
Protocol:
-
To a pressure vessel, add 2-amino-5-iodopyridine (1.0 eq.), sodium methoxide (0.36 eq.), and copper powder (0.09 eq.).
-
Add methanol as the solvent.
-
Seal the vessel and heat the reaction mixture at 150 °C for 12 hours with stirring.
-
After cooling to room temperature, concentrate the reaction mixture to dryness.
-
Extract the residue with chloroform, dry the combined organic extracts over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford 2-amino-5-methoxypyridine.
-
-
Causality of Experimental Choices: The use of a copper catalyst is crucial for promoting the nucleophilic substitution of the iodide with the methoxide anion. The reaction is performed in a sealed vessel at elevated temperature to drive the reaction to completion.
Step 2: Synthesis of 2-Amino-3-iodo-5-methoxypyridine
The next step involves the regioselective iodination of 2-amino-5-methoxypyridine at the C3 position. This is a critical step to enable the subsequent cyclization.
-
Reaction Scheme:
-
2-Amino-5-methoxypyridine + I₂ --(Na₂CO₃, EtOH)--> 2-Amino-3-iodo-5-methoxypyridine
-
-
Protocol:
-
Dissolve 2-amino-5-methoxypyridine (1.0 eq.) in ethanol.
-
Add sodium carbonate (1.2 eq.) to the solution.
-
Add a solution of iodine (1.1 eq.) in ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel chromatography.
-
-
Mechanistic Insight: The amino group at the C2 position is an activating group, directing the electrophilic iodination to the ortho (C3) and para (C5) positions. Since the C5 position is already substituted with a methoxy group, the iodination occurs selectively at the C3 position.
Step 3: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (6-Methoxy-7-azaindole)
The construction of the pyrrole ring can be achieved through various methods. A palladium-catalyzed Sonogashira coupling followed by cyclization is a robust approach.[2]
-
Reaction Scheme:
-
2-Amino-3-iodo-5-methoxypyridine + Trimethylsilylacetylene --(Pd(PPh₃)₂Cl₂, CuI, Et₃N)--> 2-Amino-5-methoxy-3-((trimethylsilyl)ethynyl)pyridine
-
2-Amino-5-methoxy-3-((trimethylsilyl)ethynyl)pyridine --(TBAF, THF)--> 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
-
-
Protocol:
-
To a solution of 2-amino-3-iodo-5-methoxypyridine (1.0 eq.) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq.) and CuI (0.04 eq.).
-
Add trimethylsilylacetylene (1.2 eq.) and stir the mixture at room temperature under an inert atmosphere for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate. Purify the crude product by silica gel chromatography to obtain the Sonogashira coupling product.
-
Dissolve the purified product in THF and add tetrabutylammonium fluoride (TBAF) (1.1 eq.).
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to yield 6-methoxy-1H-pyrrolo[2,3-b]pyridine.
-
-
Authoritative Grounding: The Sonogashira coupling is a well-established and versatile method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. The subsequent TBAF-mediated desilylation and intramolecular cyclization of the amino group onto the alkyne provides an efficient route to the pyrrolo[2,3-b]pyridine core.
Step 4: Synthesis of this compound
The final step is the regioselective oxidation of the 6-methoxy-7-azaindole at the C2 position. A method developed for the oxidation of indoles to 2-oxindoles can be adapted for this transformation.
-
Reaction Scheme:
-
6-Methoxy-1H-pyrrolo[2,3-b]pyridine --(H₂SO₄/SiO₂, DMSO)--> this compound
-
-
Protocol:
-
Prepare sulfuric acid adsorbed on silica gel by slowly adding concentrated sulfuric acid to silica gel with stirring.
-
To a solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in DMSO, add the prepared sulfuric acid/silica gel catalyst.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, filter the reaction mixture and wash the silica gel with ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by silica gel chromatography.
-
-
Trustworthiness of the Protocol: The use of a solid-supported acid catalyst simplifies the workup procedure and offers a milder alternative to strong, corrosive acids in solution. The regioselectivity for the C2 position is based on the electronic properties of the pyrrole ring within the 7-azaindole system, which is analogous to that of indole.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Characterization of the Final Product
The structural confirmation of the synthesized this compound would be achieved through a combination of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, a singlet for the C3 methylene protons, and a broad singlet for the N-H proton of the lactam. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactam, aromatic carbons of the pyridine and pyrrole rings, the methoxy carbon, and the C3 methylene carbon. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₈H₈N₂O₂. |
| FT-IR | Characteristic absorption bands for the N-H and C=O stretching of the lactam ring, and C-O stretching of the methoxy group. |
Conclusion
This technical guide has detailed a plausible and scientifically sound synthetic route for the preparation of this compound. By leveraging established synthetic methodologies for the construction of the 7-azaindole core and the regioselective oxidation of the pyrrole ring, this guide provides a comprehensive framework for researchers and drug development professionals to access this valuable heterocyclic scaffold. The successful synthesis of this compound will undoubtedly facilitate the exploration of its potential as a key building block in the development of novel therapeutic agents.
References
-
PrepChem. Synthesis of 2-amino-5-methoxy pyridine. [Link]
-
Ali, H. I., Khurana, L., & Olszewska, T. (2015). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS chemical neuroscience, 6(10), 1732–1746. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
- Cislak, F. E., & Kranzfelder, A. L. (1948). U.S. Patent No. 2,456,379. Washington, DC: U.S.
-
Wang, C., Liu, Y., Zhang, Y., & Zhang, A. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(5), 1279-1284. [Link]
-
Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]
-
El-Sayed, N. N. E. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Lautens, M., & Fagnou, K. (1993). U.S. Patent No. 5,332,824. Washington, DC: U.S.
- Geissler, A., & Lautens, M. (1993).
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & El-Kersh, M. A. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. [Link]
-
Hansen, M. R., Nielsen, M., & Kristensen, J. L. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(21), 3948. [Link]
-
Wang, C., Liu, Y., Zhang, Y., & Zhang, A. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(5), 1279-1284. [Link]
-
Zhang, Y., He, H., Wang, Y., & Wu, T. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 22(11), 1845. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(21), 4831–4834. [Link]
-
Wang, C., Liu, Y., Zhang, Y., & Zhang, A. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. ResearchGate. [Link]
-
Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]
-
Fukuda, T., & Akita, H. (2012). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein journal of organic chemistry, 8, 173–178. [Link]
-
Kumar, S., & Argade, N. P. (2014). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry, 12(43), 8738-8745. [Link]
-
Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115594. [Link]
Sources
An In-depth Technical Guide to 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Privileged Scaffold for Kinase Inhibition
Introduction: The Strategic Value of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structure, being a bioisostere of the natural indole nucleus, allows it to mimic the interactions of many biological signaling molecules.[1] The strategic placement of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capacity and favorably modulates physicochemical properties such as solubility, a critical factor in drug development.[2] This core is particularly prominent in the design of kinase inhibitors, as it effectively mimics the adenine hinge-binding region of ATP, the ubiquitous substrate for all kinases.[3]
This guide focuses on a specific, highly functionalized derivative: 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one . The introduction of an oxo group at the C2 position creates a lactam ring, which is a powerful structural motif. This 2-pyridone substructure can act as both a hydrogen bond donor (via the N-H) and an acceptor (via the C=O), enabling strong, bidentate interactions within the highly conserved hinge region of a kinase ATP-binding pocket.[4] The addition of a methoxy group at the C6 position provides a handle for fine-tuning potency and pharmacokinetic properties, offering a vector for interaction with solvent-exposed regions or deeper hydrophobic pockets of the target protein.
This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the predicted chemical properties, a robust proposed synthesis, reactivity analysis, and the therapeutic potential of this promising molecular scaffold.
Physicochemical and Spectral Properties
While extensive experimental data for this specific molecule is not publicly available, we can predict its core properties with high confidence based on its constituent functional groups and the known characteristics of the 7-azaindole family.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₈H₈N₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 164.16 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical appearance for heterocyclic lactams. |
| Melting Point | > 100 °C | The presence of the lactam moiety introduces strong hydrogen bonding capabilities, significantly increasing the melting point compared to its non-oxidized precursor, 6-Methoxy-7-azaindole (m.p. 88-89 °C). |
| Solubility | Soluble in DMSO, DMF, and hot methanol. Sparingly soluble in water and non-polar solvents. | The polar lactam group enhances solubility in polar aprotic solvents. Overall aqueous solubility is expected to be modest but is an improvement over simple indole bioisosteres.[2] |
| Tautomerism | Exists primarily in the lactam form, with a minor contribution from the lactim (2-hydroxy) tautomer. | The lactam form is generally more stable for 6-membered ring systems. The equilibrium can be influenced by solvent and pH. |
Predicted Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.0-12.0 ppm (s, 1H): Pyrrole N1-H proton, typically broad.
-
δ 9.5-10.5 ppm (s, 1H): Lactam N3-H proton, exchangeable with D₂O.
-
δ 7.0-7.5 ppm (d, 1H): Aromatic H4 proton.
-
δ 6.5-7.0 ppm (d, 1H): Aromatic H5 proton.
-
δ 3.8 ppm (s, 3H): Methoxy (O-CH₃) protons.
-
δ 3.5 ppm (s, 2H): Methylene (C3-H₂) protons of the pyrrolone ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 170-175 ppm: Lactam carbonyl (C=O) carbon.
-
δ 150-155 ppm: C6 carbon attached to the methoxy group.
-
δ 110-145 ppm: Remaining aromatic carbons.
-
δ 55-60 ppm: Methoxy (O-CH₃) carbon.
-
δ 40-45 ppm: Methylene (C3) carbon.
-
-
Infrared (IR, KBr Pellet):
-
3400-3200 cm⁻¹: N-H stretching vibrations (pyrrole and lactam).
-
1680-1650 cm⁻¹: Strong C=O stretching vibration of the cyclic amide (lactam).
-
1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic rings.
-
1250-1200 cm⁻¹: C-O stretching of the aryl ether (methoxy group).
-
Proposed Synthesis Workflow
The synthesis of this compound is a non-trivial process that requires a strategic, multi-step approach. A robust pathway would involve the initial construction of the core azaindole ring followed by selective oxidation. The following proposed synthesis is designed for reliability and adaptability.
Caption: Proposed multi-step synthesis of this compound.
Detailed Protocol and Scientific Rationale
-
Step 1: Azaindole Core Synthesis. The synthesis begins with a commercially available starting material, 2-amino-5-methoxypyridine. A condensation reaction with an α-ketoester like ethyl glyoxalate under acidic catalysis (e.g., trifluoroacetic acid in toluene) would form a reactive iminium intermediate. Subsequent reductive cyclization, potentially using a reagent like sodium dithionite, would yield the 6-methoxy-7-azaindole core. This approach is adapted from established indole synthesis methodologies.
-
Step 2: Nitrogen Protection. The N-H of the pyrrole ring is acidic and nucleophilic, which could interfere with the subsequent oxidation step. Protection is therefore a critical strategic choice. Using a robust but readily cleavable protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) chloride is advisable. The SEM group is stable to many oxidative conditions and can be removed efficiently at the end of the synthesis.
-
Step 3: Lactam Formation via Oxidation. This is the key transformation. Direct oxidation of the C2-C3 bond of the protected azaindole to form the lactam is challenging. A plausible method involves controlled oxidation using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction requires careful optimization of temperature and stoichiometry to avoid over-oxidation or N-oxidation of the pyridine ring. The choice of an N-protected substrate is crucial here to direct the reactivity towards the pyrrole ring.
-
Step 4: Deprotection. The final step is the removal of the SEM protecting group. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid) or with a fluoride source like tetrabutylammonium fluoride (TBAF), yielding the target molecule, this compound.
Chemical Reactivity and Stability
The reactivity of the target molecule is governed by the interplay of its three key features: the electron-rich pyrrole system, the electron-deficient pyridine ring, and the nucleophilic/acidic lactam moiety.
Caption: Predicted reactivity map of the this compound scaffold.
-
N-Alkylation/Acylation: Both the N1 (pyrrole) and N3 (lactam) positions possess acidic protons. Selective functionalization can be achieved by careful choice of base and reaction conditions. Deprotonation of the N1-H is generally more facile, allowing for the introduction of various side chains to explore structure-activity relationships (SAR).
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient and resistant to EAS. However, the fused pyrrole ring and the powerful electron-donating effect of the C6-methoxy group activate the pyridine ring towards electrophiles. Substitution is most likely to occur at the C4 or C5 positions.
-
Pyridine N-Oxidation: The lone pair on the pyridine nitrogen (N7) can be oxidized to an N-oxide.[3] This transformation reverses the electron-withdrawing nature of the pyridine ring, making it susceptible to nucleophilic attack and providing a versatile handle for further functionalization.
-
Stability: The scaffold is expected to be stable under typical laboratory conditions. It may be sensitive to strong oxidizing agents and highly acidic or basic conditions, which could lead to ring-opening of the lactam.
Potential Applications in Drug Discovery: A Kinase Inhibitor Paradigm
The structural features of this compound make it an exceptionally strong candidate for development as a Type I or Type II kinase inhibitor.
-
Hinge-Binding Motif: As previously noted, the 2-oxo-7-azaindole core is an excellent "hinge-binder". The lactam N-H and C=O can form two crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the molecule in the ATP-binding site. This is a hallmark of many potent and selective kinase inhibitors.[4]
-
Modulation of Selectivity and Potency: The 6-methoxy group extends into the solvent-exposed region of the kinase cleft. This position is ideal for modification to improve properties or achieve selectivity.
-
Solubility: It can be replaced with more polar groups (e.g., morpholine, piperazine) to enhance aqueous solubility.
-
Selectivity: It can be extended with larger, more complex side chains to interact with specific amino acid residues that differ between kinase family members, thereby engineering selectivity.
-
Metabolic Stability: The methoxy group itself is a potential site of metabolism (O-demethylation). Understanding its metabolic fate is a key step in lead optimization.
-
Caption: Conceptual binding mode showing key hydrogen bonds to the kinase hinge.
Conclusion and Future Directions
This compound is a promising, albeit underexplored, heterocyclic scaffold. Its predicted chemical properties, combined with the established biological importance of its core components, position it as a high-potential starting point for drug discovery campaigns, particularly in oncology and inflammatory diseases where kinases are validated targets.
The immediate future work should focus on the successful execution of the proposed synthesis to obtain a physical sample for characterization. Subsequent efforts should include:
-
Confirmation of Structure: Unambiguous structural confirmation using X-ray crystallography.
-
In Vitro Screening: Profiling the compound against a broad panel of kinases to identify initial hits.
-
SAR Development: Synthesizing a focused library of analogues, particularly by modifying the N1 and C6 positions, to rapidly build a structure-activity relationship and optimize for potency, selectivity, and drug-like properties.
This technical guide provides the foundational chemical knowledge and strategic framework necessary to unlock the potential of this valuable scaffold.
References
-
Rodriguez, A. L. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Kletskii, M. E., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6611. [Link]
- Bambal, R., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
-
Hassan, A. E. A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 433-439. [Link]
-
Kulkarni, P. M., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 8(12), 1237-1242. [Link]
-
Shao, J., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 13136-13156. [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
- Meijer, L., et al. (2008). Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof.
-
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
El-Damasy, A. K., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 12345. [Link]
-
Jin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21457-21466. [Link]
-
Kumar, A., & Agarwal, S. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(15), 4165-4195. [Link]
-
Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of the 6-Methoxy-7-Azaindole Scaffold: A Technical Guide for Drug Discovery
Abstract
The 6-methoxy-7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a strategic advantage in the design of novel therapeutics. As a bioisosteric replacement for the traditional indole nucleus, this heterocyclic motif provides a unique combination of physicochemical and pharmacological properties that address key challenges in drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 6-methoxy-7-azaindole core, including its synthesis, key properties, and diverse applications, with a particular focus on its role in the development of kinase inhibitors.
Introduction: The Strategic Value of Bioisosterism
In the intricate process of drug design, the strategic modification of lead compounds is paramount to optimizing their efficacy, safety, and pharmacokinetic profiles. Bioisosterism, the substitution of an atom or a group of atoms with another that produces a compound with similar biological activity, is a cornerstone of this process. The 7-azaindole scaffold, a bioisostere of indole, has garnered significant attention for its ability to enhance drug-like properties.[1] The introduction of a nitrogen atom into the benzene ring of indole fundamentally alters the electronic distribution and hydrogen bonding capacity of the molecule, often leading to improved aqueous solubility and metabolic stability.[2]
The 6-methoxy-7-azaindole variant further refines these properties. The methoxy group, an electron-donating substituent, can modulate the electronics of the aromatic system and provide an additional point of interaction with biological targets, making it a particularly attractive scaffold for a range of therapeutic applications.
Physicochemical Properties and Advantages
The incorporation of the 6-methoxy-7-azaindole scaffold into a drug candidate can offer several distinct advantages over its indole counterpart. These benefits stem from the altered electronic nature and hydrogen-bonding potential of the bicyclic system.
Table 1: Physicochemical Properties of 6-Methoxy-7-azaindole
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [3] |
| Molecular Weight | 148.16 g/mol | [3] |
| Melting Point | 88-89 °C | [3] |
| Appearance | Solid | [3] |
A key advantage of the azaindole core is its demonstrated ability to improve aqueous solubility, a critical factor for oral bioavailability.[2] The pyridine nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with water molecules. While specific quantitative data for a direct comparison of a 6-methoxy-7-azaindole drug and its indole analog are often proprietary, the general trend of increased solubility for azaindole-containing compounds is well-established in the literature.[2]
Furthermore, the altered metabolic profile of azaindole derivatives can be advantageous. The pyridine ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the benzene ring of indole, which can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[1]
Synthesis of the 6-Methoxy-7-azaindole Core
The construction of the 6-methoxy-7-azaindole scaffold can be achieved through various synthetic strategies, often adapting established methods for indole and azaindole synthesis. A common and effective approach involves a multi-step sequence starting from readily available pyridine derivatives.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible and commonly employed synthetic strategy for accessing the 6-methoxy-7-azaindole core, based on established methodologies for substituted azaindole synthesis.
Sources
- 1. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
This guide provides a detailed exploration of the molecular mechanism of action for this compound, a compound of significant interest in the field of neurodegenerative disease research. As drug development professionals and researchers, understanding the precise interactions of a molecule with its biological targets is paramount for optimizing lead compounds and designing effective therapeutic strategies. This document synthesizes current experimental evidence to elucidate the compound's primary activities, the rationale behind its therapeutic potential, and the methodologies used to characterize its function.
Introduction: A Multifaceted Approach to Neurodegeneration
This compound, also known as 6-methoxy-7-azaindolin-2-one, belongs to the azaindolin-2-one class of heterocyclic compounds. This scaffold has emerged as a promising chemotype in the pursuit of treatments for complex multifactorial diseases, particularly neurodegenerative disorders like Alzheimer's disease (AD).[1][2] The traditional "one-target, one-drug" approach has proven insufficient for diseases with intricate pathologies.[1] Alzheimer's, for instance, is characterized by multiple pathological events, including the deposition of amyloid-β (Aβ) plaques and the formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[1]
A key enzyme implicated in the hyperphosphorylation of tau is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase.[3][4] Its upregulation contributes not only to the formation of NFTs but also to neuroinflammation and a reduction in neuronal-glial connections, exacerbating neuronal fragility.[1] Consequently, molecules that can simultaneously address both GSK-3β activity and the subsequent tau aggregation offer a highly attractive, multi-target therapeutic strategy.[2][5] this compound and its derivatives have been identified as such agents, functioning as dual inhibitors of both GSK-3β and tau aggregation.[1][5]
Core Mechanism of Action: A Dual-Pronged Inhibition Strategy
The primary therapeutic potential of this compound stems from its ability to concurrently inhibit two central pathological processes in tauopathies.
Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a critical regulatory kinase involved in a multitude of cellular processes, including metabolism, cell survival, and neuronal function.[3][4] In the context of Alzheimer's disease, its aberrant activation is a key driver of pathology.[1] GSK-3β directly phosphorylates the microtubule-associated protein tau, leading to its dissociation from microtubules and subsequent aggregation into NFTs.[1]
Compounds based on the azaindolin-2-one scaffold have demonstrated potent, ATP-competitive inhibition of GSK-3β. The five-membered heterocyclic ring is crucial for activity, providing the necessary hydrogen bond donors and acceptors to interact with the kinase's active site.[1] While specific IC50 values for this compound are not detailed in the provided literature, a closely related derivative, compound (E)-2f, was identified as a promising GSK-3β inhibitor with an IC50 of 1.7 µM.[1][2][5] This demonstrates the scaffold's efficacy in targeting this key enzyme.
The workflow for identifying and characterizing GSK-3β inhibition is a critical aspect of the research. It involves a multi-step process from initial screening to cellular validation.
Caption: Workflow for the identification and validation of GSK-3β inhibitors.
Inhibition of Tau Protein Aggregation
Independent of its role in preventing tau hyperphosphorylation via GSK-3β inhibition, the azaindolin-2-one scaffold also directly interferes with the aggregation of tau protein.[1] This secondary mechanism is crucial, as it can address existing phosphorylated tau, preventing its assembly into the toxic NFTs that are a hallmark of various neurodegenerative diseases.[5]
Studies have shown that derivatives of this compound have a pronounced anti-aggregation effect on tau in cell-based models of tauopathy.[1][5] This dual-action profile—preventing new tau phosphorylation while also inhibiting the aggregation of existing pathological tau—positions this compound class as a particularly robust therapeutic candidate.
Caption: Dual-action mechanism of this compound.
Experimental Validation and Protocols
The claims of dual inhibition are substantiated by specific, reproducible experimental protocols. For drug development professionals, understanding these methodologies is key to evaluating the compound's potential.
Protocol: In Vitro GSK-3β Kinase Assay (IMAP-based)
This protocol describes a common method for quantifying the direct inhibitory effect of a compound on GSK-3β enzymatic activity. The principle lies in measuring the phosphorylation of a substrate peptide.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK-3β.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 20 mM HEPES, 0.01% Tween-20, 2 mM DTT, pH 7.4.[3]
-
Kinase Solution: Prepare a 2X solution of recombinant human GSK-3β enzyme in assay buffer. The final concentration should be optimized for linear substrate conversion.
-
Substrate/ATP Solution: Prepare a 4X solution containing a fluorescently labeled peptide substrate and ATP in assay buffer.
-
Inhibitor Solution: Prepare serial dilutions of this compound (4X final concentration) in assay buffer with a constant percentage of DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X Inhibitor Solution to the appropriate wells.
-
Add 10 µL of the 2X Kinase Solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP Solution.
-
Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction by adding IMAP Binding Reagent, which binds specifically to the phosphorylated substrate.
-
Incubate for a further 30-60 minutes to allow the binding to reach equilibrium.[3]
-
Read the plate on a fluorescence polarization reader. Increased phosphorylation leads to a higher polarization signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Tau Aggregation Model
To confirm that the compound is active in a more biologically relevant context, a cell-based model is essential. These models typically involve overexpressing a mutant form of tau that is prone to aggregation.
Objective: To assess the ability of the test compound to reduce the formation of intracellular tau aggregates.
Methodology:
-
Cell Culture: Utilize a cell line (e.g., HEK293 or SH-SY5Y) that is stably or transiently transfected to express a pro-aggregation mutant of human tau (e.g., P301L or K280q).
-
Compound Treatment: Seed the cells in multi-well plates. After allowing them to adhere, treat the cells with various concentrations of this compound for 24-48 hours.
-
Induction of Aggregation (if necessary): In some models, an external factor like arachidonic acid or heparin can be used to induce tau aggregation.
-
Detection and Quantification:
-
Immunofluorescence: Fix the cells and perform immunocytochemistry using an antibody specific to aggregated or phosphorylated tau (e.g., AT8, AT100). Counterstain with a nuclear dye like DAPI.
-
Image Analysis: Capture images using a high-content imaging system. Quantify the number and intensity of intracellular tau inclusions per cell.
-
Biochemical Analysis: Lyse the cells and separate soluble and insoluble fractions by centrifugation. Analyze the insoluble fraction for aggregated tau using Western blotting.
-
-
Toxicity Assessment: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the reduction in tau aggregates is not due to general cytotoxicity.[1][5]
Broader Context and Therapeutic Outlook
The 1H-pyrrolo[2,3-b]pyridine scaffold, the core of the compound , is a versatile pharmacophore. Different derivatives have been developed as potent inhibitors for other protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), demonstrating the chemical tractability and broad applicability of this structural class in kinase-targeted drug discovery.[6]
For this compound, the dual mechanism of action is its most compelling feature. By targeting both the "upstream" cause (GSK-3β-mediated hyperphosphorylation) and the "downstream" event (tau aggregation), it offers a more comprehensive approach to treating tauopathies than a single-target agent. Furthermore, initial studies have shown that effective derivatives are non-toxic to normal cells, indicating a favorable preliminary safety profile.[1][5] This makes the azaindolin-2-one scaffold a promising lead for further investigation and optimization in the development of neuroprotective therapeutics.
References
-
Ali, T. F. S., Ciftci, H. I., Radwan, M. O., Roshdy, E., Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. [Link]
-
Ali, T. F. S., Ciftci, H. I., Radwan, M. O., Roshdy, E., Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed, 35455423. [Link]
-
Ali, T. F. S., Ciftci, H. I., Radwan, M. O., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. ResearchGate. [Link]
-
Li, Y., Wang, Y., Zhang, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21553. [Link]
-
National Center for Biotechnology Information. (2012). Discovery of Potent and Highly Selective Inhibitors of GSK3b. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Kim, D. H., Jeon, S. J., Son, G. H., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(11), 6218. [Link]
-
Li, Y., Wang, Y., Zhang, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 7-Azaindole Derivatives as Privileged Scaffolds in Kinase Inhibition: A Technical Guide for Drug Discovery Professionals
Abstract: In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has solidified its position as a "privileged" structure, particularly in the highly competitive field of kinase inhibitor discovery.[1][2] This guide provides an in-depth technical exploration of 7-azaindole derivatives, from their fundamental biochemical interactions to their translation into clinical candidates. We will dissect the rationale behind their design, outline key synthetic and screening methodologies, and present a forward-looking perspective on their continued evolution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the 7-azaindole core in their therapeutic programs.
Part 1: The Kinase Inhibitor Landscape and the Rise of the 7-Azaindole Scaffold
The Challenge of Kinase Selectivity
The human kinome comprises over 500 members, each playing a critical role in cellular signaling pathways that govern processes like proliferation, differentiation, and survival.[3] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3][4] However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge for the development of selective inhibitors.[3][5] Achieving selectivity is paramount to minimizing off-target effects and ensuring a favorable therapeutic window.
Privileged Scaffolds in Kinase Inhibition
In the quest for potent and selective kinase inhibitors, medicinal chemists often turn to "privileged scaffolds." These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 7-azaindole scaffold has emerged as a particularly successful privileged structure in kinase inhibitor design.[1][3][5] Its success stems from its ability to mimic the purine core of ATP and form key interactions within the kinase active site.[2][4]
The 7-Azaindole Core: A Unique Bioisostere
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of indole and purine.[2][4] The strategic placement of a nitrogen atom at the 7-position of the indole ring system imparts a unique set of electronic and hydrogen-bonding properties.[1] This seemingly minor modification has profound implications for kinase binding. The 7-azaindole moiety serves as an exceptional "hinge-binding" motif, forming two critical hydrogen bonds with the backbone of the kinase hinge region.[3][5][6][7] This bidentate interaction, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH acting as a donor, anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for further optimization.[3][7][8]
Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge.
Part 2: Rational Design and Synthesis of 7-Azaindole Kinase Inhibitors
Structure-Activity Relationship (SAR) Studies
The versatility of the 7-azaindole scaffold allows for extensive chemical modification at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[3] Systematic SAR studies are crucial for understanding how different substituents influence biological activity.
| Position | Modification | Impact on Activity | Rationale |
| C3 | Aryl or heteroaryl groups | Often enhances potency and can modulate selectivity. | Fills a hydrophobic pocket adjacent to the hinge region. Can be tailored to interact with specific residues. |
| C5 | Various substituents | Can significantly impact potency and introduce new interactions. | Extends into the solvent-exposed region, allowing for the introduction of groups to improve solubility and other properties. |
| N1 | Substitution is generally disfavored | Often disrupts the key hydrogen-bonding interaction with the hinge. | The NH group is critical for the bidentate hydrogen bond with the kinase hinge. |
It is important to note that the binding mode of 7-azaindole inhibitors can sometimes "flip" by 180 degrees within the active site, presenting a different hydrogen bonding pattern.[3][8] Therefore, obtaining X-ray co-crystal structures is highly recommended throughout an optimization campaign to confirm the binding mode and guide rational design.[3][8]
Synthetic Strategies for 7-Azaindole Derivatives
A variety of synthetic routes have been developed to access the 7-azaindole core and its derivatives. The choice of a particular synthetic strategy often depends on the desired substitution pattern. Common methods include the Fischer indole synthesis, Madelung synthesis, and various cross-coupling reactions to introduce diversity.[9]
Generalized Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 7-azaindole derivatives.
Experimental Protocol: Suzuki Cross-Coupling for C3-Arylation of a 7-Azaindole Core
-
Reaction Setup: To a flame-dried round-bottom flask, add the 3-bromo-7-azaindole starting material (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a suitable base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C3-arylated 7-azaindole derivative.
Case Study: The Discovery of Vemurafenib (Zelboraf®)
The discovery of Vemurafenib, a potent and selective inhibitor of the B-RAF V600E mutant kinase, serves as a landmark example of the successful application of the 7-azaindole scaffold.[3][5][6] Starting from a 7-azaindole fragment hit, structure-based drug design led to the identification of Vemurafenib, which was approved by the FDA for the treatment of metastatic melanoma.[3][5]
Part 3: Preclinical and Clinical Development Considerations
In Vitro and In Vivo Evaluation
A rigorous cascade of in vitro and in vivo assays is essential to characterize the biological activity and drug-like properties of novel 7-azaindole kinase inhibitors.
Preclinical Evaluation Workflow:
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide with a phosphorylation site), ATP, and the 7-azaindole test compound at various concentrations.
-
Kinase Reaction: In a suitable microplate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents, which typically include a europium-labeled anti-phospho-antibody and an allophycocyanin (APC)-labeled acceptor molecule.
-
Data Acquisition: After another incubation period, read the plate on a time-resolved fluorescence reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Clinical Landscape of 7-Azaindole Kinase Inhibitors
The clinical success of 7-azaindole-based inhibitors extends beyond Vemurafenib. Several other compounds targeting a range of kinases have entered clinical trials for various indications, primarily in oncology.[10]
| Compound | Target Kinase(s) | Therapeutic Indication |
| Vemurafenib | B-RAF V600E | Melanoma[3][5] |
| Pexidartinib | CSF1R | Tenosynovial Giant Cell Tumor[11] |
| Decernotinib | JAK3 | Rheumatoid Arthritis[4][10] |
| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera[11] |
Part 4: Future Directions and Emerging Trends
Targeting Novel Kinases
The versatility of the 7-azaindole scaffold makes it an attractive starting point for developing inhibitors against newly identified and challenging kinase targets. As our understanding of the kinome and its role in disease expands, so too will the opportunities for applying this privileged scaffold.
Overcoming Drug Resistance
Acquired resistance to kinase inhibitors is a major clinical challenge. The design of next-generation 7-azaindole inhibitors that can overcome common resistance mutations is an active area of research. This may involve targeting allosteric sites or developing covalent inhibitors.
Expanding the Chemical Space
The exploration of novel synthetic methodologies to access previously unexplored chemical space around the 7-azaindole core will continue to be a priority. This includes the development of new C-H activation and late-stage functionalization techniques to enable the rapid generation of diverse compound libraries.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]
-
Dayde-Cazals, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(8), 3886-3905. [Link]
-
Wang, Y., et al. (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(10), 1259-1271. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]
-
Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. PubMed. [Link]
-
The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
The Essential Role of 7-Azaindole in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Azaindole Therapeutic Agents. PMC - PubMed Central. [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. ResearchGate. [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. [Link]
-
Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. [Link]
-
Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). NIH. [Link]
-
Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. American Chemical Society. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]
-
Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Predictive Spectroscopic Guide to 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A Technical Whitepaper for Drug Discovery Professionals
Foreword: Navigating the Uncharted Territories of Novel Scaffolds
In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is paramount. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a bioisostere of indole, has garnered significant attention as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This guide focuses on a specific, albeit less characterized derivative: 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
While a comprehensive public repository of its experimental spectroscopic data is not yet available, this should not hinder our scientific inquiry. On the contrary, it presents an opportunity to apply our collective expertise to forecast its spectral characteristics. This whitepaper serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging foundational spectroscopic principles and drawing upon data from structurally analogous compounds, we will construct a detailed and reliable spectral profile of this promising molecule. This exercise in predictive analysis is not merely academic; it is a critical tool for any scientist working at the frontier of chemical synthesis, enabling the confident identification and characterization of new molecular entities.
Molecular Architecture and Its Spectroscopic Implications
The structure of this compound integrates several key functionalities that will manifest distinct spectroscopic signatures. The core is a bicyclic heteroaromatic system, the 7-azaindole nucleus. The introduction of a lactam (a cyclic amide) at the 2-position and a methoxy group at the 6-position significantly influences the electronic distribution and, consequently, its interaction with electromagnetic radiation.
To facilitate a clear discussion, the following atom numbering will be used throughout this guide:
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectrum for our target molecule will be characterized by distinct signals for the aromatic protons, the N-H protons, the methylene protons of the pyrrolone ring, and the methoxy protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N1-H | 10.5 - 11.5 | broad singlet | - | Amide proton, deshielded by the adjacent carbonyl and aromatic system. |
| N3-H | 8.0 - 9.0 | broad singlet | - | Lactam N-H, expected to be deshielded. |
| C7-H | 7.8 - 8.2 | doublet | 2-3 | Aromatic proton ortho to the pyridine nitrogen, deshielded. |
| C5-H | 6.5 - 6.8 | doublet | 2-3 | Aromatic proton meta to the pyridine nitrogen, shielded by the methoxy group. |
| C3-H₂ | 3.5 - 3.8 | singlet | - | Methylene protons adjacent to a carbonyl group in a five-membered ring. |
| OCH₃ | 3.8 - 4.0 | singlet | - | Methoxy group protons. |
Causality Behind Predictions:
-
Aromatic Protons (C7-H and C5-H): The 1H-pyrrolo[2,3-b]pyridine core exhibits characteristic aromatic signals. The proton at C7 is adjacent to the electronegative pyridine nitrogen, leading to a significant downfield shift. Conversely, the methoxy group at C6 is an electron-donating group, which will shield the proton at C5, causing an upfield shift compared to the unsubstituted 7-azaindole. The coupling between these two protons is expected to be a small meta-coupling.
-
N-H Protons: The N-H protons of the pyrrole (N1) and the lactam (N3) are expected to be broad singlets and significantly deshielded due to their attachment to nitrogen and the influence of the aromatic system and carbonyl group. Their chemical shifts can be highly dependent on the solvent and concentration.
-
Methylene Protons (C3-H₂): The protons on the C3 carbon of the pyrrolone ring are adjacent to the C2 carbonyl group. This proximity to an electron-withdrawing group will cause a downfield shift into the 3.5 - 3.8 ppm range. They are expected to appear as a singlet as there are no adjacent protons to couple with.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring.
Protocol for High-Quality ¹H NMR Acquisition
A self-validating system for NMR data acquisition is crucial for unambiguous structure elucidation.
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds will help in observing the N-H protons, which might be broadened or exchanged in other solvents like CDCl₃ or MeOD.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe to the sample to ensure high resolution and symmetrical peak shapes.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds will allow for quantitative integration.
-
Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Perform manual phase correction and baseline correction to obtain a clean spectrum.
-
Analysis: Integrate all signals and reference the spectrum to the residual DMSO peak at 2.50 ppm. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the predicted structure.
Predicted ¹³C NMR Spectrum: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides invaluable information about the carbon framework of a molecule. For this compound, we expect distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 170 - 175 | Carbonyl carbon of the lactam, highly deshielded. |
| C7a | 145 - 150 | Aromatic carbon at the ring junction, adjacent to N1. |
| C6 | 155 - 160 | Aromatic carbon attached to the electron-donating methoxy group. |
| C7 | 130 - 135 | Aromatic CH carbon adjacent to the pyridine nitrogen. |
| C5 | 95 - 105 | Aromatic CH carbon shielded by the methoxy group. |
| C3a | 120 - 125 | Aromatic carbon at the ring junction. |
| C4 | 110 - 115 | Aromatic carbon of the pyridine ring. |
| C3 | 35 - 40 | Methylene carbon adjacent to the carbonyl group. |
| OCH₃ | 55 - 60 | Methoxy carbon. |
Causality Behind Predictions:
-
Carbonyl Carbon (C2): The lactam carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the heteroatoms and the substituents. C6, being directly attached to the oxygen of the methoxy group, will be significantly deshielded. Conversely, C5 will be shielded due to the ortho-electron-donating effect of the methoxy group.
-
Methylene and Methoxy Carbons: The C3 methylene carbon will be in the aliphatic region but shifted downfield due to the adjacent carbonyl. The methoxy carbon will appear in its characteristic region around 55-60 ppm.
Predicted Mass Spectrum: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure. For our target compound, high-resolution mass spectrometry (HRMS) is the preferred method for confirming the elemental composition.
Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₈H₈N₂O₂ | - |
| Monoisotopic Mass | 164.0586 g/mol | Calculated exact mass. |
| [M+H]⁺ | 165.0664 m/z | The most abundant ion expected in ESI positive mode. |
| [M+Na]⁺ | 187.0483 m/z | Common adduct ion in ESI. |
| Key Fragments | m/z 149, 136, 121 | Loss of CH₃, CO, and OCH₃ respectively. |
Causality Behind Predictions:
The molecular ion peak [M]⁺ should be readily observable in techniques like electron ionization (EI), while the protonated molecule [M+H]⁺ will dominate in electrospray ionization (ESI). Key fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃) or a methyl radical (•CH₃), followed by the loss of carbon monoxide (CO) from the lactam ring.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high mass accuracy.
-
Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode.
-
Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₈H₉N₂O₂ for the protonated species). The measured mass should be within 5 ppm of the calculated mass for confirmation.
Predicted Infrared (IR) Spectrum: The Vibrational Fingerprints
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Pyrrole & Lactam) | 3200 - 3400 | Medium, Broad | Characteristic N-H stretching vibrations. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H stretching of the aromatic ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the methylene and methoxy groups. |
| C=O Stretch (Lactam) | 1680 - 1720 | Strong, Sharp | The prominent carbonyl stretch of the five-membered lactam ring.[1] |
| C=C & C=N Stretch (Aromatic) | 1500 - 1650 | Medium to Strong | Skeletal vibrations of the pyrrolopyridine ring system. |
| C-O Stretch (Aromatic Ether) | 1230 - 1270 and 1020 - 1075 | Strong | Asymmetric and symmetric C-O-C stretching of the methoxy group attached to the aromatic ring.[2][3] |
Causality Behind Predictions:
-
N-H and C=O Stretches: The most diagnostic peaks will be the N-H stretch, appearing as a broad band above 3200 cm⁻¹, and the very strong, sharp C=O stretch of the lactam around 1700 cm⁻¹. The position of the C=O stretch is characteristic of a five-membered ring lactam.
-
C-O Stretches: The aromatic ether linkage will give rise to two strong C-O stretching bands, a key feature confirming the presence of the methoxy group on the aromatic ring.[3]
Conclusion: A Roadmap for Characterization
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound. By dissecting the molecule's structure and applying first principles of spectroscopy, supported by data from analogous compounds, we have constructed a detailed and reliable spectral profile. This document is intended to serve as a valuable roadmap for researchers in the synthesis and development of novel 7-azaindole derivatives. It provides a robust framework for the confirmation of the synthesis of this target molecule and a solid foundation for its further investigation in the exciting field of drug discovery.
References
- Huestis, M. P., & Fagnou, K. (2009). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C-N cross-coupling/Heck reaction.
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Hiari, Y. M., Al-Mazari, M. M., & Al-Qawasmeh, R. A. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 885-895.
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Research Scientific. (n.d.). 6-METHOXY-7-AZAINDOLE. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Química Orgánica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes predictive spectral analysis with established principles of NMR spectroscopy to offer field-proven insights into the characterization of this molecule. The causality behind spectral assignments is explained, and self-validating protocols for data acquisition are detailed.
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic motif found in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of kinase inhibitors, antivirals, and other therapeutic agents.[4][5] The specific substitution pattern of this compound introduces key structural features—a methoxy group and a lactam carbonyl—that significantly modulate its electronic and conformational landscape. Accurate interpretation of its NMR spectra is therefore paramount for confirming its chemical identity and understanding its behavior in different chemical environments.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this guide.
Caption: Molecular structure and IUPAC numbering of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides valuable information about the electronic environment of protons and their spatial relationships through chemical shifts, multiplicities, and coupling constants. The predicted ¹H NMR data for this compound in a common deuterated solvent like DMSO-d₆ are summarized below. The choice of solvent can significantly influence chemical shifts due to interactions between the solvent and the analyte.[6][7]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| H1 | ~10.5 - 11.5 | Broad Singlet | - | The N-H proton of the lactam is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its acidic nature. Its signal is often broad due to quadrupole broadening and potential exchange with residual water. |
| H4 | ~6.8 - 7.2 | Doublet | J(H4,H5) ≈ 8.0 - 9.0 | This proton is on the pyridine ring, ortho to the electron-donating nitrogen of the pyrrole ring and meta to the methoxy group. It is expected to be coupled to H5. |
| H5 | ~6.3 - 6.7 | Doublet | J(H5,H4) ≈ 8.0 - 9.0 | H5 is ortho to the electron-donating methoxy group, which strongly shields it, resulting in a more upfield chemical shift compared to H4. It is coupled to H4. |
| H3 | ~3.5 - 3.8 | Singlet | - | The methylene protons at the C3 position are adjacent to the lactam carbonyl and the quaternary C3a. They are expected to appear as a singlet in the absence of chiral centers. |
| OCH₃ | ~3.8 - 4.0 | Singlet | - | The protons of the methoxy group are typically found in this region and appear as a sharp singlet. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts for this compound are detailed in the following table.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~170 - 175 | The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield. |
| C6 | ~155 - 160 | This carbon is attached to the electron-donating methoxy group, leading to a downfield shift. |
| C7a | ~145 - 150 | A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen. |
| C4 | ~115 - 120 | An aromatic CH carbon in the pyridine ring. |
| C5 | ~95 - 105 | This carbon is strongly shielded by the ortho-methoxy group, resulting in a significant upfield shift. |
| C3a | ~125 - 130 | A quaternary carbon at the pyrrole-pyridine ring junction. |
| C3 | ~40 - 45 | The aliphatic methylene carbon adjacent to the carbonyl group. |
| OCH₃ | ~55 - 60 | The carbon of the methoxy group, typically found in this range. |
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental workflow is recommended.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect chemical shifts, so consistency is key for comparative studies.[6][8]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, DSS or TSP can be used.[9][10]
-
Sample Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR Experiments: To further confirm assignments, consider running 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.
Caption: Recommended workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the established principles of NMR spectroscopy and data from structurally related analogs.[4][11][12][13] By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure of this important heterocyclic scaffold. The outlined experimental protocols offer a robust framework for obtaining high-quality, reliable data, which is a critical step in the rigorous characterization of new chemical entities in the drug discovery pipeline.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
-
1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. [Link]
-
Solvent-induced NMR shifts (Δδ A ) of the chemical shifts of protons of 1a. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). Juniper Publishers. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). [Source not further specified]. [Link]
-
Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. [Link]
-
Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online. [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). UNN. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. [Link]
- 1h-pyrrolo[2,3-b]pyridines. (n.d.).
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). [Source not further specified]. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). [Source not further specified]. [Link]
-
1H-Pyrrolo(2,3-b)pyridine. (n.d.). PubChem. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 3. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. unn.edu.ng [unn.edu.ng]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and the Role of Mass Spectrometry
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1][2] The specific derivative, this compound, is of significant interest due to its potential applications in drug discovery and development. Accurate structural elucidation and sensitive quantification of this and related molecules are paramount for advancing research and ensuring the quality of pharmaceutical products. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight determination, elemental composition analysis, and detailed structural information through fragmentation analysis.[3][4]
This in-depth technical guide will provide a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the theoretical and practical aspects of its analysis, with a focus on electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and execute robust mass spectrometric methods for the characterization of this important heterocyclic compound.
Molecular Structure and Expected Ionization
The initial step in any mass spectrometric analysis is the generation of gas-phase ions from the analyte. For a polar, heterocyclic compound like this compound, electrospray ionization (ESI) is the most suitable technique.[5][6] ESI is a soft ionization method that typically produces intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[7]
Figure 1: Chemical Structure of this compound.
Experimental Protocol: High-Resolution Mass Spectrometry
A robust and reproducible experimental protocol is the foundation of reliable mass spectrometric data. The following is a detailed, step-by-step methodology for the analysis of this compound using a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap instrument.[8]
1. Sample Preparation:
-
Weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.
2. Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Focus Quadrupole-Orbitrap) is recommended for accurate mass measurements.[8]
-
Ionization Source: Utilize a Heated Electrospray Ionization (HESI) source in positive ion mode.[8]
-
Sheath Gas Flow Rate: 25 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Spray Voltage: 3.0 kV
-
Capillary Temperature: 330 °C
-
Full MS Scan Resolution: 70,000 FWHM at m/z 200[8]
-
Scan Range: m/z 50-500
-
Tandem MS (MS/MS): For fragmentation analysis, perform MS/MS on the protonated molecular ion ([M+H]⁺). Use collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV.
Figure 2: Experimental Workflow for HRMS Analysis.
Predicted Mass Spectrum and Fragmentation Pathways
Expected Molecular Ions:
| Ion Species | Expected m/z |
| [M+H]⁺ | 179.0815 |
| [M+Na]⁺ | 201.0634 |
Proposed Fragmentation Pathways:
The fragmentation of the protonated molecule ([M+H]⁺, m/z 179.0815) is expected to be initiated by the loss of small, stable neutral molecules. The lactam moiety and the methoxy group are likely to be key players in the fragmentation process.
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for lactams involves the loss of a CO molecule (28 Da) from the protonated parent ion.[5] This would result in a fragment ion at m/z 151.0869.
-
Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage to lose a methyl radical (15 Da), leading to a fragment ion at m/z 164.0580.
-
Loss of Formaldehyde (CH₂O): A neutral loss of formaldehyde (30 Da) from the methoxy group is also a plausible fragmentation pathway, which would produce a fragment ion at m/z 149.0709.
-
Sequential Losses: Further fragmentation of the primary fragment ions is also expected. For instance, the ion at m/z 151.0869 (after CO loss) could subsequently lose a methyl radical to yield a fragment at m/z 136.0634.
Figure 3: Proposed Fragmentation Pathway of [M+H]⁺.
Conclusion: A Framework for Confident Characterization
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By employing high-resolution mass spectrometry with electrospray ionization, researchers can obtain accurate mass measurements for molecular formula confirmation and detailed fragmentation data for structural elucidation. The proposed fragmentation pathways, based on the analysis of related compounds, offer a solid starting point for interpreting experimental data. The detailed experimental protocol provides a practical guide for acquiring high-quality mass spectra. As a senior application scientist, I am confident that the principles and methodologies outlined in this guide will enable researchers to confidently characterize this and other novel heterocyclic compounds, thereby accelerating the pace of drug discovery and development.
References
- ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - NIH.
- Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs.
-
Simultaneous determination of five beta-lactam antibiotics in bovine milk using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]
-
Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - Oxford Academic. Available at: [Link]
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC - NIH. Available at: [Link]
-
Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles | Organic Letters - ACS Publications. Available at: [Link]
-
Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives - MDPI. Available at: [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds - Juniper Publishers. Available at: [Link]
-
Mass spectrometry of hydrogen bonded clusters of heterocyclic molecules: Electron ionization vs. photoionization | Request PDF - ResearchGate. Available at: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. Available at: [Link]
-
Mass Spectrometry of Heterocyclic Compounds. - DTIC. Available at: [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Available at: [Link]
-
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC. Available at: [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis - ResearchGate. Available at: [Link]
-
Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Available at: [Link]
-
1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. Available at: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of five beta-lactam antibiotics in bovine milk using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
The Therapeutic Potential of 6-Methoxy-7-Azaindole Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 6-Methoxy-7-Azaindole
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often converges on specific molecular frameworks that exhibit a remarkable propensity for biological activity. The 7-azaindole scaffold, a bioisostere of the endogenous indole and purine systems, has emerged as one such "privileged structure."[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions have cemented its role in the design of numerous targeted therapies, particularly in the realm of kinase inhibition.[2][3] The introduction of a methoxy group at the 6-position of this scaffold further refines its pharmacological profile, modulating its potency, selectivity, and physicochemical properties. This strategic substitution has unlocked a diverse range of therapeutic targets, positioning 6-methoxy-7-azaindole derivatives as compelling candidates for drug development in oncology, neuropharmacology, and beyond.
This in-depth technical guide provides a comprehensive overview of the known and potential therapeutic targets of 6-methoxy-7-azaindole compounds. We will delve into the mechanistic underpinnings of their activity, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower researchers in their exploration of this promising chemical space.
Melatonin Receptors: Modulating Circadian Rhythms and Beyond
A significant body of research has identified 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent agonists of the melatonin receptors, MT1 and MT2.[4][5] These G-protein coupled receptors (GPCRs) are central to the regulation of circadian rhythms, sleep-wake cycles, and have been implicated in a variety of other physiological processes, including mood regulation and neuroprotection. The agonist activity of these compounds at MT1 and MT2 receptors suggests their potential utility in the treatment of insomnia, circadian rhythm sleep disorders, and mood disorders like major depressive disorder.
Mechanism of Action and Signaling Pathway
Upon binding of a 6-methoxy-7-azaindole agonist, the MT1 and MT2 receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. Both receptors primarily couple to Gαi proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][6] This, in turn, modulates the activity of protein kinase A (PKA) and downstream transcription factors such as the cAMP response element-binding protein (CREB). The MT1 receptor can also couple to Gαq proteins, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium.[4]
Caption: Melatonin Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) Insights
The seminal work on 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives has provided initial but crucial insights into their SAR at melatonin receptors. The presence of the 6-methoxy group and the N-acetyl chain are considered key pharmacophoric features for melatoninergic activity.[4] Further exploration of substitutions on the azaindole core and modifications of the alkanamidoethyl side chain will be instrumental in optimizing affinity and selectivity for the MT1 and MT2 receptor subtypes.
Experimental Protocol: Melatonin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the MT1 and MT2 receptors.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors
-
Cell culture medium and reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
[³H]-Melatonin (radioligand)
-
Non-labeled melatonin (for non-specific binding determination)
-
Test compounds (6-methoxy-7-azaindole derivatives)
-
Scintillation vials and cocktail
-
Microplate harvester and filter mats
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing either MT1 or MT2 receptors.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand ([³H]-melatonin at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of non-labeled melatonin.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protein Kinases: Targeting Dysregulated Signaling in Disease
The 7-azaindole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[3] The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring mimic the hydrogen bonding pattern of adenine, the core of ATP, allowing these compounds to effectively compete for the ATP-binding site of kinases.[2] While specific, comprehensive screening data for 6-methoxy-7-azaindole derivatives against a broad kinase panel is not yet widely published, existing literature suggests that this scaffold holds significant promise for targeting kinases implicated in cancer and other diseases. Notably, kinases such as PIM-1 and DYRK1A have been highlighted as potential targets for methoxy-substituted azaindole compounds.
PIM-1 Kinase: A Target in Oncology
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[7] Its overexpression is associated with a variety of hematological malignancies and solid tumors, making it an attractive target for cancer therapy.
PIM-1 is a downstream effector of the JAK/STAT signaling pathway and exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[7] Inhibition of PIM-1 can therefore lead to the induction of apoptosis in cancer cells.
Caption: PIM-1 Kinase Signaling Pathway.
DYRK1A Kinase: A Target in Neurological Disorders and Oncology
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is implicated in a range of cellular processes, including neuronal development and cell proliferation.[8] Its dysregulation has been linked to neurodevelopmental disorders such as Down syndrome, as well as certain types of cancer. The observation that methoxy-substituted azaindoles can confer selectivity for DYRK1A makes this an exciting avenue for therapeutic development.
DYRK1A is a pleiotropic kinase with numerous substrates. It can influence cell cycle progression, neuronal differentiation, and the regulation of transcription factors.[8] For instance, DYRK1A can phosphorylate and modulate the activity of proteins involved in the regulation of the G1/S phase transition of the cell cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: An Application Note and Detailed Protocol
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced binding affinity, metabolic stability, and solubility. The introduction of an oxo group at the C2 position to form the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, or 7-azaoxindole, core further expands the chemical space for drug design, with derivatives showing promise in a range of therapeutic areas. This document provides a detailed protocol for the synthesis of a key derivative, 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, intended for researchers and scientists in the field of organic synthesis and drug discovery.
The presented synthetic strategy is a two-step process commencing with the formation of the 6-methoxy-7-azaindole intermediate, followed by a selective oxidation at the C2 position. This approach is designed to be robust and accessible, utilizing established chemical transformations to achieve the target molecule.
Theoretical Framework and Synthetic Strategy
The synthesis of this compound is strategically divided into two key transformations:
-
Construction of the 6-Methoxy-7-azaindole Core: The initial step focuses on the synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine. While various methods exist for the synthesis of the 7-azaindole scaffold, the preparation of the 6-methoxy substituted analog has been reported in the context of developing potent melatonin agonists.[1] A common and effective approach for constructing the 7-azaindole ring system is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of 6-methoxy-7-azaindole, a plausible route involves the condensation of a suitably substituted aminopyridine derivative to form the pyrrole ring.
-
Oxidation of the C2 Position: The second crucial step is the selective oxidation of the electron-rich pyrrole ring of the 6-methoxy-7-azaindole intermediate to introduce a carbonyl group at the C2 position. The presence of the methoxy group enhances the electron density of the heterocyclic system, making the pyrrole moiety susceptible to electrophilic attack. Various reagents are known to effect the oxidation of indoles to oxindoles. A particularly effective and straightforward method involves the use of N-Bromosuccinimide (NBS) in an aqueous solvent system. The proposed mechanism proceeds through an initial electrophilic bromination at the C3 position, followed by the addition of water and subsequent rearrangement to yield the desired 2-oxindole.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (Intermediate)
This protocol is based on established methods for the synthesis of substituted 7-azaindoles and the reported preparation of 6-methoxy-7-azaindole.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-bromo-5-methoxypyridine | ≥97% | Commercially Available |
| Trimethylsilylacetylene | ≥98% | Commercially Available |
| Bis(triphenylphosphine)palladium(II) dichloride | 98% | Commercially Available |
| Copper(I) iodide | 99.995% | Commercially Available |
| Triethylamine | ≥99.5% | Commercially Available |
| Toluene | Anhydrous, 99.8% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Potassium tert-butoxide | ≥98% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Laboratory grade | Commercially Available |
Procedure:
-
Sonogashira Coupling: To a solution of 2-amino-3-bromo-5-methoxypyridine (1.0 eq) in a mixture of toluene and triethylamine (3:1 v/v) in a sealed tube, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add trimethylsilylacetylene (1.5 eq) and seal the tube.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is taken to the next step without further purification.
-
Cyclization: Dissolve the crude product from the previous step in anhydrous THF.
-
Add potassium tert-butoxide (2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxy-1H-pyrrolo[2,3-b]pyridine as a solid.
Part 2: Synthesis of this compound (Final Product)
This protocol details the selective oxidation of the intermediate synthesized in Part 1.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Methoxy-1H-pyrrolo[2,3-b]pyridine | As synthesized in Part 1 | - |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available |
| Dioxane | ACS Grade | Commercially Available |
| Water | Deionized | - |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aqueous sodium thiosulfate | Laboratory prepared | - |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous sodium sulfate | Laboratory grade | Commercially Available |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of dioxane and water (1:1 v/v).
-
Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 2-Amino-3-bromo-5-methoxypyridine | Pd(PPh₃)₂Cl₂, CuI, TMSA, KOtBu | Toluene/TEA, THF | 80, RT | 12, 4 | 50-60 |
| 2 | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine | NBS | Dioxane/Water | 0 to RT | 3-4 | 65-75 |
Characterization
The final product, this compound, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the final structure.
-
¹³C NMR: To verify the carbon skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point (mp): To assess the purity of the compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step synthetic route is based on established and reliable chemical transformations, making it a valuable procedure for researchers in organic and medicinal chemistry. The successful synthesis of this 7-azaoxindole derivative opens avenues for further functionalization and biological evaluation in various drug discovery programs.
References
- Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
-
Jeanty, M., Suzenet, F., Delagrange, P., Nosjean, O., Boutin, J. A., Caignard, D. H., & Guillaumet, G. (2011). Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists. Bioorganic & Medicinal Chemistry Letters, 21(8), 2316-2319. [Link]
- Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(24), 6995-6998.
-
Ren, J., Chen, H., & Tong, R. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10(1), 4875. [Link]
- Crich, D., & Rumthao, S. (2004). On the Regioselectivity of the Oxidation of Tryptophan Derivatives with N-Bromosuccinimide. The Journal of Organic Chemistry, 69(15), 5106-5109.
-
PubChem. (n.d.). 6-methoxy-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
Sources
Application Notes and Protocols for Evaluating 6-Methoxy-7-azaindole Derivatives in Cell-Based Assays
Introduction: The Therapeutic Potential of 6-Methoxy-7-azaindole Derivatives
The 6-methoxy-7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites, mimicking the binding of adenine.[1][2][3][4][5] This has led to the exploration of its derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3][5][6] Furthermore, the azaindole core has been investigated for its role in developing inhibitors of other crucial cellular targets, including tubulin polymerization, highlighting its versatility as a pharmacophore.[7][8]
This document provides a detailed, field-proven protocol for characterizing 6-methoxy-7-azaindole derivatives using a cell-based assay. We will focus on a common application: the evaluation of these compounds as intracellular kinase inhibitors. Specifically, we will outline a protocol to determine the half-maximal inhibitory concentration (IC50) of these derivatives against the constitutively active B-Raf V600E mutant kinase in a relevant human cancer cell line. The methodologies described herein are designed to be robust, reproducible, and provide meaningful insights into the cellular potency and mechanism of action of this promising class of compounds.
Assay Principle: Quantifying Intracellular Kinase Inhibition
To assess the efficacy of 6-methoxy-7-azaindole derivatives within a biologically relevant context, a cell-based assay is indispensable.[9][10][11] This protocol utilizes a human melanoma cell line, A375, which harbors the B-Raf V600E mutation. This mutation leads to the constitutive activation of the B-Raf kinase and downstream phosphorylation of MEK1/2.[12][13] The assay measures the ability of the test compounds to inhibit this intracellular phosphorylation event.
The core of this protocol is a cell-based enzyme-linked immunosorbent assay (ELISA). In this assay, A375 cells are cultured in microplates and treated with varying concentrations of the 6-methoxy-7-azaindole derivatives. After treatment, the cells are fixed and permeabilized to allow for the entry of specific antibodies. A primary antibody that recognizes the phosphorylated form of a downstream substrate of B-Raf (e.g., phospho-MEK1/2) is introduced, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic HRP substrate results in a colorimetric signal that is proportional to the amount of phosphorylated substrate. A decrease in signal in the presence of the test compound indicates inhibition of the B-Raf V600E kinase activity.
Experimental Workflow Diagram
Caption: Experimental workflow for the cell-based kinase inhibition assay.
Detailed Step-by-Step Protocol
Materials and Reagents
-
Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: 6-Methoxy-7-azaindole derivatives dissolved in dimethyl sulfoxide (DMSO).
-
Positive Control: A known B-Raf V600E inhibitor (e.g., Vemurafenib).[2]
-
Reagents for Cell-Based ELISA:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Chromogenic Substrate (e.g., TMB Substrate Solution)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Procedure
-
Cell Culture and Seeding:
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 1 x 10⁴ cells in 100 µL of culture medium per well into a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each 6-methoxy-7-azaindole derivative and the positive control (Vemurafenib) in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to obtain the desired final concentrations (e.g., ranging from 0.01 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Include a vehicle control (0.1% DMSO in culture medium) and a no-cell control (culture medium only).
-
Carefully remove the culture medium from the seeded plate and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 2 hours).
-
-
Cell-Based ELISA:
-
After treatment, aspirate the compound-containing medium and wash the cells twice with 200 µL of ice-cold PBS per well.
-
Fix the cells by adding 100 µL of Fixation Buffer to each well and incubate for 20 minutes at room temperature.
-
Wash the cells three times with 200 µL of PBS per well.
-
Permeabilize the cells by adding 100 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with 200 µL of PBS per well.
-
Block non-specific binding by adding 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Aspirate the Blocking Buffer and add 100 µL of the primary antibody (anti-phospho-MEK1/2) diluted in Blocking Buffer to each well. Incubate overnight at 4°C.
-
Wash the cells three times with 200 µL of PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Wash the cells five times with 200 µL of PBST.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Normalize the data by setting the average absorbance of the vehicle control wells as 100% activity and the absorbance of the highest concentration of the positive control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each 6-methoxy-7-azaindole derivative.
Data Presentation: Hypothetical Results
The following table summarizes hypothetical IC50 values for a series of 6-methoxy-7-azaindole derivatives, demonstrating a range of potencies.
| Compound ID | R-Group Modification | B-Raf V600E IC50 (nM) |
| AZD-001 | -H | 550 |
| AZD-002 | -CH₃ | 250 |
| AZD-003 | -Cl | 85 |
| AZD-004 | -OCH₃ | 120 |
| Vemurafenib | Positive Control | 15 |
Trustworthiness and Validation: Ensuring Data Integrity
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Z'-factor: Calculate the Z'-factor for the assay using the positive and vehicle controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reproducible assay.
-
Reproducibility: Perform each experiment in triplicate and repeat the entire experiment on at least three separate occasions to ensure reproducibility.
-
Cell Viability: Concurrently perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to confirm that the observed inhibition of kinase activity is not due to general cytotoxicity.[14][15][16][17][18]
-
Specificity: To confirm that the compounds are targeting the intended kinase, consider performing follow-up experiments such as Western blotting to analyze the phosphorylation status of other proteins in the signaling pathway or testing the compounds against cell lines that do not have the B-Raf V600E mutation.
Conclusion
The cell-based assay protocol detailed in this application note provides a robust framework for the initial characterization of 6-methoxy-7-azaindole derivatives as potential intracellular kinase inhibitors. By quantifying the inhibition of a specific downstream signaling event in a disease-relevant cell line, researchers can gain valuable insights into the cellular potency and mechanism of action of their compounds. This information is crucial for guiding further lead optimization and drug development efforts.
References
-
Kokoshka, J. M., Ireland, C. M., & Barrows, L. R. (1996). Cell-based screen for identification of inhibitors of tubulin polymerization. Journal of Natural Products, 59(12), 1179–1182. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]
-
Honoré, S., et al. (2015). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology, 172(12), 3039–3053. [Link]
-
Li, Y., et al. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Pharmaceutical Research, 31(10), 2775–2786. [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. [Link]
-
BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. [Link]
-
Tsai, J., et al. (2012). Identification of a novel family of BRAFV600E inhibitors. Journal of Medicinal Chemistry, 55(22), 10151–10156. [Link]
-
Halder, B., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 260. [Link]
-
Ganguly, A. K., et al. (2014). Identification of BRAF inhibitors through in silico screening. Bioorganic & Medicinal Chemistry Letters, 24(13), 2821–2825. [Link]
-
Al-Jomah, N. A., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2607. [Link]
-
Li, M., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345–12353. [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. [Link]
-
Creative Bioarray. (n.d.). Cell Viability Assays. [Link]
-
Tsai, J., et al. (2012). Identification of a Novel Family of BRAF V600E Inhibitors. Journal of Medicinal Chemistry, 55(22), 10151–10156. [Link]
-
Ganguly, A. K., et al. (2014). Identification of BRAF inhibitors through in silico screening. Bioorganic & Medicinal Chemistry Letters, 24(13), 2821–2825. [Link]
-
BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. [Link]
-
Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 3(1), 163–172. [Link]
-
Kumar, A., et al. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(5), 2907–2952. [Link]
-
Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
-
Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
-
Wang, Y., et al. (2021). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry, 225, 113791. [Link]
-
Li, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6549. [Link]
-
Kumar, A., et al. (2010). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Current Medicinal Chemistry, 17(13), 1289–1306. [Link]
-
Lin, M. H., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. [Link]
-
Mushtaq, N., et al. (2010). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 23(3), 282–285. [Link]
Sources
- 1. 3-Acetyl-7-Methoxy-6-azaindole|High-Quality Research Compound [benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the In Vitro Screening of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, an aza-isostere of indole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an ideal starting point for the design of competitive kinase inhibitors.[1] The pyrrolo[2,3-b]pyridine nucleus has been successfully incorporated into a multitude of potent and selective inhibitors targeting a diverse range of protein kinases, which are critical regulators of cellular processes such as growth, differentiation, and proliferation.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[2][4]
Derivatives of the parent scaffold have demonstrated potent inhibitory activity against several key kinases, including Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptor (FGFR), and Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1).[5][6][7][8] This documented success provides a strong rationale for the comprehensive in vitro screening of novel analogs such as 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro screening of this compound. The protocols are designed as a tiered workflow, from broad initial profiling to more focused mechanistic studies, ensuring a thorough and efficient evaluation of its biological activity.
Part 1: Initial Broad-Spectrum Kinase Profiling
Expertise & Experience: The first step in characterizing a novel compound with a kinase-inhibitor scaffold is to understand its selectivity profile. A broad-spectrum screen against a panel of kinases is more efficient than testing individual targets sequentially. This approach not only identifies primary targets but also reveals potential off-target effects early in the discovery process, which is critical for predicting potential toxicity and understanding the mechanism of action.[9] We recommend a radiometric-based assay for this initial screen, as it is considered the "gold standard" due to its direct measurement of phosphate incorporation, which minimizes false positives often associated with indirect assay formats.[10]
Protocol 1.1: High-Throughput Profiling using a Radiometric Kinase Assay Panel
This protocol outlines a single-dose screen to identify which kinases are inhibited by the test compound.
Objective: To determine the percentage of inhibition of a large, diverse panel of protein kinases at a single, relatively high concentration of this compound.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create working solutions. For a final assay concentration of 10 µM, a 1 mM intermediate stock is recommended.
-
-
Assay Plate Preparation:
-
Use 96-well or 384-well plates suitable for the specific kinase panel service (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's HotSpot™).[9][10]
-
Dispense the test compound, positive control (a known broad-spectrum inhibitor like Staurosporine), and negative control (DMSO vehicle) into the appropriate wells.
-
-
Kinase Reaction:
-
The reaction mixture typically contains:
-
The specific kinase being tested.
-
A suitable substrate (peptide or protein).
-
Reaction buffer with cofactors (e.g., MgCl₂, MnCl₂).
-
ATP, including radiolabeled [γ-³³P]ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be detected.[10]
-
-
Initiate the reaction by adding the ATP mixture to the wells containing the enzyme and compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a termination buffer (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Set a threshold for "hit" identification (e.g., >50% inhibition).
-
Data Presentation: Kinase Profiling Results
Summarize the results in a table for clarity.
| Kinase Target | % Inhibition at 10 µM | Hit (Y/N) |
| Kinase A | 85% | Y |
| Kinase B | 12% | N |
| Kinase C | 92% | Y |
| ... | ... | ... |
Part 2: Potency Determination (IC₅₀) for Identified Hits
Trustworthiness: Once primary hits are identified, the next logical step is to determine their potency. Generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀) is a fundamental and self-validating system. A well-defined sigmoidal curve provides confidence in the inhibitory activity and allows for quantitative comparison between different compounds or kinase targets.
Protocol 2.1: IC₅₀ Determination using an ADP-Glo™ Luminescence Kinase Assay
This protocol describes a robust method for determining the IC₅₀ value of the compound against the "hit" kinases identified in Part 1. The ADP-Glo™ assay is a versatile alternative to radiometric assays that measures kinase activity by quantifying the amount of ADP produced.[11]
Objective: To determine the IC₅₀ of this compound for specific kinase targets.
Methodology:
-
Compound Dilution Series:
-
Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate/peptide, and ATP to each well.
-
Add the serially diluted compound to the wells. Include DMSO-only (0% inhibition) and a known inhibitor (100% inhibition) controls.
-
Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal (or % activity relative to DMSO control) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Visualization: Workflow for Kinase Screening
Caption: A tiered workflow for identifying and validating kinase inhibitors.
Part 3: Cell-Based Assays for Functional Validation
Authoritative Grounding: Moving from a biochemical to a cellular context is a critical step in drug discovery.[12] Biochemical assays, while precise, do not account for factors like cell permeability, intracellular ATP concentrations, or engagement with the target in its native environment.[13] Cell-based assays provide more physiologically relevant data and are essential for validating that the compound's biochemical potency translates into a functional cellular effect.[14][15]
Protocol 3.1: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on the "hit" kinase.
Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., a line with an activating mutation or overexpression of the target kinase) under standard conditions.
-
Seed the cells into 96-well, white-walled plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours. This duration allows for effects on cell division to become apparent.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a 4PL curve.
-
Protocol 3.2: Target Engagement using NanoBRET™ Assay
Objective: To confirm that the compound enters the cell and binds to its intended kinase target.
Methodology:
-
Cell Line Preparation:
-
Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
-
Assay Procedure:
-
Harvest and resuspend the cells.
-
Add the NanoBRET™ Tracer, a fluorescently labeled ligand that also binds to the target kinase.
-
Dispense the cell/tracer mix into a 384-well plate containing the serially diluted test compound.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Incubate for 2 hours at 37°C.
-
-
Signal Detection:
-
Measure both the donor (luciferase) emission and the acceptor (tracer) emission simultaneously using a plate reader equipped with appropriate filters.
-
The ratio of these signals is the BRET (Bioluminescence Resonance Energy Transfer) signal.
-
-
Data Analysis:
-
A potent compound will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the compound concentration and fit to a 4PL curve to determine the IC₅₀ for target engagement.
-
Visualization: Target Kinase Signaling Pathway
Let's assume a hit kinase is BTK (Bruton's Tyrosine Kinase), a key component of the B-cell receptor (BCR) signaling pathway.[5]
Caption: Inhibition of the BCR signaling pathway via BTK.
Conclusion and Future Directions
This structured, multi-tiered approach provides a comprehensive framework for the initial in vitro characterization of this compound. The workflow is designed to efficiently identify primary biological targets, quantify potency, and validate cellular activity and target engagement. Positive results from these assays would provide a strong foundation for advancing the compound into more complex studies, such as downstream pathway analysis (e.g., Western blotting for phospho-substrates), selectivity profiling against a broader range of kinases, and eventual progression into in vivo efficacy and safety studies. The pyrrolo[2,3-b]pyridine scaffold continues to be a fruitful area for kinase inhibitor discovery, and a systematic screening approach is paramount to unlocking the therapeutic potential of new derivatives.
References
-
Title: Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Source: PubMed URL: [Link]
-
Title: Cancer Cell-Based Assays Source: Charles River Laboratories URL: [Link]
-
Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]
-
Title: Cell-based Assays for Drug Discovery Source: Reaction Biology URL: [Link]
-
Title: The role of cell-based assays for drug discovery Source: News-Medical.Net URL: [Link]
-
Title: Screening assays for tyrosine kinase inhibitors: A review Source: PubMed URL: [Link]
-
Title: Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development Source: Biocompare URL: [Link]
-
Title: Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity Source: ResearchGate URL: [Link]
-
Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: ACS Publications URL: [Link]
-
Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL: [Link]
-
Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: PubMed Central URL: [Link]
- Title: 1h-pyrrolo[2,3-b]pyridines Source: Google Patents URL
- Title: 1h -pyrrolo[2,3-b]pyridines Source: Google Patents URL
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2006063167A1 - 1h -pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. news-medical.net [news-medical.net]
- 15. biocompare.com [biocompare.com]
Application Notes and Protocols for the Chromatographic Purification of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Abstract
This comprehensive guide provides detailed application notes and protocols for the chromatographic purification of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the critical impact of purity on downstream applications and data integrity, this document outlines multiple chromatographic strategies, including normal-phase, reversed-phase, and advanced techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC). The protocols are designed to be robust and adaptable, offering researchers the flexibility to select and optimize a method based on the specific impurity profile of their crude sample, available instrumentation, and desired purity level. Each protocol is accompanied by expert commentary on the rationale behind methodological choices, troubleshooting guidance, and best practices for achieving high-purity material suitable for drug discovery and development pipelines.
Introduction: The Importance of Purity for a Privileged Scaffold
This compound belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core are known to exhibit a wide range of biological activities, including kinase inhibition, making them valuable building blocks in the synthesis of potential therapeutic agents.[1][2][3][4] The successful progression of these molecules through the drug discovery process is contingent upon the high purity of synthetic intermediates. Impurities can interfere with subsequent chemical transformations, lead to the formation of undesired side products, and confound biological assay results.
The physicochemical properties of this compound—specifically its polarity and the presence of a basic nitrogen atom—present unique challenges for purification.[5] These characteristics can lead to issues such as poor peak shape (tailing), low recovery, and irreversible adsorption on traditional silica gel stationary phases. This guide is therefore structured to address these challenges head-on, providing a logical framework for method selection and optimization.
Compound Properties and Initial Purity Assessment
Before embarking on preparative chromatography, a thorough understanding of the target compound and its impurity profile is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | (Calculated) |
| Molecular Weight | 164.16 g/mol | (Calculated) |
| Polarity | High | Inferred from structure |
| Basicity | Moderate | Due to pyridine nitrogen |
A preliminary purity assessment should be conducted using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This initial analysis will inform the choice of the most suitable purification strategy by revealing the number of impurities and their relative polarities.
Strategic Approaches to Purification
The selection of a chromatographic technique is a critical decision that will depend on the impurity profile, the scale of the purification, and available resources. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification strategy.
Normal-Phase Flash Chromatography
For crude mixtures where the impurities are significantly less polar than the target compound, normal-phase flash chromatography on silica gel is often the most rapid and cost-effective method.[6] However, the basic nature of the pyridine nitrogen can lead to strong interactions with acidic silanol groups on the silica surface, resulting in peak tailing.[5]
Rationale for Method Choices:
-
Stationary Phase: Standard silica gel (40-63 µm) is the first choice due to its low cost and versatility.
-
Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically employed.[7] The polarity is gradually increased to elute the target compound after the less polar impurities have been washed off.
-
Additive/Modifier: To mitigate peak tailing, the addition of a basic modifier to the mobile phase is crucial.[8] Triethylamine (TEA) at 0.1-1% or a solution of ammonia in methanol can neutralize the acidic silanol groups, leading to improved peak symmetry.[8]
Reversed-Phase Preparative HPLC (Prep-HPLC)
When dealing with highly polar compounds or complex mixtures where normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography is the method of choice.[8]
Rationale for Method Choices:
-
Stationary Phase: C18-bonded silica is the most common stationary phase for reversed-phase separations, offering excellent retention for a wide range of compounds.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. The separation is typically achieved by running a gradient from a high aqueous content to a high organic content.
-
Additive/Modifier: The addition of an acid, such as formic acid (FA) or trifluoroacetic acid (TFA) at 0.1%, to the mobile phase can improve peak shape by protonating the basic nitrogen, which can lead to more consistent interactions with the stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for purifying very polar compounds that show little to no retention in reversed-phase chromatography.[9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Rationale for Method Choices:
-
Stationary Phase: Unmodified silica, amino-propyl, or diol-bonded phases can be effective for HILIC separations.
-
Mobile Phase: The mobile phase consists of a high percentage of a non-polar solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer. Water acts as the strong, eluting solvent in this mode.[9]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase.[11] It is particularly advantageous for its high speed and reduced solvent consumption. SFC is well-suited for the purification of polar and basic compounds, often providing better results than normal-phase LC.[12]
Rationale for Method Choices:
-
Mobile Phase: Supercritical CO₂ is used as the main solvent, modified with a polar co-solvent such as methanol or ethanol. Basic additives like ammonia or triethylamine can be added to the co-solvent to improve the peak shape of basic analytes.[1]
Detailed Experimental Protocols
The following protocols provide a starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of the crude material.
Protocol 1: Normal-Phase Flash Chromatography
Caption: Workflow for Normal-Phase Flash Chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Aim for an Rf value of approximately 0.2-0.3 for the target compound. If streaking is observed, add 0.5% triethylamine (TEA) to the developing solvent.
-
Column Selection and Packing: Choose a silica gel column with a mass approximately 20-100 times that of the crude sample.[13] Pack the column using a slurry of silica gel in a non-polar solvent like hexanes.
-
Sample Loading: For optimal resolution, use a dry loading technique. Dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol or DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[6][14] Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes or DCM) and gradually increase the polarity. A typical gradient might be:
-
0-100% Ethyl Acetate in Hexanes
-
Followed by 0-10% Methanol in Dichloromethane (with 0.5% TEA if needed)
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Reversed-Phase Preparative HPLC
Step-by-Step Methodology:
-
Analytical Method Development: Develop a separation method on an analytical HPLC system using a C18 column. A typical mobile phase would be:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid Run a gradient from 5% to 95% Solvent B over 10-15 minutes to determine the retention time of the target compound and the separation from impurities.
-
-
Scale-Up to Preparative HPLC:
-
Column: Select a preparative C18 column with a diameter and length appropriate for the sample size.
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Gradient: Use the same gradient profile as the analytical method, adjusting the segment times as necessary.
-
-
Sample Preparation and Injection: Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of DMSO or methanol, then dilute with the initial mobile phase). Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product.
-
Product Isolation: Combine the pure fractions. The bulk of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the final product.
Table 2: Comparison of Chromatographic Methods
| Parameter | Normal-Phase Flash | Reversed-Phase Prep HPLC | HILIC | SFC |
| Stationary Phase | Silica Gel | C18 | Silica, Amino, Diol | Chiral or Achiral |
| Mobile Phase | Organic Solvents | Water/Acetonitrile/Methanol | Acetonitrile/Water | Supercritical CO₂/Alcohol |
| Best For | Less polar impurities | Polar compounds, complex mixtures | Very polar compounds | Polar/basic compounds, speed |
| Throughput | High | Low to Medium | Medium | High |
| Cost | Low | High | Medium | High |
| Key Advantage | Simplicity, cost | High resolution | Retention of very polar analytes | "Green," fast |
Troubleshooting Common Purification Issues
-
Problem: Peak Tailing/Streaking in Normal-Phase Chromatography.
-
Problem: Compound Does Not Elute from Silica Gel Column.
-
Problem: Co-elution of Impurities.
-
Cause: Impurities have similar polarity to the target compound.
-
Solution: Optimize the solvent gradient by making it shallower around the elution point of the target compound.[14] If this is not sufficient, a different chromatographic mode (e.g., switching from normal-phase to reversed-phase) that offers a different separation mechanism is recommended.[5]
-
Conclusion
The successful purification of this compound is a critical step in its utilization for pharmaceutical research. While its polar and basic nature can present challenges, a systematic approach to method selection and optimization can lead to high-purity material. Normal-phase flash chromatography with a basic modifier is a good first approach for its speed and cost-effectiveness. For more challenging separations, reversed-phase preparative HPLC offers superior resolving power for polar compounds. By understanding the principles behind each technique and applying the detailed protocols and troubleshooting advice provided in these notes, researchers can confidently and efficiently purify this valuable synthetic intermediate.
References
- Dong, L., & Gu, J. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 384-395.
-
National Center for Biotechnology Information. (n.d.). 6-(pyridin-2-ylmethoxy)-1H-pyrrolo[3,2-b]pyridine. PubChem. Retrieved from [Link]
-
Veranova. (n.d.). Separations and Purifications. Retrieved from [Link]
- Guillarme, D., & Veuthey, J. L. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC Europe, 29(4), 214-221.
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]
- Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1166-1175.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
- Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3635-3645.
-
Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Retrieved from [Link]
- Stevens, W. C., Jr., & Hill, D. C. (2008). General Methods for Flash Chromatography Using Disposable Columns.
-
PrepChem. (n.d.). Synthesis of 1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 6-Methoxy-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
2a biotech. (n.d.). 6-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE. Retrieved from [Link]
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. WO2013114113A1 - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2006063167A1 - 1h -pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-preparative chromatographic purification of the enantiomers S-(-)-amlodipine and R-(+)-amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 6-methoxy-1H-pyrrolo[2,3-b]pyridine – Ascendex Scientific, LLC [ascendexllc.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nva.sikt.no [nva.sikt.no]
- 12. 1190316-58-5|6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 13. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Purification of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one via Recrystallization
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Introduction: The Critical Role of Purification
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of targeted therapeutics. The biological activity of such compounds is intrinsically linked to their purity. Therefore, the development of a robust and efficient purification strategy is not merely a procedural step but a cornerstone of reliable downstream applications. Recrystallization is a powerful technique for the purification of solid organic compounds, capable of yielding high-purity materials by leveraging differences in solubility. This document provides a comprehensive guide to developing a recrystallization protocol for this compound, from solvent selection to final product isolation.
Part 1: Theoretical Framework for Solvent Selection
The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures. This differential solubility is the driving force for the crystallization process upon cooling.
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of the solvent should be matched with the polarity of the solute. This compound possesses both polar (the lactam and methoxy groups, and the N-H bond) and non-polar (the aromatic rings) features, suggesting that a solvent of intermediate polarity or a mixture of polar and non-polar solvents may be effective.
For structurally related azaindole derivatives, common solvent systems for purification often involve ethyl acetate/hexanes or dichloromethane/methanol gradients in chromatography.[1] This provides a logical starting point for selecting candidate solvents for recrystallization. A technical guide for a similar heterocyclic compound suggests screening a range of solvents including ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[1]
Part 2: Experimental Protocol - A Step-by-Step Guide
This protocol is designed as a systematic approach to developing a successful recrystallization procedure for this compound.
Solvent Screening
The initial and most critical step is the identification of a suitable solvent or solvent system. This is achieved through a systematic screening process.
Objective: To identify a solvent that dissolves the compound when hot but not when cold.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes (e.g., 13x100 mm)
-
Heating apparatus (e.g., hot plate with a sand or water bath)
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the crude compound into several separate test tubes.
-
To each tube, add a different candidate solvent dropwise (typically starting with 0.5 mL).
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the mixture in a water or sand bath while stirring or agitating. Add more solvent in small increments until the solid completely dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes.
-
Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
If a single solvent does not provide the desired outcome, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be explored.
Table 1: Candidate Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Rationale |
| Water | 10.2 | 100 | High polarity, may be suitable for highly polar impurities. |
| Methanol | 5.1 | 65 | Polar protic solvent. |
| Ethanol | 4.3 | 78 | Polar protic solvent, often a good choice for recrystallization. |
| Acetone | 5.1 | 56 | Polar aprotic solvent. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity, often effective for compounds of intermediate polarity. |
| Dichloromethane | 3.1 | 40 | Low boiling point, useful for compounds that are sensitive to high temperatures. |
| Toluene | 2.4 | 111 | Non-polar aromatic solvent. |
| Hexane | 0.1 | 69 | Non-polar solvent, often used as an anti-solvent. |
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: Recrystallization process workflow.
Detailed Recrystallization Protocol
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (or solvent system)
-
Erlenmeyer flask
-
Condenser (optional, for volatile solvents)
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to facilitate dissolution. If necessary, add more solvent portion-wise until the compound is fully dissolved. Avoid using an excessive amount of solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all traces of solvent.
Part 3: Troubleshooting and Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try a different solvent or a two-solvent system. |
| Oiling out (formation of a liquid layer instead of crystals). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower-boiling solvent.- Re-heat the solution and add a small amount of additional solvent before cooling slowly. |
| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of solvent used for washing.- Ensure the filtration apparatus is pre-warmed for hot filtration. |
| Colored impurities remain in the crystals. | - The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. |
Part 4: Conclusion
This application note provides a comprehensive framework for developing a robust recrystallization protocol for this compound. By systematically screening for an appropriate solvent and following the detailed experimental procedure, researchers can achieve high-purity material essential for reliable scientific outcomes. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic compounds.
References
-
Liu, Y. et al. (2000). Synthesis and Characterization of Luminescent Organic/Organometallic Compounds. Journal of the American Chemical Society, 122(30), 7400-7401. [Link]
Sources
experimental setup for testing 6-Methoxy-7-azaindole derivatives
Application Notes & Protocols
Topic: Experimental Setup for Comprehensive Evaluation of 6-Methoxy-7-Azaindole Derivatives as Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
A Phased Approach to the Preclinical Evaluation of 6-Methoxy-7-Azaindole Kinase Inhibitors
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous pharmacologically active molecules.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[2][3] The two nitrogen atoms of the azaindole core can effectively mimic the hydrogen bonding pattern of adenine, the core of ATP, allowing these molecules to sit within the ATP-binding pocket of protein kinases and disrupt their catalytic activity.[2] The 6-Methoxy-7-azaindole variant introduces specific physicochemical properties that can be exploited to fine-tune solubility, cell permeability, and target engagement.
This guide presents a comprehensive, phased experimental framework designed to rigorously evaluate the therapeutic potential of novel 6-Methoxy-7-azaindole derivatives. The workflow progresses logically from direct target interaction in cell-free systems to complex efficacy studies in preclinical in vivo models. Each protocol is designed as a self-validating system, providing researchers with the rationale and detailed steps necessary to generate robust, reproducible data for hit-to-lead optimization and candidate selection.
Phase 1: Biochemical Potency and Selectivity Profiling
Core Objective: To quantify the direct inhibitory activity of the synthesized derivatives against purified kinase enzymes. This initial phase is critical for establishing a direct structure-activity relationship (SAR) and identifying the most potent compounds against the primary target(s).
Causality and Rationale: Before assessing a compound's effect in a complex cellular environment, it is imperative to confirm its direct interaction with the intended molecular target. Biochemical assays isolate the kinase from cellular processes, eliminating variables such as cell membrane permeability and off-target effects. This provides a clean, quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).[4][5] We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis, as a representative target for this protocol.[6][7]
Key Experiment: VEGFR-2 Kinase Inhibition Assay
This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption correlates with increased inhibition of the kinase.
Workflow Diagram: Kinase Inhibition Assay Principle
Caption: Workflow of a luminescence-based kinase assay.
Protocol: VEGFR-2 Luminescence-Based Kinase Assay
This protocol is adapted from commercially available kits like the VEGFR2 (KDR) Kinase Assay Kit.[6][8]
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock solution with distilled water.
-
Prepare serial dilutions of the 6-Methoxy-7-azaindole derivatives in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 10%) to create 10x working stocks. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Dilute the purified recombinant VEGFR-2 kinase to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer. Keep the enzyme on ice.
-
-
Assay Plate Setup (White 96-well plate):
-
Add 5 µL of the serially diluted compound (or vehicle control for "Positive Control" and "Blank" wells) to the appropriate wells.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Add 20 µL of the diluted VEGFR-2 kinase to the "Test Inhibitor" and "Positive Control" wells.
-
-
Reaction Initiation:
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the peptide substrate (e.g., Poly-(Glu,Tyr 4:1)).
-
Add 25 µL of the Master Mix to all wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo™ MAX reagent to room temperature.
-
Add 50 µL of the Kinase-Glo™ MAX reagent to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light, to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Biochemical Potency
| Compound ID | Target Kinase | IC50 (nM) |
| AZ-MeO-001 | VEGFR-2 | 15.2 |
| AZ-MeO-002 | VEGFR-2 | 89.7 |
| AZ-MeO-003 | VEGFR-2 | 5.4 |
| Staurosporine (Control) | VEGFR-2 | 2.1 |
Phase 2: Cellular Activity and Target Engagement
Core Objective: To determine if the compounds can penetrate cells, engage their intended target in a physiological context, and exert an anti-proliferative effect.
Causality and Rationale: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, cell-based assays are the essential next step.[9][10] The MTT assay measures metabolic activity as a surrogate for cell viability, providing a quantitative measure of a compound's overall cytotoxicity or cytostatic effect (GI50). To confirm that the observed anti-proliferative effect is due to the intended mechanism of action, we must verify target engagement. Western blotting for phosphorylated downstream effectors (e.g., p-ERK in the MAPK pathway) provides direct evidence that the kinase target is being inhibited within the cell.[11][12]
Key Experiment 1: Cell Viability (MTT) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.[14]
Protocol: MTT Assay for Anti-Proliferative Activity
This is a standard protocol for assessing cell viability.[15]
-
Cell Seeding:
-
Culture cancer cells (e.g., A549 lung cancer cells) in appropriate media.[16]
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 2x serial dilutions of the 6-Methoxy-7-azaindole derivatives in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the compounds (or vehicle control).
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the log[concentration] to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Key Experiment 2: Western Blot for MAPK Pathway Inhibition
This protocol assesses the phosphorylation status of ERK (p44/42 MAPK), a key downstream node in many kinase signaling pathways. A reduction in phosphorylated ERK (p-ERK) indicates inhibition of an upstream kinase (e.g., B-Raf, MEK, or receptor tyrosine kinases).
Signaling Pathway Diagram: Simplified MAPK Cascade
Caption: Simplified MAPK signaling pathway showing potential targets.
Protocol: Western Blot for Phospho-ERK
This protocol is a standard method for analyzing protein phosphorylation.[12][17]
-
Cell Treatment and Lysis:
-
Seed cells (e.g., A375 melanoma cells with B-Raf mutation) in 6-well plates and grow to 80% confluency.
-
Treat cells with various concentrations of the lead compound for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[12]
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Phase 3: In Vivo Efficacy Assessment
Core Objective: To evaluate the anti-tumor activity and general tolerability of a lead compound in a living animal model.
Causality and Rationale: In vivo models are indispensable for preclinical drug development as they provide critical insights into a compound's efficacy, safety, and pharmacodynamics in a complex physiological system.[18][19] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a robust and reproducible standard for initial efficacy testing.[20][21] Efficacy is primarily assessed by measuring tumor growth inhibition (TGI), while toxicity is monitored by changes in animal body weight and general health.
Key Experiment: Cell Line-Derived Xenograft (CDX) Model
Workflow Diagram: In Vivo Xenograft Study
Sources
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. xenograft.org [xenograft.org]
- 20. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 21. blog.crownbio.com [blog.crownbio.com]
Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Introduction: The Scientific Context
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound belonging to the pyrrolopyridine class, also known as azaindoles. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, particularly as kinase inhibitors in oncology and immunology research.[1][2][3] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR) and NADPH Oxidase 2 (NOX2), highlighting the significance of this chemical family in drug discovery.[3][4]
Given its structural similarity to other biologically active and potentially hazardous compounds, establishing rigorous and scientifically sound protocols for the handling and storage of this compound is paramount for ensuring researcher safety, maintaining sample integrity, and guaranteeing experimental reproducibility. The protocols outlined herein are synthesized from safety data for structurally analogous compounds and established best practices for handling sensitive chemical reagents.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidelines are based on data from closely related pyrrolopyridine derivatives.[5][6] Researchers must consult the supplier-specific SDS upon receipt of the compound and perform a thorough risk assessment before commencing any experimental work.
Compound Profile & Physicochemical Properties
This table summarizes the known and calculated properties of the compound. Experimental values should be determined in the laboratory as needed.
| Property | Value / Information | Source / Method |
| IUPAC Name | This compound | --- |
| Synonyms | 6-Methoxy-7-azaindolin-2-one | --- |
| CAS Number | Not readily available. | --- |
| Molecular Formula | C₉H₈N₂O₂ | Calculated |
| Molecular Weight | 176.17 g/mol | Calculated |
| Appearance | Assumed to be a solid (e.g., powder, crystalline). | Inference from related compounds. |
| Purity | ≥98% (Typical for research-grade chemicals). | Supplier Dependent.[7] |
| Solubility | To be determined (likely soluble in organic solvents like DMSO, DMF, Methanol). | --- |
| Stability | Suspected to be sensitive to air, light, and moisture. | Inference from related compounds. |
Hazard Identification and Safety Precautions (EHS)
Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance. The most severe potential hazards identified from related structures include flammability, acute toxicity (if swallowed or inhaled), and serious eye damage.
GHS Hazard Classification (Anticipated)
| Hazard Class | GHS Code | Hazard Statement | Source (Analogous Compounds) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. | |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | |
| Skin Irritation | H315 | Causes skin irritation. | [5][6] |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage / serious eye irritation. | [5][6] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [5][6] |
| Flammable Liquid/Solid | H226 / H227 | Flammable liquid and vapour / Combustible liquid. | [5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate exposure risks.
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield. | Protects against splashes, aerosols, and solid particulates causing serious eye damage.[6][8] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, tested to EN 374 standard). | Prevents skin contact, irritation, and potential absorption.[8] Always check breakthrough time. |
| Body | Flame-retardant and antistatic laboratory coat. | Protects against spills and potential ignition sources. |
| Respiratory | Use only in a certified chemical fume hood. If engineering controls fail, use a NIOSH-approved respirator with appropriate cartridges. | Prevents inhalation of harmful dust or aerosols. |
Experimental Protocols: Safe Handling & Use
Adherence to these protocols is critical for minimizing risk and preserving the chemical integrity of the compound.
Engineering Controls
All manipulations of this compound, including weighing, transfer, and solution preparation, must be performed inside a certified chemical fume hood with sufficient ventilation.[5] An accessible safety shower and eyewash station are required in the immediate work area.[6]
Protocol for Weighing and Transferring the Solid Compound
Causality: This protocol is designed to prevent the generation and inhalation of airborne particles and to protect the compound from atmospheric degradation.
-
Preparation: Don all required PPE before entering the laboratory. Ensure the chemical fume hood is operational and the work surface is decontaminated.
-
Inert Atmosphere (Recommended): If the compound is highly sensitive, perform transfers in a glovebox under an inert atmosphere (e.g., Argon, Nitrogen).
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Using a clean, dedicated spatula, carefully transfer the desired amount of the compound to the weigh boat. Avoid any actions that could create dust. Use only non-sparking tools.
-
Promptly and securely close the main container of the compound.
-
-
Transfer: Carefully transfer the weighed solid into the reaction vessel or vial.
-
Decontamination: Wipe the spatula, weigh boat, and any affected surfaces with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the waste materials according to institutional guidelines. Wash hands thoroughly after handling.[5]
Protocol for Preparing Stock Solutions
Causality: This procedure ensures accurate concentration while minimizing exposure to solvents and the solute.
-
Vessel Preparation: Select a volumetric flask or vial appropriate for the desired volume and concentration. Ensure it is clean and dry.
-
Solid Addition: Transfer the weighed solid into the flask as described in Protocol 4.2.
-
Solvent Addition:
-
Inside the fume hood, add approximately 50-70% of the final volume of the desired solvent (e.g., anhydrous DMSO) to the flask.
-
Gently swirl the flask or use a magnetic stirrer to fully dissolve the compound. Sonication may be used if necessary, ensuring the vessel is capped to prevent aerosol release.
-
-
Final Volume: Once the solid is completely dissolved, add the solvent to reach the final target volume.
-
Labeling and Storage: Cap the flask or vial securely. Label it clearly with the compound name, concentration, solvent, date, and your initials. Store immediately as per the conditions in Section 5.0.
Caption: Key parameters for optimal compound storage.
Spill, Exposure, and Disposal Procedures
Spill Management
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Control: Eliminate all ignition sources. 3. Contain: For a solid spill, gently cover with an absorbent material like Chemizorb® or vermiculite to prevent dust from becoming airborne. Do not use combustible materials. For a liquid spill, cover with absorbent, non-combustible material.
-
Collect: Carefully collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal. [8]5. Clean: Clean the affected area thoroughly. Do not let the product enter drains. [5]
Emergency Exposure Procedures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Dispose of contents and containers in accordance with local, regional, and national regulations.
-
Waste should be sent to a licensed chemical destruction facility. [9]* Do not discharge into sewer systems or waterways. [9]
References
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- PubChem. 6-(pyridin-2-ylmethoxy)-1H-pyrrolo[3,2-b]pyridine.
- ChemScene. 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
- ChemicalBook. 6-Methoxy-2-Methyl-1H-pyrrolo[2,3-b]pyridine. (2022).
- Carl ROTH.
- Sigma-Aldrich. (2024).
- ChemScene. (2025).
- Fisher Scientific.
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- Tadesse, S., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
- Gnedina, O., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
- Echemi.
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. carlroth.com [carlroth.com]
- 9. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support center for the synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The 7-azaindole core and its derivatives are privileged structures in medicinal chemistry, appearing in numerous clinically approved drugs. However, their synthesis can present unique challenges that impact overall yield and purity.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental hurdles. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure you can confidently optimize your synthetic route.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Formation
One of the most common frustrations in synthesis is a low or negligible yield of the desired product. Several factors can contribute to this issue, from the quality of starting materials to the precise control of reaction conditions.
Question: My reaction to form the 6-methoxy-7-azaindole core is not proceeding as expected, resulting in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in 7-azaindole synthesis often stem from a few critical areas. Let's break down the potential culprits and the corresponding solutions.
1. Inefficient Formation of the Key Intermediate:
Many synthetic routes towards substituted 7-azaindoles involve the formation of a crucial intermediate through a condensation or cyclization reaction. For instance, a common strategy involves the reaction of a substituted pyridine derivative with a suitable partner to construct the pyrrole ring.
-
Causality: The initial step, often a nucleophilic attack or a metal-catalyzed coupling, is highly sensitive to the nature of the base, solvent, and temperature. An inappropriate choice can lead to side reactions or failure to form the necessary intermediate. For example, in domino reactions involving 2-fluoro-3-methylpyridine and an aldehyde, the choice of an alkali-amide base like LiN(SiMe3)2 versus KN(SiMe3)2 can dramatically alter the product outcome.
-
Troubleshooting Protocol:
-
Base Selection: Carefully consider the pKa of the proton to be removed and select a base accordingly. For deprotonation of relatively acidic protons, a milder base might be sufficient and can prevent side reactions. For less acidic protons, a stronger base like lithium diisopropylamide (LDA) may be necessary. However, be aware that strong bases can also react with other functional groups.[1]
-
Solvent Polarity: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates. Aprotic polar solvents like THF or dioxane are commonly used. Experiment with a range of solvents to find the optimal medium for your specific reaction.
-
Temperature Control: Many reactions for constructing the azaindole core are temperature-sensitive. Running the reaction at too high a temperature can lead to decomposition or side product formation, while a temperature that is too low may result in a sluggish or incomplete reaction. A stepwise increase in temperature after the initial addition of reagents can sometimes be beneficial.
-
2. Side Reactions Competing with the Desired Pathway:
The starting materials and intermediates in 7-azaindole synthesis can be susceptible to various side reactions that divert them from the desired product pathway.
-
Causality: Dimerization or polymerization of starting materials, especially under strongly basic or acidic conditions, is a common issue. Additionally, functional groups on the pyridine or pyrrole precursors can undergo unintended transformations.
-
Troubleshooting Protocol:
-
Order of Addition: The order in which reagents are added can significantly impact the outcome. For instance, adding the electrophile slowly to a solution of the nucleophile can help to maintain a low concentration of the reactive species and minimize self-condensation.[1]
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to mask their reactivity during the key bond-forming steps. The choice of protecting group is crucial and should be guided by its stability under the reaction conditions and the ease of its subsequent removal.
-
Stoichiometry: Precise control of the stoichiometry of your reagents is essential. An excess of a particular reagent might promote side reactions. Start with a 1:1 stoichiometry and then carefully titrate the ratios to optimize the yield of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: I am observing multiple spots on my TLC plate after the reaction, and purification by column chromatography is proving difficult. What could be the cause of these impurities?
A1: The formation of multiple products is a common challenge. The primary culprits are often side reactions and the formation of isomers.
-
Side Reactions: As mentioned earlier, dimerization of starting materials or intermediates can lead to high molecular weight impurities.
-
Isomer Formation: Depending on the substitution pattern of your precursors, the cyclization step can sometimes lead to the formation of regioisomers.
-
Incomplete Reactions: Unreacted starting materials will also appear as separate spots on your TLC.
Troubleshooting Strategies:
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Quenching the reaction too early or too late can result in a complex mixture.
-
Purification Technique: If standard silica gel chromatography is ineffective, consider alternative purification methods.[2]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.
-
Preparative TLC or HPLC: For difficult separations, preparative TLC or high-performance liquid chromatography (HPLC) can provide better resolution.[2]
-
Alternative Stationary Phases: Using different stationary phases, such as alumina or reverse-phase silica (C18), can alter the elution order and improve separation.[2]
-
Q2: My final product, this compound, appears to be unstable and decomposes upon standing. How can I improve its stability?
A2: The stability of heterocyclic compounds can be influenced by air, light, and residual acidic or basic impurities from the purification process.
Stabilization Protocol:
-
Thorough Purification: Ensure that all traces of acidic or basic reagents are removed during the work-up and purification steps. A final wash with a saturated sodium bicarbonate solution (if the compound is stable to base) or a dilute acid solution (if the compound is stable to acid) followed by a brine wash can be beneficial.
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Protection from Light: Store the compound in an amber vial or a container protected from light, as some heterocyclic compounds are light-sensitive.
-
Low Temperature Storage: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can also help to slow down decomposition.
Data Presentation and Experimental Protocols
To aid in your experimental design, the following tables summarize key parameters that can be optimized.
Table 1: Solvent Selection for Azaindole Synthesis
| Solvent Class | Examples | Properties | Common Applications |
| Aprotic Polar | THF, Dioxane, DMF, DMSO | High dielectric constant, no acidic protons | Stabilizing charged intermediates |
| Aprotic Nonpolar | Toluene, Hexane | Low dielectric constant | Reactions where polarity is not critical |
| Protic | Ethanol, Methanol | Contain acidic protons | Can act as both solvent and reagent |
Table 2: Base Selection for Deprotonation Reactions
| Base | pKa of Conjugate Acid | Strength | Common Applications |
| Sodium Hydride (NaH) | ~35 | Strong | Deprotonation of alcohols and amides |
| LDA | ~36 | Very Strong | Deprotonation of weakly acidic C-H bonds |
| Potassium Carbonate (K2CO3) | ~10.3 | Moderate | Reactions involving phenols or carboxylic acids |
| Triethylamine (TEA) | ~10.8 | Weak | Scavenging acid byproducts |
Experimental Workflow: A General Protocol for Optimization
The following workflow provides a systematic approach to optimizing the synthesis of this compound.
Caption: A systematic workflow for optimizing the synthesis.
Visualizing Key Relationships: Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting low yields.
Caption: A decision tree for troubleshooting low reaction yields.
By systematically addressing these common issues, researchers can significantly improve the yield and purity of this compound, facilitating the advancement of their research and development programs.
References
-
M. C. de Mattos, S. Alatorre-Santamaría, V. Gotor-Fernández, V. Gotor, Synthesis, 2007, 2149-2152. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
-
Azaindole synthesis - Organic Chemistry Portal. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. [Link]
Sources
Technical Support Center: Synthesis of 6-Methoxy-7-azaindole Derivatives
Welcome to the technical support center for the synthesis of 6-methoxy-7-azaindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Introduction to the Challenges
The 7-azaindole core is a privileged scaffold in medicinal chemistry, and the introduction of a methoxy group at the 6-position can significantly modulate a molecule's pharmacological properties. However, the synthesis of 6-methoxy-7-azaindole derivatives is not without its hurdles. The electron-deficient nature of the pyridine ring in the 7-azaindole system often leads to challenges not typically encountered in traditional indole synthesis.[1] The presence of the 6-methoxy group introduces further considerations regarding regioselectivity, potential side reactions, and stability. This guide will provide a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 6-methoxy-7-azaindole?
A1: A common and effective strategy involves starting with a suitably substituted pyridine derivative. For 6-methoxy-7-azaindole, a typical precursor would be a 2-amino-4-methoxypyridine that is functionalized at the 3-position to allow for the formation of the pyrrole ring. For instance, a 2-amino-3-halo-4-methoxypyridine can be a versatile starting material for subsequent cross-coupling reactions to build the pyrrole ring.
Q2: I am observing low yields during the cyclization step to form the 7-azaindole ring. What are the likely causes?
A2: Low cyclization yields are a frequent challenge in 7-azaindole synthesis, often due to the electronic properties of the pyridine ring.[2] Potential causes include:
-
Inefficient Catalyst Performance: In metal-catalyzed cyclizations (e.g., using palladium or copper), the catalyst may be poisoned or deactivated.
-
Unfavorable Reaction Kinetics: The electron-withdrawing nature of the pyridine nitrogen can slow down the key bond-forming steps.
-
Competing Side Reactions: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for promoting the desired reaction pathway.
Q3: How does the 6-methoxy group influence the regioselectivity of further functionalization on the 7-azaindole core?
A3: The 6-methoxy group is an electron-donating group, which will influence the regioselectivity of electrophilic substitution reactions. It is expected to activate the pyridine ring towards electrophilic attack. However, the interplay between the directing effects of the pyrrole nitrogen, the pyridine nitrogen, and the methoxy group can be complex. Directed metalation strategies can be employed to achieve predictable functionalization at specific positions of the 7-azaindole scaffold.[3][4][5]
Q4: My 6-methoxy-7-azaindole derivative appears to be unstable under my reaction conditions. What should I consider?
A4: The methoxy group can be susceptible to cleavage under strong acidic or certain Lewis acidic conditions. If your reaction involves harsh acidic workups or reagents like BBr₃, you risk demethylation. Additionally, the 7-azaindole core itself can be sensitive to strong oxidizing or reducing agents. It is crucial to select reaction conditions that are compatible with both the methoxy group and the heterocyclic core.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 6-methoxy-7-azaindole derivatives.
Problem 1: Low Yield in Sonogashira Coupling of a 2-Amino-3-halo-4-methoxypyridine with a Terminal Alkyne
The Sonogashira coupling is a key step in many 7-azaindole syntheses.[6][7]
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No or minimal product formation | 1. Inactive palladium catalyst. 2. Insufficiently pure starting materials (especially the alkyne). 3. Presence of oxygen in the reaction mixture. | 1. Use a fresh batch of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂). Consider using a more active pre-catalyst. 2. Purify the alkyne immediately before use. 3. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). |
| Formation of significant amounts of homocoupled alkyne (Glaser coupling) | 1. Presence of oxygen. 2. Inappropriate copper (I) salt concentration. | 1. Ensure rigorous exclusion of oxygen. 2. Optimize the amount of CuI co-catalyst. |
| Dehalogenation of the starting pyridine | 1. Presence of reducing agents. 2. High reaction temperatures. | 1. Ensure all reagents are free from reducing impurities. 2. Lower the reaction temperature and extend the reaction time. |
Problem 2: Inefficient Cyclization of the 2-Amino-3-alkynyl-4-methoxypyridine Intermediate
The cyclization to form the pyrrole ring is often the most challenging step.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Starting material remains unreacted | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Steric hindrance around the reacting centers. | 1. Switch to a stronger base (e.g., KOtBu, NaH). The use of 18-crown-6 can enhance the reactivity of potassium bases. 2. Gradually increase the reaction temperature, monitoring for decomposition. Microwave heating can sometimes be beneficial. 3. If sterically demanding groups are present, longer reaction times or more forcing conditions may be necessary. |
| Formation of a complex mixture of byproducts | 1. Decomposition of starting material or product at high temperatures. 2. Polymerization of the alkyne. | 1. Lower the reaction temperature and use a more active catalyst or base. 2. Perform the reaction at higher dilution to favor intramolecular cyclization. |
| Low yield of the desired 6-methoxy-7-azaindole | 1. Suboptimal solvent. 2. Reversible reaction. | 1. Screen different high-boiling polar aprotic solvents (e.g., DMF, DMAc, NMP). 2. Consider a different cyclization strategy, such as a transition-metal-catalyzed process. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-iodo-4-methoxypyridine
This protocol provides a general method for the iodination of a 2-amino-4-methoxypyridine, a key intermediate.
Materials:
-
2-Amino-4-methoxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 2-amino-4-methoxypyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization to 6-Methoxy-7-azaindole
This protocol outlines a one-pot Sonogashira coupling followed by cyclization.
Materials:
-
2-Amino-3-iodo-4-methoxypyridine
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Pd(PPh₃)₄
-
CuI
-
Triethylamine (Et₃N)
-
Potassium tert-butoxide (KOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 2-amino-3-iodo-4-methoxypyridine (1.0 eq) in anhydrous toluene under an inert atmosphere, add the terminal alkyne (1.2 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and Et₃N (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Once the Sonogashira coupling is complete, cool the reaction to room temperature.
-
Add KOtBu (1.5 eq) and heat the mixture to 110 °C for 8-12 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Troubleshooting Logic for Low Cyclization Yield
Caption: A common synthetic route to 6-methoxy-7-azaindole derivatives.
References
-
Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313–7317. [Link]
-
Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. [Link]
-
Kunz, H., & Schirok, H. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure. Organic letters, 8(15), 3307-3310. [Link]
-
Leboho, T. C., Khanye, S. D., & Sonopo, M. S. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2665. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
- Le, T. N., Nguyen, T. T., & Park, C. M. (2015). Rh (III)-catalyzed 7-azaindole synthesis via CH activation/annulative coupling of aminopyridines with alkynes. Organic letters, 17(10), 2354-2357.
- Collot, M., & Mallet, J. M. (2013). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo (2, 3-b) pyridine). Current Organic Chemistry, 17(24), 2894-2921.
-
Various Authors. (n.d.). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
- Sun, H., et al. (2017). Site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine with alkynes, followed by Pd-catalyzed tandem C-N couplings and cyclizations with amines provide 6-azaindoles in very good yield. Synthesis, 49(21), 4845-4852.
- Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles was established, starting from chloroamino-N-heterocycles. The Journal of organic chemistry, 75(1), 11-15.
- Nazare, M., et al. (2004). A robust and flexible synthesis of 1, 3-and 1, 3, 6-substituted 7-azaindoles is presented starting from nicotinic acid derivatives or 2, 6-dichloropyridine, respectively.
- Schirok, H. (2006). An imino-Stetter reaction of 2-aminoazacinnamic acid derivatives and aryl aldehydes provides 2-aryl-substituted azaindole-3-acetic acid derivatives in good yields. The Journal of organic chemistry, 71(15), 5538-5545.
-
Ali, H. I., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS omega, 4(25), 21068-21077. [Link]
-
Sharma, S., et al. (2023). Synthesis of C3, C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS omega, 8(8), 7935-7947. [Link]
-
Roger, C., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(1), 133. [Link]
-
Chen, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(7), 1863-1869. [Link]
-
RosDok - Theses of the University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+ 1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
Sources
- 1. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Methoxyindole(3189-13-7) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Methoxy-7-azaindole 97 896722-53-5 [sigmaaldrich.com]
Technical Support Center: Optimizing Palladium-Catalyzed Coupling Reactions for 7-Azaindoles
Welcome to the technical support center for palladium-catalyzed coupling reactions of 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The unique electronic properties of the 7-azaindole scaffold, stemming from its electron-deficient pyridine ring fused to an electron-rich pyrrole ring, present specific challenges in cross-coupling reactions. This guide offers practical, field-proven insights to help you navigate these challenges and achieve optimal results in your synthetic endeavors.
Section 1: General Troubleshooting & FAQs
This section addresses common issues encountered across various palladium-catalyzed coupling reactions with 7-azaindoles.
Question 1: My reaction is sluggish or shows no conversion. What are the likely causes?
Several factors can contribute to a stalled reaction. The primary suspect is often catalyst deactivation. The pyridine nitrogen in the 7-azaindole can act as a chelating ligand for the palladium catalyst, leading to inactive complexes.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Use of Precatalysts: Employing palladium precatalysts, such as those based on biarylphosphine ligands (e.g., RuPhos), can be highly effective. These precatalysts are designed to efficiently generate the active monoligated Pd(0) species in the presence of a base, which can be more resistant to coordination with the 7-azaindole substrate.[1]
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination and prevent catalyst deactivation. For C-N and C-O bond formation, ligands like Xantphos have proven effective.[3][4] For aminations, biarylphosphine ligands such as SPhos and XPhos are often successful.[1]
-
-
Solvent and Atmosphere:
-
Degassing: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure your solvent is thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through it before adding the catalyst.[5]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can interfere with the catalytic cycle.
-
-
Substrate Quality:
-
Impurities in your 7-azaindole starting material or coupling partner can poison the catalyst. Ensure high purity of all reactants.
-
Question 2: I'm observing significant amounts of homo-coupling of my 7-azaindole. How can I minimize this side reaction?
Homo-coupling, particularly in reactions involving unprotected 7-azaindoles, is a common side reaction where the halide on one molecule of 7-azaindole couples with the N-H of another.
Mitigation Strategies:
-
Base Selection: The choice of base is crucial. For Buchwald-Hartwig aminations of unprotected halo-7-azaindoles, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can be highly effective.[1][5] LiHMDS fully deprotonates both the amine and the 7-azaindole N-H, which is hypothesized to reduce the rate of the undesired transmetallation that leads to homo-coupling.[1]
-
N-Protection: Protecting the 7-azaindole nitrogen with a suitable protecting group (e.g., Boc, benzyl) can prevent N-H related side reactions.[3][6]
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, its application to 7-azaindoles requires careful optimization.
Question 3: My Suzuki-Miyaura reaction on a di-halogenated 7-azaindole is not selective, leading to a mixture of mono- and di-arylated products. How can I control the selectivity?
Achieving site-selectivity in the Suzuki-Miyaura coupling of di-halogenated 7-azaindoles depends on the differential reactivity of the C-X bonds and careful control of reaction conditions.
Strategies for Selective Coupling:
-
Leveraging Halogen Reactivity: The reactivity of halogens in oxidative addition to palladium follows the trend I > Br > Cl. By using a 7-azaindole with two different halogens (e.g., 6-chloro-3-iodo-7-azaindole), you can achieve selective coupling at the more reactive position (C-I) under milder conditions.[7]
-
Temperature Control: Running the reaction at a lower temperature can favor mono-arylation at the more reactive site. For instance, a reaction at 60 °C might selectively couple at the C-I position, while a subsequent increase in temperature to 110 °C could facilitate coupling at the C-Cl position.[7]
-
Catalyst Loading and Sequential Addition: A sequential addition of the catalyst system can enhance selectivity and yield. An initial low loading of the catalyst can be used for the first coupling, followed by a second addition of both the palladium source and ligand to drive the second coupling to completion.[7]
Optimized Conditions for Sequential Suzuki-Miyaura Coupling
| Parameter | First Coupling (e.g., C3-I) | Second Coupling (e.g., C6-Cl) |
|---|---|---|
| Temperature | 60 °C | 110 °C |
| Catalyst | 5 mol % Pd2dba3 | Additional 10 mol % Pd2dba3 |
| Ligand | 5 mol % SPhos | Additional 20 mol % SPhos |
| Base | Cs2CO3 (2 equiv) | - |
| Solvent | Toluene/Ethanol (1:1) | Toluene/Ethanol (1:1) |
Section 3: Buchwald-Hartwig Amination
The palladium-catalyzed amination of halo-7-azaindoles is a key transformation in medicinal chemistry.
Question 4: I am attempting to couple a primary amine with a halo-7-azaindole and am getting low yields and complex mixtures. What should I consider?
The coupling of primary amines can be challenging due to potential side reactions. The choice of catalyst system is paramount for success.
Key Considerations:
-
Ligand Selection: For primary amines, catalyst systems based on ligands like BrettPhos have shown superior performance and selectivity for mono-arylation compared to other biarylphosphine ligands.[1]
-
Use of Precatalysts: As with other couplings, palladium precatalysts can be advantageous, allowing for rapid catalyst activation in the presence of a variety of substrates.[1][8]
-
Stoichiometry of Base: When coupling amines that contain a second protic functional group (e.g., an alcohol or a phenol), an extra equivalent of a strong base like LiHMDS is required to deprotonate this group and prevent interference with the reaction.[1]
Troubleshooting Workflow for Buchwald-Hartwig Amination of 7-Azaindoles
Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig aminations of 7-azaindoles.
Section 4: Sonogashira and Heck Couplings
These reactions are fundamental for introducing alkyne and alkene moieties, respectively.
Question 5: My Sonogashira coupling of a halo-7-azaindole is not proceeding well. What are the critical parameters to optimize?
Successful Sonogashira couplings of 7-azaindoles often hinge on the right combination of catalyst, copper co-catalyst, base, and solvent.
Optimization Parameters:
-
Catalyst System: A common catalytic system involves a palladium source like PdCl2(PPh3)2 in combination with a copper(I) salt, typically CuI.[9][10]
-
Base: An amine base such as triethylamine (Et3N) is frequently used, which also serves as a solvent in some cases.[9]
-
Solvent: Aprotic polar solvents like DMF are also commonly employed.[9]
-
Microwave Irradiation: For some substrates, microwave irradiation can significantly reduce reaction times and improve yields in Sonogashira couplings.[11]
Question 6: In my Heck reaction of an N-acetyl-4-iodo-7-azaindole with methyl acrylate, I am getting a Michael adduct as the major product instead of the desired coupled product. Why is this happening and how can I fix it?
The formation of a Michael adduct in a Heck reaction is often influenced by the basicity of the reaction medium.
Controlling Reaction Pathway:
-
Base Selection: The choice of base can dictate the reaction pathway. Using a relatively weak base like triethylamine (NEt3) tends to favor the formation of the desired C4-coupled product. In contrast, more basic conditions, such as a combination of K2CO3 and KOAc, can promote the formation of the Michael adduct.[12] Therefore, to obtain the Heck product, switch to a weaker amine base.
Experimental Protocol: Selective Heck Coupling of 4-Iodo-1-acetyl-7-azaindole with Methyl Acrylate [12]
-
To a reaction vessel, add 4-iodo-1-acetyl-7-azaindole (1.0 equiv), methyl acrylate (1.5 equiv), and Pd(OAc)2 (0.05 equiv).
-
Add anhydrous, degassed triethylamine (NEt3) as the solvent and base.
-
Heat the reaction mixture under an inert atmosphere at 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired Heck product.
References
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available from: [Link]
-
Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System | Request PDF. ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes | Request PDF. ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. Available from: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]
-
Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. PubMed. Available from: [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. Available from: [Link]
-
Palladium-catalyzed functionalization of 5- and 7-azaindoles. ElectronicsAndBooks. Available from: [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available from: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available from: [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available from: [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC - NIH. Available from: [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. Available from: [Link]
-
Fast Functionalization of (7-Aza)indoles Using Continuous Flow Processes. ResearchGate. Available from: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Universidade Nova de Lisboa. Available from: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available from: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. Available from: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. Available from: [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. Available from: [Link]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.unl.pt [research.unl.pt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
Technical Support Center: Strategies for Solubilizing 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Welcome to the technical support guide for addressing solubility challenges with 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter difficulties in achieving desired concentrations of this compound in solution. This guide provides a series of troubleshooting strategies and frequently asked questions (FAQs) to facilitate your experimental success.
Introduction: Understanding the Challenge
This compound belongs to the pyrrolopyridinone class of heterocyclic compounds. Molecules of this nature often exhibit poor aqueous solubility due to their relatively rigid, planar structures and the presence of both hydrogen bond donors and acceptors, which can lead to strong crystal lattice energy.[1] Overcoming this solubility barrier is a critical step in enabling accurate biological screening, formulation development, and subsequent in vivo studies. About 40% of approved drugs and nearly 90% of drug candidates are poorly water-soluble, making solubility enhancement a key focus in pharmaceutical development.[2]
This guide will explore various techniques to enhance the solubility of this compound, from simple solvent adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initial Dissolution & Stock Solutions
Q1: I'm having trouble dissolving this compound in common aqueous buffers for my initial in vitro assays. What should I do?
A1: Direct dissolution in aqueous buffers is often challenging for compounds like this. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
-
Recommended Organic Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common and highly effective solvent for creating stock solutions of poorly soluble compounds for biological assays.[3][4]
-
Ethanol: A less toxic alternative to DMSO, suitable for many applications.
-
Methanol: Can also be used, but its volatility and toxicity should be considered.
-
-
Troubleshooting DMSO Stock Solutions:
-
Precipitation upon storage: Some compounds can precipitate out of DMSO, especially at high concentrations or after freeze-thaw cycles.[3][4][5][6] If you observe this, try preparing a fresh stock solution or gently warming and vortexing the existing one. Water absorption by DMSO can also decrease solubility, so ensure your DMSO is anhydrous and containers are well-sealed.[6]
-
Precipitation upon dilution: When diluting the DMSO stock into an aqueous buffer, the compound may "crash out" of solution. To mitigate this, dilute into a buffer that already contains a solubilizing agent (see below) or use a multi-step dilution process.
-
Q2: What is the best practice for preparing a DMSO stock solution?
A2: Follow this general protocol for reliable stock solution preparation:
-
Weigh the desired amount of this compound in a sterile, chemically resistant vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve your target concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][7]
Enhancing Aqueous Solubility for Experiments
If direct dilution of a DMSO stock is still problematic, several formulation strategies can be employed to increase the aqueous solubility of this compound.
Q3: Can I use co-solvents to improve the solubility in my aqueous working solution?
A3: Yes, co-solvents are a highly effective and straightforward method. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[2][8][9][10]
-
Common Co-solvents:
-
Experimental Approach:
-
Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol).
-
Add a small, fixed amount of your DMSO stock solution to each co-solvent buffer.
-
Observe for any precipitation and determine the minimum co-solvent concentration that maintains the solubility of your compound at the desired final concentration.
-
| Co-solvent | Typical Starting Concentration Range | Key Considerations |
| Ethanol | 5-20% (v/v) | Can be toxic to some cell lines at higher concentrations. |
| Propylene Glycol | 5-30% (v/v) | Generally well-tolerated in many biological systems. |
| PEG 400 | 10-40% (v/v) | High solubilizing capacity for many compounds.[11] |
Q4: My compound is a nitrogen-containing heterocycle. Will adjusting the pH of my buffer help?
A4: Potentially, yes. The pyrrolopyridinone structure contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[12][13] This ionization can significantly impact solubility.
-
Mechanism: By adjusting the pH to a point where the molecule becomes charged (ionized), its interaction with polar water molecules increases, thereby enhancing solubility.[14]
-
Experimental Workflow:
-
Determine the pKa of this compound (if not known, this can be predicted using software or determined experimentally).
-
Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 4.0, 6.0, 7.4, 9.0).
-
Attempt to dissolve the compound in each buffer and measure the resulting concentration (e.g., by UV-Vis spectroscopy or HPLC).
-
Plot solubility versus pH to identify the optimal pH range for dissolution.
-
Caption: Workflow for pH-dependent solubility screening.
Q5: I've heard about using surfactants. How do they work and which ones should I consider?
A5: Surfactants are amphiphilic molecules that can dramatically increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[2][15] The hydrophobic core of the micelle encapsulates the drug molecule, while the hydrophilic exterior interacts with water.[15]
-
Common Non-ionic Surfactants (generally less toxic):
-
Polysorbates (e.g., Tween® 20, Tween® 80)[16]
-
Poloxamers (e.g., Pluronic® F-68, Pluronic® F-127)
-
Cremophor® EL
-
-
Experimental Protocol:
-
Prepare your aqueous buffer.
-
Add a surfactant at a concentration above its critical micelle concentration (CMC). This information is typically available from the supplier.
-
Gently mix to ensure the surfactant is fully dissolved.
-
Add your compound (from a DMSO stock) to the surfactant-containing buffer.
-
Equilibrate the solution (e.g., by shaking for 24-48 hours) and then measure the solubility.
-
Advanced Solubilization Strategies
For more challenging cases, such as formulation for in vivo studies, more advanced techniques may be necessary.
Q6: What are cyclodextrins and how can they help with solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18][19] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" that is much more water-soluble.[17][19][20][21]
-
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with greatly enhanced aqueous solubility and low toxicity, making it a very popular choice in pharmaceutical formulations.[17]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Another highly soluble derivative often used in parenteral formulations.
-
Caption: Encapsulation by a cyclodextrin to form a soluble complex.
Q7: What is an amorphous solid dispersion (ASD) and is it relevant for my research?
A7: An amorphous solid dispersion (ASD) is a formulation where the crystalline structure of the active pharmaceutical ingredient (API) is disrupted by dispersing it within a polymer matrix.[1][22][23] The amorphous state has higher energy and lacks the strong crystal lattice forces of the crystalline form, leading to significantly enhanced solubility and dissolution rates.[23][24]
-
Key Principles:
-
Common Polymers: PVP (Polyvinylpyrrolidone), HPMC (Hydroxypropyl Methylcellulose), Soluplus®.
-
When to Consider ASD: This is an advanced technique typically used in later-stage drug development when oral bioavailability is a primary goal. It requires specialized equipment (e.g., spray dryer, hot-melt extruder).[24]
Summary of Solubilization Strategies
| Technique | Principle | Pros | Cons | Best For |
| Organic Solvents | High solubilizing power for non-polar compounds. | Simple, effective for stock solutions. | Potential toxicity, precipitation on dilution. | In vitro screening, stock solutions. |
| Co-solvents | Reduces solvent polarity.[2] | Easy to implement, effective. | Can have biological effects at high %. | In vitro assays, early formulations. |
| pH Adjustment | Ionizes the compound to increase polarity. | Can be highly effective if ionizable. | Only works for compounds with suitable pKa. | Aqueous formulations, in vitro assays. |
| Surfactants | Micellar encapsulation of the compound.[15] | High solubilizing capacity. | Potential for cell toxicity, foaming. | In vitro assays, oral formulations. |
| Cyclodextrins | Forms soluble inclusion complexes.[17][19] | Significant solubility enhancement, low toxicity. | Can be costly, requires formulation work. | Oral and parenteral formulations. |
| Amorphous Solid Dispersions | Disrupts crystal lattice energy.[22][23] | Dramatically increases solubility/dissolution.[25] | Complex to manufacture, stability concerns. | Enhancing oral bioavailability. |
References
-
Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. Available at: [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. Available at: [Link]
-
Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]
-
Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán Bioscience. Available at: [Link]
-
Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. Scribd. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. Available at: [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. Available at: [Link]
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. CordenPharma. Available at: [Link]
-
Cosolvent - Wikipedia. Wikipedia. Available at: [Link]
-
Enhancing solubility and stability of poorly soluble drugs. DelveInsight. Available at: [Link]
-
Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available at: [Link]
-
Enhancement of dissolution performance of amorphous solid dispersions by plasticization. Springer. Available at: [Link]
-
Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available at: [Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. Available at: [Link]
-
Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. Available at: [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. Available at: [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. Semantic Scholar. Available at: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]
-
Improving solubility via structural modification. ResearchGate. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
6-(pyridin-2-ylmethoxy)-1H-pyrrolo[3,2-b]pyridine. PubChem. Available at: [Link]
-
Solubilization of poorly soluble compounds using 2-pyrrolidone. ResearchGate. Available at: [Link]
-
Use of 1-methyl-pyrrolidone as a solubilizing agent for determining the uptake of poorly soluble drugs. PubMed. Available at: [Link]
-
6-Methoxy-1H-pyrrolo[3,2-b]pyridine CAS#: 1190317-86-2. ChemWhat. Available at: [Link]
-
1-Hydroxy-6-[1-(3-Methoxypropyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]. PubChem. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
6-methoxy-1h-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]
-
6-methoxy-1H-pyrrolo[2,3-b]pyridine. Ascendex Scientific, LLC. Available at: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. Available at: [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available at: [Link]
-
NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. Available at: [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. Available at: [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available at: [Link]
Sources
- 1. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions / SLAS Discovery, 2014 [sci-hub.box]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ziath.com [ziath.com]
- 7. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agnopharma.com [agnopharma.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. humapub.com [humapub.com]
- 19. wisdomlib.org [wisdomlib.org]
- 20. scribd.com [scribd.com]
- 21. arborpharmchem.com [arborpharmchem.com]
- 22. crystallizationsystems.com [crystallizationsystems.com]
- 23. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 24. pharmtech.com [pharmtech.com]
- 25. hammer.purdue.edu [hammer.purdue.edu]
Technical Support Center: 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one in DMSO
Welcome to the technical support guide for 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For most biological and high-throughput screening (HTS) applications, high-purity, anhydrous DMSO is the recommended solvent due to its excellent solvating power for a wide range of organic molecules.[1] However, it is crucial to be aware of potential stability issues, as discussed in this guide.
Q2: What are the ideal storage conditions for stock solutions of this compound in DMSO?
For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C.[2] For short-term storage (up to one month), -20°C is generally acceptable.[2] It is critical to minimize freeze-thaw cycles, as these can increase the likelihood of compound precipitation and degradation.[3] Once a compound crystallizes out of a DMSO solution, it may not readily redissolve.[3][4]
Q3: How does the presence of water in DMSO affect the stability of this compound?
DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly impact the stability of dissolved compounds.[5] For many compounds, water in DMSO can be more detrimental than oxygen, leading to hydrolysis or other forms of degradation.[5] While some studies have shown that a high percentage of compounds can be stable in wet DMSO (e.g., 90% DMSO/10% water) at 4°C for extended periods, this is not universal.[6][7] Given the lactam and methoxy ether functionalities in this compound, hydrolysis is a potential degradation pathway that could be accelerated by the presence of water.
Q4: Can I store my DMSO stock solutions at room temperature?
Room temperature storage is not recommended for more than a couple of days.[3] Many compounds that are stable for short periods at room temperature will degrade or precipitate over longer durations.[3][4] For ensuring experimental reproducibility, colder storage is always the safer option.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Issue 1: I am observing unexpected peaks in my LC-MS or HPLC analysis of the compound after a period of storage in DMSO.
-
Potential Cause: Compound Degradation. The appearance of new peaks is a strong indicator that your compound is degrading. The lactam ring in the pyrrolo[2,3-b]pyridin-2(3H)-one core is susceptible to hydrolysis, especially if the DMSO has absorbed water. The methoxy group could also be a site for degradation.
-
Troubleshooting Steps:
-
Verify DMSO Quality: Use only high-purity, anhydrous DMSO from a freshly opened bottle.
-
Perform a Time-Course Stability Study: Analyze a freshly prepared solution by LC-MS or HPLC. Then, re-analyze the same solution after storing it under your typical experimental conditions (e.g., room temperature, 4°C, -20°C) at several time points (e.g., 24h, 48h, 1 week).
-
Investigate Degradants: If new peaks are observed, attempt to characterize them by mass spectrometry to understand the degradation pathway. This can help in optimizing storage and handling conditions.
-
Issue 2: The biological activity of my compound is inconsistent or decreases over time.
-
Potential Cause 1: Compound Degradation. As mentioned above, chemical degradation will lead to a lower concentration of the active compound, resulting in reduced bioactivity.
-
Potential Cause 2: Compound Precipitation. The compound may be precipitating out of the DMSO stock, especially after freeze-thaw cycles or if the initial concentration is high.[8] This is often not visible to the naked eye in microplates.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
Issue 3: My compound won't fully dissolve in DMSO, or it precipitates upon standing.
-
Potential Cause: Solubility Limits and Compound Form. The compound may be at a concentration exceeding its solubility limit in DMSO. Additionally, compounds can exist in different solid forms (amorphous vs. crystalline), with the crystalline form often being less soluble.[4]
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to aid dissolution. Modest heating can also be applied, but with caution to avoid thermal degradation.
-
Lower Concentration: Prepare a more dilute stock solution.
-
Alternative Solvents: While DMSO is standard, for specific applications, other organic solvents might be considered, but this requires re-validation of their compatibility with the assay.[9]
-
Experimental Protocols
Protocol 1: Assessing Compound Stability in DMSO by HPLC-UV/MS
This protocol provides a framework for quantitatively assessing the stability of this compound.
Objective: To determine the rate of degradation of the compound in DMSO under various storage conditions.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC or UPLC system with UV and Mass Spectrometry (MS) detectors
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Time Zero (T0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis (e.g., 10 µM) in the initial mobile phase composition. Inject this sample into the LC-MS system to obtain the T0 chromatogram and mass spectrum. Record the peak area of the parent compound.
-
Sample Storage: Aliquot the remaining 10 mM stock solution into separate vials for each time point and storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).
-
Time-Point Analysis: At each designated time point (e.g., 24h, 48h, 7 days, 1 month), retrieve one aliquot from each storage condition.
-
Sample Preparation and Injection: Prepare and analyze the samples exactly as described in Step 2.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T0 peak area.
-
Monitor for the appearance and growth of new peaks, which indicate degradation products.
-
Data Presentation:
| Storage Condition | Time Point | % Compound Remaining (Peak Area vs. T0) | Notes (e.g., New Peaks Observed) |
| Room Temp (~22°C) | 0 h | 100% | - |
| 24 h | Data | Observations | |
| 7 days | Data | Observations | |
| 4°C | 24 h | Data | Observations |
| 7 days | Data | Observations | |
| -20°C | 7 days | Data | Observations |
| 1 month | Data | Observations |
Potential Degradation Pathway
While specific degradation studies for this compound are not widely published, a plausible degradation pathway in non-anhydrous DMSO is hydrolysis of the lactam ring.
Caption: Plausible hydrolytic degradation of the lactam ring.
References
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available from: [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. Available from: [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed, National Library of Medicine. Available from: [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available from: [Link]
-
6-(pyridin-2-ylmethoxy)-1H-pyrrolo[3,2-b]pyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Gotor-Gotor, A., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 23(9), 5289. Available from: [Link]
-
Laza, S., et al. (2018). Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals by static headspace gas chromatography-mass spectrometry. Analytical Methods, 10(42), 5127-5132. Available from: [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed, National Library of Medicine. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]
-
Issues in Compound Storage in DMSO. Ziath. Available from: [Link]
- SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. Googleapis.com.
-
Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. Available from: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]
Sources
- 1. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. ziath.com [ziath.com]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting kinase assay with 6-Methoxy-7-azaindole inhibitors
<Technical Support Center: Troubleshooting Kinase Assays with 6-Methoxy-7-Azaindole Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for kinase assays involving 6-methoxy-7-azaindole inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the generation of high-quality, reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 6-methoxy-7-azaindole inhibitors in kinase assays.
Q1: What is the primary mechanism of action for 7-azaindole-based kinase inhibitors?
A1: The majority of 7-azaindole derivatives function as ATP-competitive inhibitors.[1][2][3] The 7-azaindole scaffold is an excellent "hinge-binding" motif. It forms two critical hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[2][3] This stabilized interaction within the active site prevents ATP from binding, thereby inhibiting substrate phosphorylation.[2]
Q2: Why is the ATP concentration a critical parameter in my kinase assay?
A2: ATP concentration significantly impacts the inhibitory activity of ATP-competitive inhibitors like those based on the 6-methoxy-7-azaindole scaffold.[4][5] The relationship between the half-maximal inhibitory concentration (IC50) and ATP concentration is described by the Cheng-Prusoff equation: IC50 = Ki + (Ki/Km) * [ATP].[4][5] This means that the measured IC50 value will increase with higher ATP concentrations.[6] For this reason, it is crucial to use a consistent and appropriate ATP concentration, often near the Km value for ATP, to allow for accurate comparison of inhibitor potencies.[4][5][7]
Q3: Are there any known solubility issues with 6-methoxy-7-azaindole inhibitors?
A3: Yes, many small-molecule kinase inhibitors, including those with azaindole scaffolds, are lipophilic and can have poor aqueous solubility.[8][9][10][11] This can lead to challenges in preparing stock solutions and can affect the accuracy of your results. It is essential to ensure your inhibitor is fully dissolved in a suitable solvent, typically DMSO, before diluting it into the assay buffer.[12]
Q4: What are the most common types of kinase assays, and which is best for my inhibitor?
A4: Common kinase assay formats include luminescence-based assays (e.g., ADP-Glo™, Kinase-Glo®), which measure ATP consumption or ADP production, and fluorescence-based assays (e.g., TR-FRET).[12][13] The best choice depends on your specific needs, such as sensitivity, throughput, and cost.[12] Luminescence assays are widely used for their high sensitivity and suitability for high-throughput screening.[13][14]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your kinase assays.
Problem 1: High Background Signal or "Noisy" Data in Luminescence-Based Assays (e.g., ADP-Glo™)
A high background signal can mask the true signal from your kinase reaction, leading to a poor signal-to-noise ratio and unreliable data.
Potential Causes & Solutions:
-
Incomplete ATP Depletion: In the first step of the ADP-Glo™ assay, any remaining ATP from the kinase reaction must be depleted. Incomplete depletion can lead to a high background.
-
Troubleshooting Protocol:
-
Optimize Incubation Time: Increase the incubation time with the ADP-Glo™ Reagent to ensure complete ATP depletion.[14]
-
Check Reagent Integrity: Ensure the ADP-Glo™ Reagent has been stored correctly and has not expired.
-
Proper Mixing: Inadequate mixing can result in well-to-well variability.[15] Ensure thorough mixing after each reagent addition, avoiding the introduction of bubbles.[15]
-
-
-
Contaminated Reagents: Contamination of assay buffers or reagents with ATP or ADP can lead to a consistently high background.
-
Troubleshooting Protocol:
-
Use Fresh Reagents: Prepare fresh assay buffers and aliquot new reagents.
-
Dedicated Pipettes: Use dedicated pipettes and tips for each reagent to prevent cross-contamination.
-
-
-
Compound Interference: Some compounds can directly interfere with the luciferase enzyme used in the detection step, leading to false signals.[12]
-
Troubleshooting Protocol:
-
Run a "No Kinase" Control: Include a control with your inhibitor but without the kinase enzyme. A significant signal in this well indicates compound interference.
-
Orthogonal Assays: If interference is suspected, validate your results using an alternative assay format, such as a fluorescence-based assay.[16]
-
-
Problem 2: Inconsistent or Non-Reproducible IC50 Values
Variability in IC50 values can make it difficult to confidently rank the potency of your inhibitors.
Potential Causes & Solutions:
-
Variable ATP Concentration: As explained in the FAQs, the IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[4][5]
-
Troubleshooting Protocol:
-
Precise ATP Preparation: Prepare a large, single batch of ATP solution at the desired concentration and aliquot it for single use to ensure consistency across experiments.
-
Determine ATP Km: For new kinases, experimentally determine the Km for ATP to inform the selection of an appropriate ATP concentration for your assays.[17]
-
-
-
Inhibitor Solubility and Stability: Poor solubility or degradation of the inhibitor can lead to inconsistent effective concentrations in the assay.
-
Troubleshooting Protocol:
-
Verify Solubility: Visually inspect your inhibitor stock solution for any precipitation. If necessary, gently warm the solution or use a different solvent.
-
Fresh Dilutions: Prepare fresh serial dilutions of your inhibitor for each experiment from a recently prepared stock solution.
-
Assess Stability: If you suspect your inhibitor is unstable in the assay buffer, you can pre-incubate it for varying times and measure its effect on kinase activity.
-
-
-
Enzyme Activity Variation: The activity of the kinase enzyme can vary between batches or due to improper storage.
-
Troubleshooting Protocol:
-
Aliquot Enzyme: Upon receipt, aliquot the kinase enzyme into single-use volumes to avoid repeated freeze-thaw cycles.[14]
-
Enzyme Titration: Perform an enzyme titration for each new batch of kinase to determine the optimal concentration that yields a robust signal within the linear range of the assay.
-
-
Problem 3: Low Signal-to-Background Ratio
A low signal-to-background ratio can make it difficult to distinguish true inhibition from experimental noise.
Potential Causes & Solutions:
-
Suboptimal Enzyme Concentration: Using too little enzyme will result in a weak signal.
-
Troubleshooting Protocol:
-
Enzyme Titration: As mentioned previously, perform a kinase titration to identify the concentration that provides a strong signal without depleting too much substrate.
-
-
-
Suboptimal Substrate Concentration: The concentration of the peptide or protein substrate can also affect the reaction rate.
-
Troubleshooting Protocol:
-
Substrate Titration: Titrate the substrate concentration to find the optimal level that supports robust kinase activity.
-
-
-
Incorrect Assay Incubation Time: The kinase reaction may not have proceeded long enough to generate a sufficient signal.
-
Troubleshooting Protocol:
-
Time Course Experiment: Perform a time course experiment to determine the optimal incubation time for the kinase reaction, ensuring the reaction is in the linear phase.
-
-
III. Experimental Workflows & Diagrams
Standard Kinase Assay Workflow (e.g., ADP-Glo™)
The following diagram illustrates a typical workflow for a luminescence-based kinase assay.
Caption: General workflow for a luminescence-based kinase assay.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common kinase assay issues.
Caption: A decision tree for troubleshooting common kinase assay problems.
IV. Data Presentation
Table 1: Key Parameters for Kinase Assay Optimization
| Parameter | Recommended Starting Range | Key Consideration |
| Kinase Concentration | Varies by enzyme activity | Titrate to find the linear range of the assay. |
| ATP Concentration | 10-100 µM (or near Km) | Directly impacts IC50 values for ATP-competitive inhibitors.[4][5] |
| Substrate Concentration | Varies by substrate | Titrate to ensure it is not rate-limiting. |
| DMSO Concentration | < 1% | High concentrations can inhibit kinase activity.[12] |
| Incubation Time | 30-60 minutes | Ensure the reaction is in the linear phase. |
V. References
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
ATP concentration. Kinase Logistics Europe. [Link]
-
The IC50 heatmap of common control kinase inhibitors against over 200... ResearchGate. [Link]
-
Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. The Iceland Research Information System. [Link]
-
Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI. [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health. [Link]
-
Idealised values for the potency (IC50) of an inhibitor with... ResearchGate. [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed. [Link]
-
Kinases in motion: impact of protein and small molecule interactions on kinase conformations. eLife. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ScienceDirect. [Link]
-
Noise in ADP Glo assay? ResearchGate. [Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. National Institutes of Health. [Link]
-
SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. [Link]
-
impact of protein and small molecule interactions on kinase conformations. bioRxiv. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]
-
Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. [Link]
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. National Institutes of Health. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm (RSC Publishing). [Link]
-
Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). National Institutes of Health. [Link]
-
Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). PubMed. [Link]
-
Azaindole Therapeutic Agents. PubMed Central. [Link]
Sources
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 9. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. promega.com.br [promega.com.br]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
Technical Support Center: Overcoming Poor Cell Permeability of Pyrrolopyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridine-based compounds. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent therapeutic agents. However, its inherent physicochemical properties often lead to a significant, and frustrating, hurdle: poor cell permeability.
This guide is designed to provide you with direct, actionable troubleshooting advice and a deeper understanding of the mechanisms governing cell permeability. We will explore the causality behind experimental choices, provide validated protocols, and offer strategies to transform your high-affinity binders into cell-active lead candidates.
Troubleshooting Guide: From Benchtop to Cellular Activity
This section addresses common problems encountered during the development of pyrrolopyridine compounds.
Q1: My pyrrolopyridine analog shows high target affinity in a biochemical assay but is inactive in my cell-based assay. What are the likely causes and my first steps?
This is a classic and frequent challenge. The discrepancy almost always points to the compound not reaching its intracellular target at a sufficient concentration. The primary suspects are poor passive permeability and/or active removal from the cell by efflux pumps.
Your immediate action plan should be:
-
Assess Physicochemical Properties: Before running complex biological assays, calculate the key "drug-like" properties of your compound. Pay close attention to:
-
Molecular Weight (MW): Should ideally be < 500 Daltons.[1][2]
-
Lipophilicity (cLogP): A measure of the compound's partition between octanol and water. An ideal range is often cited as 1-3, with values < 5 being acceptable.[1]
-
Topological Polar Surface Area (TPSA): This is a critical predictor of permeability. Compounds with a TPSA > 140 Ų tend to be poor at permeating cell membranes.[3][4]
-
Hydrogen Bond Donors (HBD) & Acceptors (HBA): Aim for ≤ 5 HBDs and ≤ 10 HBAs.[1][5] These guidelines are part of the well-established Lipinski's Rule of Five.[2][5][6][7]
-
-
Run a Permeability Assay: Quantify the compound's ability to cross a membrane.
-
Start with PAMPA: The Parallel Artificial Membrane Permeability Assay is a rapid, cell-free method to determine a compound's intrinsic passive diffusion rate.[8] It's an excellent first screen to confirm if poor passive permeability is the core issue.
-
Follow up with Caco-2 Assay: If PAMPA results are ambiguous or if you suspect active transport, the Caco-2 assay is the gold standard.[9][10][11] This cell-based model uses a monolayer of human intestinal cells and can measure both passive diffusion and active transport processes, including efflux.[9][10]
-
dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", newrank=true]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting workflow for low cellular activity.
Q2: My compound has a high Polar Surface Area (PSA > 140 Ų). How can I mitigate its negative impact on permeability?
A high PSA is a primary driver of poor permeability because it increases the energy barrier for the compound to desolvate and enter the lipophilic core of the cell membrane.[12][13] The goal is to reduce this polarity.
Medicinal Chemistry Strategies:
-
Masking Polar Groups (Prodrug Approach): This is a highly effective strategy.[14][15] Temporarily mask polar functional groups like carboxylic acids or hydroxyls with lipophilic moieties (e.g., esters).[16][17] These "masks" can be designed to be cleaved by intracellular enzymes (like esterases), releasing the active parent drug inside the cell.[14][15]
-
Reduce Hydrogen Bond Donors (HBDs): HBDs are particularly detrimental to permeability.[18] Consider strategies like N-methylation of secondary amines or replacing an amide with a non-hydrogen bonding isostere. Masking HBDs can improve permeability even if it increases molecular weight.[18]
-
Intramolecular Hydrogen Bonding: Design the molecule to form an internal hydrogen bond. This effectively "hides" the polar groups from the solvent, reducing the effective PSA and making the molecule behave as if it were more lipophilic.
Q3: I suspect my compound is a substrate for efflux pumps like P-glycoprotein (P-gp). How can I confirm this and what can I do?
Efflux pumps are ATP-dependent transporters that actively expel xenobiotics from the cell, representing a major mechanism of drug resistance and poor bioavailability.[19][20][21] P-glycoprotein (P-gp) is one of the most common culprits.[19][20]
Confirmation:
-
Bidirectional Caco-2 Assay: This is the definitive in vitro test. You measure the permeability of your compound in both directions: from the apical (A) to basolateral (B) side, and from B to A.[9] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[9][10]
-
Caco-2 Assay with Inhibitors: Run the assay in the presence of a known P-gp inhibitor (e.g., Verapamil).[10] A significant increase in the A-to-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.
Mitigation Strategies:
-
Saturate the Transporter: Sometimes, simply increasing the compound concentration can saturate the efflux pump, allowing more drug to enter the cell. However, this is often not therapeutically viable.
-
Structural Modification: This is the most robust approach. The goal is to design analogs that are no longer recognized by the transporter. Strategies include:
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties governing the cell permeability of pyrrolopyridine compounds?
The permeability of any compound, including pyrrolopyridines, is governed by a balance of properties. The most critical are:
-
Lipophilicity (LogP/LogD): Determines how well the compound partitions into the lipid bilayer. Too low, and it won't enter the membrane; too high, and it may get stuck.[1]
-
Polarity (PSA): High polarity hinders membrane crossing.[3][12][24]
-
Size (Molecular Weight): Larger molecules diffuse more slowly across the membrane.[6]
-
Solubility: A compound must first be dissolved in the aqueous environment outside the cell before it can partition into the membrane. Poor solubility can be a major limiting factor.[25][26]
dot graph G { layout=neato; graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", overlap=false, splines=true, sep="+6,6"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, len=2.0];
} Caption: Key physicochemical properties influencing cell permeability.
Q2: When should I choose a PAMPA assay versus a Caco-2 assay?
The choice depends on the question you are asking and the stage of your project.
-
PAMPA: Use this in early discovery for high-throughput screening.[8][27] It is fast, inexpensive, and excellent for ranking compounds based on passive diffusion only.[8][28] It will tell you if your scaffold has an intrinsic permeability problem.
-
Caco-2: Use this for lead optimization and candidate selection. It is more complex and lower throughput but provides a much richer dataset, including information on passive permeability, active uptake, and active efflux .[9][10][11] It is considered more predictive of in vivo human intestinal absorption.[9][11]
Q3: Can formulation approaches help improve apparent permeability?
Absolutely. While medicinal chemistry modifies the molecule itself, formulation science can improve its delivery. For preclinical studies, especially with poorly soluble compounds, formulation is key.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can solubilize lipophilic compounds in the gastrointestinal tract, increasing the concentration of dissolved drug available for absorption.[29]
-
Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, you can significantly increase its solubility and dissolution rate.[30]
-
Particle Size Reduction: Technologies like micronization or nanocrystal formation increase the surface area of the drug, which enhances the dissolution rate according to the Noyes-Whitney equation.[25]
Data Presentation: Impact of Structural Modification
Systematic modification and testing are key to improving permeability. The data should be tracked in a clear, comparable format.
| Compound ID | R-Group Modification | cLogP | TPSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| PYR-001 | -COOH | 1.8 | 110.5 | < 0.1 (Low) | 1.2 |
| PYR-002 | -COOCH₃ (Prodrug) | 2.5 | 85.2 | 5.2 (Moderate) | 1.1 |
| PYR-003 | -NH₂ | 1.5 | 98.7 | 0.5 (Low) | 8.5 (High Efflux) |
| PYR-004 | -N(CH₃)₂ | 2.2 | 75.4 | 2.1 (Low-Mod) | 1.5 |
This is example data for illustrative purposes.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability for gastrointestinal absorption (PAMPA-GIT).
Objective: To determine the apparent permeability coefficient (Papp) of a compound through passive diffusion.
Materials:
-
PAMPA "sandwich" plate system (e.g., 96-well filter plate and acceptor plate).
-
Artificial membrane solution (e.g., 2% L-α-phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds dissolved in DMSO (10 mM stock).
-
High and low permeability control compounds (e.g., Propranolol and Furosemide).
-
UV-Vis plate reader or LC-MS/MS system.
Methodology:
-
Membrane Coating: Add 5 µL of the artificial membrane solution to each well of the filter (donor) plate. Allow the solvent to evaporate completely (approx. 20 min).[28]
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Solutions: Prepare 50 µM solutions of test compounds and controls in PBS from the 10 mM DMSO stocks (final DMSO concentration should be ≤ 0.5%).[27]
-
Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated filter plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor buffer.
-
Incubation: Incubate the assembled plate at room temperature for 4-18 hours with gentle shaking.[28][31] Seal the plate assembly to prevent evaporation.
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).[8][28]
Data Analysis (Self-Validation):
-
Calculate the apparent permeability coefficient (Papp) for each compound.
-
Integrity Check: The Papp for the low-permeability control should be within the expected low range, and the high-permeability control within its expected high range. This validates the integrity of the artificial membrane for that run.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework for assessing both passive permeability and active efflux.
Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and calculate the efflux ratio.
Materials:
-
Caco-2 cells.
-
Transwell™ permeable supports (e.g., 24-well plates).
-
Cell culture medium and reagents.
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Lucifer Yellow for monolayer integrity check.
-
Test compounds and controls (e.g., Talinolol for P-gp substrate control).[9]
-
LC-MS/MS system for analysis.
Methodology:
-
Cell Seeding & Culture: Seed Caco-2 cells onto the Transwell™ inserts and culture for 18-22 days to allow them to differentiate and form a polarized monolayer.[9]
-
Monolayer Integrity Check (Self-Validation):
-
Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be ≥ 200 Ω·cm².[32] Monolayers not meeting this criterion should be discarded.
-
Perform a Lucifer Yellow permeability test. The Papp for this low-permeability marker should be very low (< 1 x 10⁻⁶ cm/s), confirming the tightness of the cell junctions.[28]
-
-
Prepare Dosing Solutions: Prepare test compound solutions (e.g., 10 µM) in pre-warmed transport buffer.
-
Transport Experiment (A-to-B):
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution to the apical (donor) compartment.[32]
-
-
Transport Experiment (B-to-A):
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Add the dosing solution to the basolateral (donor) compartment.[32]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]
-
Sampling & Analysis: At the end of the incubation, take samples from both donor and receiver compartments. Analyze the concentration of the compound using LC-MS/MS.
Data Analysis:
-
Calculate Papp (A-B) and Papp (B-A).
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
An ER > 2 suggests the compound is a substrate for an active efflux transporter.[9][10]
References
-
ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
PubMed. (n.d.). Role of P-glycoprotein in drug disposition. Available from: [Link]
-
ScienceDirect. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Available from: [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Design. Available from: [Link]
-
Wikipedia. (n.d.). Polar surface area. Available from: [Link]
-
Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. Available from: [Link]
-
PubMed. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
-
ACS Publications. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Available from: [Link]
-
ACS Publications. (n.d.). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. Available from: [Link]
-
Slideshare. (n.d.). increase membrane permeability by prodrug design. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Polar surface area – Knowledge and References. Available from: [Link]
-
ScienceDirect. (2025). P-glycoprotein-mediated drug efflux: Significance and symbolism. Available from: [Link]
-
PubMed. (2011). What has polar surface area ever done for drug discovery?. Available from: [Link]
-
bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Available from: [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
ACS Publications. (n.d.). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Available from: [Link]
-
GARDP Revive. (n.d.). Lipinski's Rule of 5. Available from: [Link]
-
PubMed. (n.d.). Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. Available from: [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. (2025). What Has Polar Surface Area Ever Done for Drug Discovery?. Available from: [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Available from: [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]
-
Caco2 assay protocol. (n.d.). Available from: [Link]
-
Scribd. (n.d.). Caco-2 Permeability Assay Protocol. Available from: [Link]
-
NIH. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment. Available from: [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
-
NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
NIH. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
NIH. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
ACS Publications. (2025). Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors. Available from: [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. Available from: [Link]
-
YouTube. (2024). Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. Available from: [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Available from: [Link]
-
MDPI. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. Available from: [Link]
-
NIH. (n.d.). Controlling cellular distribution of drugs with permeability modifying moieties. Available from: [Link]
-
NIH. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
-
ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. Available from: [Link]
-
ACS Publications. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. Available from: [Link]
-
ResearchGate. (2025). In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives. Available from: [Link]
Sources
- 1. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. Polar surface area - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 17. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 21. wisdomlib.org [wisdomlib.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What has polar surface area ever done for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. enamine.net [enamine.net]
- 28. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 29. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. bioassaysys.com [bioassaysys.com]
- 32. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Pyrrolo[2,3-b]pyridine-Based Inhibitors
Welcome to the technical support center for researchers working with the 1H-pyrrolo[2,3-b]pyridine scaffold, the core of many potent kinase inhibitors, including compounds like 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This guide is designed to provide you, our fellow scientists and drug developers, with the in-depth, field-proven insights needed to navigate one of the most critical challenges in kinase inhibitor development: ensuring target specificity and minimizing off-target effects.
This guide is structured to address the practical issues you face in the lab. We will move from foundational concepts to specific troubleshooting scenarios and advanced validation protocols, providing not just steps, but the scientific rationale behind them.
Part 1: Foundational Strategy: Proactive Selectivity Profiling
Before initiating any cell-based functional studies, understanding the selectivity profile of your specific this compound analog is paramount. This is not a step to be skipped; it is the foundation upon which all subsequent data interpretation rests.
Question: I have a novel pyrrolo[2,3-b]pyridine-based compound. What is the very first experiment I should perform to assess its off-target potential?
Answer: Your first step should be a comprehensive kinase selectivity screen against a broad panel of kinases.[5] This provides an unbiased, bird's-eye view of your compound's interaction landscape across the human kinome.
Causality and Rationale: Biochemical screens are performed in a simplified, cell-free environment.[6] This allows for the direct measurement of your compound's ability to inhibit kinase activity without the complexities of cell permeability, efflux pumps, or intracellular ATP concentrations. By screening against a large panel (many vendors offer panels of over 500 kinases), you can identify potential off-targets early, saving significant time and resources.[7][8] This initial screen is crucial for identifying liabilities and guiding the next steps of your research.[9]
Recommended Experimental Workflow: Large-Panel Kinase Screen
Caption: Workflow for initial biochemical kinase selectivity profiling.
Data Presentation: Interpreting Screening Results
Your results will typically be presented as percent inhibition at a fixed compound concentration. Summarize this data to clearly distinguish on-target from off-target activity.
| Kinase Target | Family | % Inhibition @ 1 µM | Classification |
| Target Kinase A | On-Target | 95% | On-Target |
| Kinase B | Off-Target | 85% | Off-Target Hit |
| Kinase C | Off-Target | 60% | Off-Target Hit |
| Kinase D | Off-Target | 15% | Inactive |
| ... (400+ others) | ... | <10% | Inactive |
Part 2: Troubleshooting Guide: From Bench to Cell
Once you have a biochemical profile, the next challenge is validating on-target activity in a cellular context. This is where researchers often encounter confounding results.
Q&A Format Troubleshooting
Question 1: My compound is highly potent in my biochemical assay (e.g., IC50 = 50 nM), but I see little to no effect in my cell-based assays, even at high concentrations. What's wrong?
Answer: This is a classic "biochemical vs. cellular" disconnect. The issue likely lies in the compound's ability to reach and engage the target inside a living cell. Here’s how to troubleshoot:
Step-by-Step Troubleshooting Protocol:
-
Assess Cell Permeability:
-
Rationale: The compound must cross the cell membrane to reach intracellular kinases. Poor permeability is a common reason for lack of cellular activity.
-
Experiment: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay to measure the compound's ability to cross a lipid bilayer.
-
-
Confirm Target Engagement in Cells:
-
Rationale: Even if a compound enters the cell, it must bind its intended target at concentrations sufficient for inhibition. Cellular assays provide a more physiologically relevant environment, accounting for factors like intracellular ATP levels which can compete with your inhibitor.[6]
-
Experiment: Use a target engagement assay like the NanoBRET® Target Engagement Intracellular Kinase Assay.[6] This technology allows you to quantify the binding of your compound to the target kinase inside living cells, providing a direct measure of target occupancy. This is the most definitive way to confirm your compound is engaging its target in the cellular environment.
-
-
Investigate Cellular Efflux:
-
Rationale: Cells possess efflux pumps (e.g., P-glycoprotein) that can actively remove your compound, preventing it from reaching the necessary intracellular concentration.
-
Experiment: Repeat your cell-based functional assay in the presence of a known efflux pump inhibitor (e.g., verapamil). If activity is restored, efflux is the likely culprit.
-
Question 2: I'm observing the expected phenotype in my cells (e.g., apoptosis, cell cycle arrest), but how can I be certain it's due to inhibiting my primary target and not an off-target identified in my screen?
Caption: Decision tree for validating on-target cellular effects.
Detailed Validation Protocols:
-
Orthogonal Inhibitor Test:
-
Rationale: If the phenotype is truly on-target, it should be reproducible with a different, structurally unrelated inhibitor of the same target. This minimizes the chance that the effect is caused by a shared off-target of a specific chemical scaffold.
-
Protocol:
-
Obtain a validated, structurally distinct inhibitor for your target kinase from a commercial source or the literature.
-
Perform a dose-response experiment with both your compound and the orthogonal inhibitor.
-
Expected Outcome: Both compounds should induce the same phenotype with potencies that correlate with their respective cellular IC50 values for the target kinase.
-
-
-
Genetic Target Inactivation:
-
Rationale: The most rigorous test is to see if removing the target protein genetically replicates the inhibitor's effect.[10]
-
Protocol:
-
Use CRISPR/Cas9 or shRNA to knock out or knock down your target kinase in the same cell line.
-
Validate the knockdown/knockout via Western Blot or qPCR.
-
Assess if the genetically modified cells exhibit the same phenotype as the inhibitor-treated cells.
-
Expected Outcome: The phenotype observed with genetic inactivation should mimic the phenotype from pharmacological inhibition.
-
-
-
Rescue Experiment:
-
Rationale: If your inhibitor is causing the phenotype by blocking the target, re-introducing a version of the target that your inhibitor cannot bind should "rescue" the cells from the effect.
-
Protocol:
-
Engineer a mutant version of your target kinase that is resistant to your inhibitor (e.g., by mutating a key "gatekeeper" residue in the ATP-binding pocket).
-
Overexpress this resistant mutant in your cell line.
-
Treat the cells with your inhibitor.
-
Expected Outcome: Cells expressing the resistant mutant should no longer exhibit the phenotype when treated with the inhibitor, while cells expressing the wild-type target will still be affected.
-
-
Question 3: My compound is toxic to cells at concentrations close to those required for the desired on-target effect. How do I proceed?
Answer: This suggests a narrow therapeutic window, likely due to potent off-target effects. The key is to quantitatively compare the dose-response curves for on-target activity versus cytotoxicity.
Protocol: Determining the Therapeutic Window
-
Generate On-Target EC50: Perform a dose-response experiment measuring a direct downstream biomarker of your target's activity (e.g., phosphorylation of a known substrate via Western Blot or ELISA). The concentration that gives 50% inhibition of this biomarker is your cellular EC50.
-
Generate Cytotoxicity CC50: Simultaneously, perform a dose-response experiment measuring cell viability (e.g., using an MTT or CellTiter-Glo® assay). The concentration that causes 50% cell death is your CC50.
-
Calculate the Selectivity Index (SI):
-
SI = CC50 / EC50
-
Interpreting the Results:
| Selectivity Index (SI) | Interpretation | Recommended Action |
| > 10 | Good separation between on-target activity and general toxicity. | Proceed with in-vivo studies at concentrations below the CC50. |
| 2 - 10 | Marginal window. Toxicity may be linked to off-target effects. | Re-evaluate your broad kinase screen data. Can the toxicity be explained by inhibition of a known safety-critical kinase (e.g., hERG)? Consider medicinal chemistry to improve selectivity. |
| < 2 | Poor selectivity. Off-target effects are likely dominating. | Do not proceed. The compound is not suitable for further development. Return to medicinal chemistry to design a more selective analog. Rational drug design may help.[9] |
Part 3: Frequently Asked Questions (FAQs)
-
Q: How do I select the right concentration of my inhibitor for an experiment?
-
A: Always perform a dose-response curve first. For initial experiments, a good starting point is 5 to 10 times the biochemical IC50 or cellular EC50 value to ensure target inhibition. However, for longer-term studies, use the lowest concentration that gives a robust on-target effect to minimize the risk of off-target engagement over time. Always include a vehicle-only control (e.g., DMSO).
-
-
Q: What is the difference between a biochemical and a cell-based assay, and why do I need both?
-
A: Biochemical assays (e.g., TR-FRET, ADP-Glo) use purified proteins in a test tube to measure direct enzyme inhibition.[2][8] They are clean and precise but lack biological context.[6] Cell-based assays use living cells and are more biologically relevant, accounting for factors like membrane permeability and competition with cellular ATP.[11][12] You need biochemical assays to determine potency and selectivity at the protein level, and cell-based assays to confirm that the compound works in a complex biological system and to link target inhibition to a cellular function.[4][10]
-
-
Q: Can computational tools help me predict off-targets?
-
A: Yes. Computational approaches, such as ligand-based (e.g., chemical similarity) and structure-based (e.g., molecular docking) methods, can predict potential off-target interactions.[13][14] These in silico tools are excellent for prioritizing which kinases to watch closely in your experimental screens and for guiding the design of more selective next-generation compounds.[9]
-
References
-
Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]
-
Title: Kinase Panel Profiling I Pharmaron CRO Services Source: Pharmaron URL: [Link]
-
Title: Kinase Screening and Profiling Services Source: BPS Bioscience URL: [Link]
-
Title: Role of Cell-Based Assays in Drug Discovery and Development Source: Creative Bioarray URL: [Link]
-
Title: How can off-target effects of drugs be minimised? Source: Patsnap Synapse URL: [Link]
-
Title: The Use of Cell-Based Assays for Translational Medicine Studies Source: BioAgilytix Labs URL: [Link]
-
Title: Cell Based Assays in Drug Development: Comprehensive Overview Source: AXIOM newsletter URL: [Link]
-
Title: Cell-based Assays: A Crucial Component of the Drug Discovery Process Source: BioIVT URL: [Link]
-
Title: Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: ACS Publications URL: [Link]
-
Title: A review for cell-based screening methods in drug discovery Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Pharmacology URL: [Link]
-
Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: National Institutes of Health (NIH) URL: [Link]
-
Title: How to reduce off-target effects and increase CRISPR editing efficiency? Source: MolecularCloud URL: [Link]
-
Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review Source: PubMed URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pharmaron.com [pharmaron.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 12. bioivt.com [bioivt.com]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one Scaffold: A Comparative Analysis of Its Potential as a Kinase Inhibitor
Introduction
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer a balance of potency, selectivity, and favorable drug-like properties is a paramount objective. The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as a 7-azaindolin-2-one, has emerged as a compelling template for the design of potent kinase inhibitors. Its rigid, bicyclic structure provides a solid foundation for the strategic placement of substituents to achieve high-affinity interactions within the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the potential of the 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold against established kinase inhibitors, supported by a framework of essential experimental validation. While specific inhibitory data for this exact methoxy-substituted analog is not extensively documented in publicly accessible literature, we will explore the known targets of closely related derivatives and establish a roadmap for its evaluation.
The Rationale for the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one Scaffold
The promise of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core lies in its inherent structural features that mimic the purine core of ATP, enabling it to function as a competitive inhibitor. The strategic placement of a methoxy group at the 6-position can significantly influence the molecule's electronic properties and its interaction with the kinase active site, potentially enhancing both potency and selectivity. Derivatives of the broader azaindole class have demonstrated activity against a range of important kinase targets implicated in diseases from cancer to neurodegeneration.[1][2][3]
Potential Kinase Targets and Comparative Inhibitors
Based on existing research on related scaffolds, two particularly relevant kinase families for the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core are Glycogen Synthase Kinase 3β (GSK3β) and the Janus Kinase (JAK) family.
-
Glycogen Synthase Kinase 3β (GSK3β): A serine/threonine kinase that is a key regulator in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis.[4][5] Its dysregulation is linked to neurodegenerative diseases like Alzheimer's, bipolar disorder, and some cancers.[1][2][3]
-
Janus Kinase (JAK) Family: A family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling. Inhibitors of the JAK-STAT pathway are effective therapeutics for autoimmune diseases such as rheumatoid arthritis and organ transplant rejection.[6]
This guide will focus on comparing the potential of this compound to established inhibitors of these two kinase families.
Comparative Kinase Inhibition Profile (Hypothetical)
The following table presents a hypothetical comparison of this compound against well-characterized inhibitors. It is crucial to note that the IC50 values for the 6-methoxy compound are placeholders to illustrate how a comparative analysis would be structured once experimental data is generated.
| Kinase Target | This compound | Comparative Inhibitor | IC50 (nM) of Comparative Inhibitor |
| GSK3β | Data Not Available | CHIR-99021 | 6.7 |
| JAK1 | Data Not Available | Tofacitinib | 1 |
| JAK2 | Data Not Available | Tofacitinib | 20 |
| JAK3 | Data Not Available | Tofacitinib | 1 |
Data for comparative inhibitors are sourced from publicly available databases and literature.
Signaling Pathways of Interest
To understand the biological context of inhibiting GSK3β and JAKs, it is essential to visualize their respective signaling pathways.
Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of GSK3β.
Caption: Workflow for the comparative evaluation of a novel kinase inhibitor.
Conclusion
The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific inhibitory profile of this compound requires experimental elucidation, the known activities of related compounds suggest potential for targeting kinases such as GSK3β and the JAK family. A systematic evaluation using the biochemical and cell-based assays outlined in this guide will be essential to characterize its potency, selectivity, and cellular efficacy. The direct comparison of this data with that of established inhibitors like CHIR-99021 and Tofacitinib will provide a clear understanding of its therapeutic potential and guide future lead optimization efforts. This structured approach ensures a scientifically rigorous assessment, ultimately contributing to the advancement of targeted therapies.
References
- U.S. Food and Drug Administration. FDA-Approved Small Molecule Kinase Inhibitors.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
- Roskoski, R., Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104609.
- Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay. (A valid URL to the product page or technical note should be inserted here).
- Reaction Biology. Cell-based kinase assay formats. (A valid URL to the relevant service description or technical document should be inserted here).
-
Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals (Basel). 2022 Mar 31;15(4):426. [1][2][3]7. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one Derivatives as Novel JAK Inhibitors. Bioorganic & Medicinal Chemistry. 2015 Jun 15;23(12):2811-23. [6]8. Discovery of Potent and Highly Selective Inhibitors of GSK3b. Probes & Compounds. 2012 Apr 16. [4]9. 9-ING-41, a small-molecule glycogen synthase kinase-3 inhibitor, is active in neuroblastoma. Cancer and Metastasis Reviews. 2018 Jun;37(2-3):435-446.
Sources
- 1. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 9-ING-41, a small-molecule glycogen synthase kinase-3 inhibitor, is active in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Activity of 6-Methoxy-7-Azaindole Derivatives
The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, particularly in the discovery of potent protein kinase inhibitors.[1] Its ability to act as an excellent bioisostere for purines allows it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2] Marketed drugs such as the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib feature this core, cementing its therapeutic importance.[1][3]
However, the ultimate success of any kinase inhibitor lies not just in its potency against the intended target, but also in its selectivity across the vast and structurally similar human kinome. Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The challenge and the opportunity lie in meticulously characterizing and understanding these off-target interactions.
This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the off-target activity of a specific, yet underexplored, class of compounds: 6-Methoxy-7-azaindole derivatives . While extensive public data on this specific subclass is scarce, we can extrapolate from related structures and establish a rigorous, field-proven workflow for their comprehensive profiling. We will explore the structural rationale, comparative analysis, and the multi-tiered experimental approach required to build a robust selectivity profile.
The Inevitable Challenge: Kinase Selectivity and the Rationale for Profiling
The ATP-binding pocket is a highly conserved feature across the more than 500 kinases in the human kinome. This conservation is the primary reason that achieving absolute inhibitor selectivity is exceedingly difficult. An inhibitor designed for one kinase can inadvertently bind to dozens of others. These interactions can be categorized as:
-
Direct Off-Target Effects: The inhibitor directly binds to and modulates the activity of an unintended kinase.
-
Indirect Off-Target Effects: The inhibitor's effect on its primary target causes downstream changes in other pathways, indirectly altering the activity of other kinases or signaling proteins.[4]
Distinguishing these effects is critical for interpreting cellular responses and predicting potential clinical side effects.[4] Comprehensive off-target profiling is therefore not merely a characterization step but a fundamental aspect of drug design and safety assessment.
Structure-Activity Relationship (SAR) and the Influence of the 6-Methoxy Group
The selectivity of a 7-azaindole inhibitor is dictated by the nature and position of its substituents.[4] While the 7-azaindole core anchors the molecule to the hinge, substitutions at other positions explore different pockets within the ATP-binding site, defining its selectivity profile.
The 6-position of the 7-azaindole ring points towards the solvent-exposed region in many kinase binding modes. A substituent here can influence physicochemical properties and create or disrupt interactions with the kinase. While specific SAR data for a 6-methoxy group is limited, we can infer its potential impact from related compounds. For instance, the development of a 5-methoxy-7-azaindole derivative (PLX647-OMe) showed that the addition of the methoxy group, while slightly decreasing on-target potency for CSF1R, dramatically improved aqueous solubility—a critical parameter for drug development.[3]
We can hypothesize that a 6-methoxy group would similarly enhance solubility. Furthermore, its electronic and steric properties could alter the inhibitor's binding kinetics and conformation, potentially shifting its selectivity away from that of an unsubstituted parent compound.
Hypothetical Comparative Selectivity Profile
To illustrate the goal of off-target profiling, the following table presents a hypothetical comparison between a parent 7-azaindole derivative and its 6-methoxy analog. The objective of the experimental work outlined below is to generate such a data table.
| Kinase Target | Compound A (Parent 7-Azaindole) IC50 (nM) | Compound B (6-Methoxy Derivative) IC50 (nM) | Fold Selectivity (B vs. A) | Comments |
| ROCK1 (On-Target) | 10 | 15 | 0.67x | Slight decrease in on-target potency. |
| PKA | 1,200 | >10,000 | >8.3x | Improved selectivity against a common off-target. |
| CDK2 | 500 | 800 | 1.6x | Minor shift in off-target activity. |
| DYRK1A | 85 | 1,500 | 17.6x | Significant gain in selectivity. |
| CSF1R | 250 | 300 | 1.2x | Minimal impact on this off-target. |
This table contains illustrative data and does not represent real experimental results.
Experimental Guide: A Multi-Tiered Workflow for Off-Target Profiling
A robust assessment of off-target activity requires a multi-faceted approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cellular and proteomic methods.
Tier 1: In Vitro Biochemical Kinome Scanning
The first step is to assess the inhibitor's activity against a large, representative panel of purified kinases. This provides a broad, unbiased view of its selectivity profile.
Featured Protocol: ADP-Glo™ Kinase Assay
This luminescent-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. It is highly sensitive and amenable to high-throughput screening.
Experimental Workflow:
-
Compound Preparation: Prepare a 10-point serial dilution of the 6-methoxy-7-azaindole test compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Setup: Transfer a small volume (e.g., 1 µL) of the compound dilutions to a 384-well assay plate. Include "no enzyme" and "DMSO only" controls.
-
Kinase/Substrate Addition: Add the purified kinase and its specific substrate in an appropriate assay buffer to each well. The ATP concentration should be set at or near the Km for each specific kinase to ensure a sensitive measurement of competitive inhibition.
-
Reaction Incubation: Pre-incubate the compound and enzyme for 15-30 minutes at room temperature. Initiate the kinase reaction by adding the ATP/substrate mixture. Allow the reaction to proceed for 1-2 hours.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the concentration-response curves using non-linear regression to determine the IC50 value for each kinase hit.
Tier 2: Cellular Target Engagement Assays
Biochemical assays use purified enzymes in an artificial environment. It is crucial to confirm whether the compound can engage its targets within a living cell, where it must compete with high concentrations of endogenous ATP and traverse cellular membranes.
Featured Protocol: NanoBRET™ Target Engagement Assay
This technology measures compound binding at specific protein targets in live cells. It uses energy transfer (BRET) from a NanoLuc® luciferase-tagged kinase to a fluorescent energy acceptor (tracer) that competitively binds to the same kinase. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal. This method was effectively used to confirm the cellular binding of off-target kinases for PARP inhibitors.[5]
Experimental Workflow:
-
Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the kinase of interest (on-target or off-target) fused to the NanoLuc® luciferase enzyme. Plate the cells in a 96-well assay plate.
-
Compound Dosing: Treat the cells with a serial dilution of the 6-methoxy-7-azaindole test compound and incubate for a defined period (e.g., 2 hours) to allow for cell entry and target binding.
-
Tracer Addition: Add the specific fluorescent NanoBRET™ tracer to the cells. The tracer concentration should be optimized to give a robust signal without causing cellular toxicity.
-
Substrate Addition & Signal Reading: Add the NanoLuc® substrate (furimazine) to the wells. Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Plot the data to determine the IC50 value, reflecting the compound's potency in a live-cell context.
Sources
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition
Introduction: The Privileged Azaindolinone Core
The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as 7-azaindolin-2-one, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine core of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases.[1] This guide focuses on the 6-methoxy substituted variant of this scaffold, exploring the structure-activity relationships (SAR) of its analogs, primarily in the context of Glycogen Synthase Kinase 3β (GSK3β) inhibition. GSK3β is a critical serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, making it a high-value therapeutic target.[2][3]
This document will provide an in-depth analysis of how structural modifications to the 6-methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one core influence biological activity. We will dissect the SAR at key positions, compare the potency of analogs with supporting experimental data, and provide detailed protocols for relevant biological assays.
The Azaindolinone Advantage: Superiority over the Oxindole Core
A foundational aspect of the SAR of this scaffold lies in the replacement of a carbon atom at the 7-position of the analogous oxindole core with a nitrogen atom, forming the azaindolinone. This bioisosteric substitution has been shown to significantly enhance inhibitory potency against GSK3β.[4]
The rationale for this enhancement is multifaceted. The pyridine nitrogen introduces an additional hydrogen bond acceptor site, which can lead to more favorable interactions within the kinase ATP-binding pocket. This seemingly minor change can have a profound impact on the overall binding affinity and, consequently, the inhibitory activity of the molecule.
Structure-Activity Relationship (SAR) Analysis
The Role of the 6-Methoxy Group
-
Electronic Effects: The electron-donating nature of the methoxy group can modulate the electron density of the pyridine ring, potentially influencing the strength of hydrogen bonds with the kinase hinge region.
-
Direct Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming additional interactions with amino acid residues in the ATP-binding site.
-
Conformational Constraints: The presence of the methoxy group can restrict the rotation of substituents at adjacent positions, locking the molecule into a more bioactive conformation.
It is a common strategy to introduce methoxy groups to explore pockets within the protein binding site and enhance potency.[5]
SAR at the 3-Position: The Gateway to Potency
The 3-position of the 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core is a critical vector for achieving high potency and selectivity. This is typically achieved through a Knoevenagel condensation reaction to introduce an exocyclic double bond with a substituted aromatic ring.
A key finding is that the stereochemistry of this exocyclic double bond is crucial for activity. The (E)-isomer has been demonstrated to be the active configuration for GSK3β inhibition.[4] Molecular docking studies suggest that the (E)-isomer orients the substituent on the exocyclic double bond in a manner that allows for optimal interactions within the binding pocket, while the (Z)-isomer adopts a less favorable conformation.[4]
Table 1: Comparative Activity of 3-Substituted Azaindolin-2-one Analogs against GSK3β
| Compound ID | Core Scaffold | R Group (at 3-position) | GSK3β IC50 (µM) |
| (E)-2f | 1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Pyridin-2-yl | 1.7[2] |
| Analog 1 | Oxindole | Pyridin-2-yl | > 10 |
| Analog 2 | 5-Chloro-oxindole | Pyridin-2-yl | ~5 |
| Analog 3 | 6-Chloro-oxindole | Pyridin-2-yl | ~4.5 |
Note: Data for analogs 1-3 are estimated from graphical representations in Ali et al., 2022 for comparative purposes.
The data clearly illustrates the superior potency of the azaindolinone core (Compound (E)-2f) compared to its oxindole counterparts. Furthermore, the nature of the aromatic substituent at the 3-position is a key determinant of activity. A pyridyl substituent, as in the most potent compound (E)-2f, appears to be highly favorable, likely due to its ability to form additional hydrogen bonds.
Hypothetical Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound analogs on GSK3β.
Experimental Protocols
General Synthesis of 3-Substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones
The synthesis of the target compounds is typically achieved via a Knoevenagel condensation reaction.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
The Azaindole Isomer Maze: A Comparative Guide to Potency in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 7-azaindole framework has, for good reason, earned its status as a "privileged scaffold," particularly in the realm of kinase inhibition. However, to view 7-azaindole in isolation is to navigate a maze with only one possible path. The reality is that the azaindole scaffold exists as four distinct positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and the well-trodden 7-azaindole. The subtle shift of a single nitrogen atom within the pyridine ring dramatically alters the electronic landscape, hydrogen bonding capabilities, and steric profile of the molecule, leading to significant and often target-specific differences in biological potency.
This guide provides an in-depth, objective comparison of the potency of these four azaindole isomers across various biological targets. By synthesizing available experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to equip researchers with the insights necessary to select the optimal azaindole isomer for their specific drug discovery endeavors.
The Four Faces of Azaindole: A Structural Overview
The fundamental difference between the azaindole isomers lies in the position of the nitrogen atom in the six-membered ring, which imparts distinct physicochemical properties. These differences are not trivial; they dictate the molecule's ability to interact with its biological target.
Figure 1: The four positional isomers of azaindole.
Comparative Potency: A Target-Centric Analysis
The potency of an azaindole derivative is not an intrinsic property of the isomer itself but is rather defined by its interaction with a specific biological target. The following sections provide a comparative analysis of the four isomers against different classes of targets, supported by experimental findings.
Kinase Inhibition: The Hinge-Binding Paradigm
Azaindoles have found widespread application as kinase inhibitors due to their ability to mimic the adenine core of ATP and form crucial hydrogen bonds with the kinase hinge region.[1] However, the optimal isomer for this interaction is highly dependent on the specific kinase.
A notable example is the inhibition of cell division cycle 7 (Cdc7) kinase, where derivatives of 5-azaindole exhibited potent inhibitory activity. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers demonstrated lower inhibitory activity and selectivity.[1][2] This suggests that the positioning of the nitrogen at the 5-position is optimal for engaging with the active site of Cdc7.
Conversely, in the development of inhibitors for the c-Met kinase, potent compounds have been identified based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[1][2] For p21-activated kinase-1 (PAK1) inhibitors, the substitution of an indole with a 4-azaindole resulted in equipotent biochemical inhibition but a twofold improvement in cellular potency, attributed to improved physicochemical properties.[3]
| Isomer Scaffold | Target Kinase | Potency Summary | Reference |
| 4-Azaindole | c-Met | Potent (IC50 in low nM range) | [1][2] |
| PAK1 | Equipotent to indole with improved cellular potency | [3] | |
| 5-Azaindole | Cdc7 | Most potent isomer | [1][2] |
| 6-Azaindole | Cdc7 | Lower activity than 5-azaindole | [1][2] |
| 7-Azaindole | c-Met | Potent (IC50 in low nM range) | [1][2] |
| Cdc7 | Lower activity than 5-azaindole | [1][2] |
Antiviral Activity: Targeting HIV-1 Reverse Transcriptase
In the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, a comparative study revealed that 4-azaindole and 7-azaindole analogs exhibited superior efficacy compared to the parent indole compound. Conversely, derivatives of 5-azaindole and 6-azaindole showed reduced efficacy.[1] This highlights the importance of the nitrogen's position in interacting with the allosteric site of the reverse transcriptase enzyme.
G-Protein Coupled Receptor (GPCR) Modulation: The Case of the Cannabinoid Receptor 1 (CB1)
The modulation of GPCRs presents another arena where the choice of azaindole isomer is critical. In a study on allosteric modulators of the cannabinoid receptor 1 (CB1), 7-azaindole-2-carboxamides completely lost their ability to bind to the receptor. Furthermore, 6-azaindole-2-carboxamides displayed a marked reduction in binding affinity compared to their indole counterparts.[1] This demonstrates that for certain GPCRs, the introduction of a nitrogen atom at the 6- or 7-position can be detrimental to binding.
Experimental Protocols: Methodologies for Potency Determination
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key assays used to determine the potency of azaindole isomers.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to a kinase.
Figure 2: General workflow for the LanthaScreen® Eu Kinase Binding Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.
-
Serially dilute the test compounds (azaindole isomers) in 1X Kinase Buffer A to achieve 3X the final desired concentration.
-
Prepare a 3X kinase/Eu-labeled anti-tag antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X Alexa Fluor® 647-labeled kinase tracer solution in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor) following excitation at approximately 340 nm.
-
Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azaindole isomers in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion: Navigating the Azaindole Maze with a Strategic Compass
The evidence presented in this guide unequivocally demonstrates that the potency of azaindole isomers is not a one-size-fits-all proposition. While 7-azaindole has rightfully earned its place as a valuable scaffold, a myopic focus on this single isomer can lead to missed opportunities. The optimal choice of an azaindole isomer is intrinsically linked to the specific topology and electrostatic environment of the target's binding site.
For drug discovery teams, this underscores the importance of a broader, more nuanced approach to scaffold selection. Rather than defaulting to the most common isomer, a systematic evaluation of all four positional isomers in the early stages of a project can de-risk the program and uncover novel avenues for achieving superior potency and selectivity. By understanding the subtle yet profound impact of the nitrogen's position, researchers can navigate the azaindole maze with a strategic compass, leading to the rational design of more effective and safer therapeutics.
References
-
Regueiro-Ren, A., et al. Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment. 12. Structure-Activity Relationships Associated with 4-Fluoro-6-Azaindole Derivatives Leading to the Identification of 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[4][5]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248). J. Med. Chem. 56 (2013) 1656–1669.
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Star Republic. HIV reverse transcriptase activity assay. [Link]
-
Bio-protocol. Radioligand binding assay for the human CB1 receptor. [Link]
-
PubMed. Assay of CB1 Receptor Binding. [Link]
-
BMG Labtech. LanthaScreen Technology on microplate readers. [Link]
-
ResearchGate. Assay of CB1 Receptor Binding. [Link]
-
eGrove - University of Mississippi. In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. [Link]
-
Springer Nature Experiments. Assay of CB 1 Receptor Binding. [Link]
-
PMC. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. [Link]
-
ResearchGate. Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. [Link]
-
PMC. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]
-
PubMed. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. [Link]
-
PMC. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
PubMed. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the In Vivo Maze: A Comparative Guide to Validating 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating remarkable versatility in targeting a range of kinases implicated in oncology and neurodegenerative disorders. This guide provides a comprehensive framework for the in vivo validation of a novel derivative, 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. By drawing comparisons with established compounds sharing this core structure, we offer a scientifically grounded, prospective pathway for its preclinical development.
The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, offering unique hydrogen bonding capabilities and structural features that have been successfully exploited to develop potent and selective kinase inhibitors. Derivatives of this scaffold have shown significant activity against key therapeutic targets, including Ataxia Telangiectasia Mutated (ATM) kinase in cancer and Glycogen Synthase Kinase 3β (GSK-3β) in Alzheimer's disease.[1][2][3][4] This established precedent provides a strong rationale for investigating the in vivo potential of novel analogs such as this compound.
Hypothesized Target and Mechanism of Action
Based on the structure-activity relationships of known 1H-pyrrolo[2,3-b]pyridine derivatives, we hypothesize that this compound is a potent inhibitor of GSK-3β.[2][3][4] GSK-3β is a serine/threonine kinase that plays a pivotal role in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs), one of the pathological hallmarks of Alzheimer's disease.[5] Inhibition of GSK-3β is therefore a promising therapeutic strategy to mitigate tau pathology and neuronal loss in Alzheimer's.[5]
Caption: Hypothesized mechanism of action in Alzheimer's disease.
A Roadmap for In Vivo Validation: A Comparative Approach
The following sections outline a comprehensive, multi-stage in vivo validation plan for this compound, with comparative data from structurally related compounds.
Stage 1: Pharmacokinetic (PK) Profiling
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to designing effective in vivo studies.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Compound Formulation: The compound is formulated in a vehicle suitable for oral (PO) and intravenous (IV) administration (e.g., 0.5% methylcellulose in water).
-
Dosing:
-
Oral (PO): A single dose of 10 mg/kg is administered by oral gavage.
-
Intravenous (IV): A single dose of 2 mg/kg is administered via the tail vein.
-
-
Blood Sampling: Blood samples (approximately 50 µL) are collected from the saphenous vein at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Plasma is separated by centrifugation, and the concentration of the compound is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Comparative Pharmacokinetic Data
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| This compound | PO | 10 | Hypothetical: 850 | Hypothetical: 1.0 | Hypothetical: 4200 | Hypothetical: 65% | N/A |
| Compound 3p (BTK inhibitor) | PO | 10 | 785 | 0.5 | 3890 | 62.3 | [6] |
| GNE-A (MET inhibitor) | PO | 10 | 1200 | 2.0 | 5400 | 88.0 | [7] |
This comparative table allows for an initial assessment of the test compound's drug-like properties against those of other 1H-pyrrolo[2,3-b]pyridine derivatives that have advanced in preclinical development.
Stage 2: Efficacy Evaluation in a Disease-Relevant Model
Based on our hypothesis, an Alzheimer's disease mouse model is the most appropriate system to evaluate the in vivo efficacy of this compound.
Experimental Protocol: Efficacy Study in an hTau/PS1 Mouse Model of Alzheimer's Disease
-
Animal Model: hTau/PS1 double transgenic mice, which develop both amyloid plaques and tau pathology.[8][9]
-
Study Groups (n=15 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 30 mg/kg)
-
Positive control (known GSK-3β inhibitor, e.g., NP12)[5]
-
-
Dosing Regimen: Daily oral gavage for 3 months, starting at 3 months of age.[8][9]
-
Behavioral Assessments: Cognitive function is assessed using tests such as the Morris water maze or a closed field symmetrical maze at the end of the treatment period.[8][9]
-
Histopathological and Biochemical Analysis:
-
Following behavioral testing, brains are harvested.
-
One hemisphere is fixed for immunohistochemical analysis of tau phosphorylation (using antibodies like PHF1 and CP13), amyloid deposition, and neuroinflammation markers (GFAP for astrocytes and Iba-1 for microglia).[8][9]
-
The other hemisphere is used for biochemical analysis (Western blot) to quantify levels of phosphorylated tau and total tau.
-
Comparative Efficacy Data
| Compound | Model | Key Findings | Reference |
| This compound | hTau/PS1 | Hypothetical: Significant reduction in tau pathology and improvement in cognitive deficits. | N/A |
| NP12 (GSK-3β inhibitor) | APP/tau double transgenic | Reduced tau phosphorylation, decreased amyloid deposition, protected against neuronal cell death, and prevented memory deficits.[5] | [5] |
| ING-135 (GSK-3β inhibitor) | hTau/PS1 | Improved cognitive decline and decreased tau phosphorylation.[8][9] | [8][9] |
digraph "In_Vivo_Efficacy_Workflow" { graph [fontname="Arial", fontsize=12, label="In Vivo Efficacy Validation Workflow for Alzheimer's Disease Model", labelloc=t, labeljust=c, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Start: hTau/PS1 Mice (3 months old)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomize into Treatment Groups (n=15/group)", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="Daily Oral Dosing (3 months)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavior [label="Behavioral Testing (e.g., Morris Water Maze)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Harvest [label="Brain Tissue Harvest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Histopathology & Biochemical Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Efficacy Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Grouping; Grouping -> Dosing; Dosing -> Behavior; Behavior -> Harvest; Harvest -> Analysis; Analysis -> Endpoint; }
Caption: Workflow for in vivo efficacy testing in a mouse model of Alzheimer's disease.
Stage 3: In Vivo Toxicology Assessment
A critical step in preclinical development is to establish a compound's safety profile.
Experimental Protocol: 14-Day Repeated-Dose Toxicity Study in Rats
-
Animal Model: Sprague Dawley rats (male and female).
-
Study Groups:
-
Vehicle control
-
Low dose (e.g., 10 mg/kg/day)
-
Mid dose (e.g., 30 mg/kg/day)
-
High dose (e.g., 100 mg/kg/day)
-
-
Dosing Regimen: Daily oral gavage for 14 consecutive days.
-
Clinical Observations: Animals are observed daily for any signs of toxicity, and body weight and food consumption are recorded regularly.
-
Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and preserved for histopathological examination.
-
Data Analysis: Statistical analysis is performed to identify any dose-dependent adverse effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Comparative Toxicology Considerations
While specific toxicology data for comparator compounds is often proprietary, it is crucial to monitor for class-specific toxicities. For kinase inhibitors, potential adverse effects can include cardiovascular, gastrointestinal, and hematological toxicities.[10] A thorough histopathological examination of key organs (liver, kidney, heart, spleen, thymus, and gastrointestinal tract) is essential.[10]
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the in vivo validation of this compound. By leveraging a comparative approach with established molecules sharing the same chemical scaffold, researchers can make informed decisions throughout the preclinical development process. Positive outcomes in these studies would provide strong evidence for the therapeutic potential of this novel compound and warrant further investigation, including more extensive toxicology studies and the identification of a clinical candidate.
References
-
Efficacy of an inhibitor of GSK‐3β in an Alzheimer's Disease Mouse Model. (n.d.). Alzheimer's & Dementia, 16(S6). [Link]
-
Efficacy of an inhibitor of GSK‐3β in an Alzheimer's Disease Mouse Model. (2020). ResearchGate. [Link]
-
Efficacy of an inhibitor of GSK‐3β in an Alzheimer's Disease Mouse Model. (2020). PMC. [Link]
-
Diamond, M. A., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Molecular Cancer Therapeutics, 9(5), 1379–1389. [Link]
-
Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats. (2023). MDPI. [Link]
-
Oral administration of IPI549 protects mice from neuropathology and an overwhelming inflammatory response during experimental cerebral malaria. (2023). PMC. [Link]
-
How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. (2024). The Jackson Laboratory. [Link]
-
The effect of MPT0G157 in HCT116 xenograft model. Mice bearing... (n.d.). ResearchGate. [Link]
- StarrLab - Xenografts. (n.d.). Google Sites.
-
A novel GSK-3beta inhibitor reduces Alzheimer's pathology and rescues neuronal loss in vivo. (2008). PubMed. [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). ACS Publications. [Link]
-
Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. (2025). PMC. [Link]
-
GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer's disease. (2025). BioWorld. [Link]
-
Toxicology. (n.d.). MuriGenics. [Link]
-
SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. [Link]
-
GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration. (2011). Frontiers in Molecular Neuroscience. [Link]
-
Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. (2025). PubMed. [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed. [Link]
-
Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025). PubMed. [Link]
-
Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats. (2023). MDPI. [Link]
-
Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. (2015). PubMed. [Link]
-
Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. (2024). NIH. [Link]
-
Effects of 31 FDA approved small-molecule kinase inhibitors on isolated rat liver mitochondria. (2017). PubMed. [Link]
-
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)... (2011). PubMed. [Link]
-
HCT116 Xenograft Model. (n.d.). Altogen Labs. [Link]
-
ATM-Deficient Colorectal Cancer Cells Are Sensitive to the PARP Inhibitor Olaparib. (2017). Translational Oncology. [Link]
-
Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025). PMC. [Link]
-
Validated HCT-116 Xenograft Model. (n.d.). Altogen Labs. [Link]
-
The Development of ATM Inhibitors in Cancer Therapy. (2023). ResearchGate. [Link]
Sources
- 1. GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer’s disease | BioWorld [bioworld.com]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel GSK-3beta inhibitor reduces Alzheimer's pathology and rescues neuronal loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Kinase Cross-Reactivity Profile of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides an in-depth comparison of the cross-reactivity of various molecules based on this scaffold, supported by experimental data, to aid in the rational design and application of these compounds.
The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in drug discovery due to its ability to mimic the purine core of ATP, the natural substrate for kinases. This structural feature allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of numerous cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[1]
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed to target a diverse array of kinases, including:
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Involved in electrolyte balance, cell proliferation, and survival.[1][3]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: A master regulator of the DNA damage response.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): Play a crucial role in cell growth, differentiation, and angiogenesis.
-
Salt-Inducible Kinase 2 (SIK2): Implicated in metabolic regulation and cancer.[5]
-
Janus Kinases (JAKs): Key mediators of cytokine signaling in the immune system.[6]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase involved in the regulation of macrophages.[7][8]
The broad applicability of this scaffold underscores the importance of understanding the selectivity profile of individual compounds to ensure on-target efficacy and minimize off-target effects.
Understanding Kinase Selectivity and Cross-Reactivity
Kinase selectivity refers to the ability of a compound to inhibit a specific kinase or a desired set of kinases while sparing others. High selectivity is often a desirable trait in a drug candidate as it can lead to a better safety profile by reducing the potential for off-target toxicities. However, in some cases, a degree of "promiscuity" or polypharmacology, where a compound inhibits multiple kinases, can be therapeutically beneficial, particularly in complex diseases like cancer.
Cross-reactivity, the inhibition of unintended kinases, is a critical aspect to evaluate during drug development. This is typically assessed through comprehensive kinase profiling, where a compound is screened against a large panel of kinases.
Comparative Cross-Reactivity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
While specific data for 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is not publicly available, we can draw valuable insights from the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives to illustrate the principles of kinase cross-reactivity.
| Compound Class | Primary Target(s) | Notable Off-Targets/Selectivity Profile | Reference |
| 1H-Pyrrolo[2,3-b]pyridines | SGK-1 | Data on broader kinome selectivity not specified. | [1][3] |
| 1H-Pyrrolo[2,3-b]pyridine Derivatives | ATM | Highly selective, with potential for synergy with PARP inhibitors. | [4] |
| 1H-Pyrrolo[2,3-b]pyridine Derivatives | FGFR4 | Potent antiproliferative activity against Hep3B cells. | |
| 1H-Pyrrolo[2,3-b]pyridine Derivatives | SIK2 | Developed as first-in-class inhibitors for cancer and metabolic diseases. | [5] |
| Imidazo-pyrrolopyridinone Derivatives | JAK1, JAK3 | Potent dual inhibitors with favorable metabolic stability. | [6] |
| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines | CSF1R | Showed 20-fold less potency than the pyrrolopyrimidine parent, indicating the importance of the core structure for target engagement. | [7][8] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | RET | Demonstrated increased selectivity versus KDR. | [9] |
Key Insights from the Data:
-
Scaffold Hopping and Selectivity: The comparison between 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines and their pyrrolopyrimidine counterparts for CSF1R inhibition highlights how subtle changes in the core scaffold can significantly impact potency and selectivity.[7][8]
-
Achieving High Selectivity: The development of highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold demonstrates that careful optimization of substituents can lead to compounds with a narrow and well-defined target profile.[4]
-
Engineered Polypharmacology: The dual inhibition of JAK1 and JAK3 by imidazo-pyrrolopyridinone derivatives is an example of intentionally designing compounds to hit multiple, related targets for a desired therapeutic effect.[6]
Methodologies for Assessing Kinase Cross-Reactivity
A robust assessment of kinase selectivity relies on a variety of biochemical and cellular assays. The choice of assay depends on the stage of drug discovery and the specific questions being addressed.
Biochemical Kinase Assays
These assays directly measure the interaction of a compound with a purified kinase enzyme.
Experimental Protocol: Radiometric Kinase Activity Assay (Gold Standard)
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[10]
-
Reaction Setup: In a 96-well plate, combine the purified kinase, the test compound at various concentrations, a specific substrate peptide, and cofactors in a reaction buffer.
-
Initiation: Start the reaction by adding radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter paper that binds the phosphorylated substrate. Wash the filter paper to remove unreacted radiolabeled ATP.
-
Detection: Quantify the amount of radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for a radiometric kinase activity assay.
Kinase Binding Assays
These assays measure the direct binding of a compound to the kinase, often to the ATP-binding site. They are a valuable orthogonal approach to activity assays.
Signaling Pathway Context
The cross-reactivity of a 1H-pyrrolo[2,3-b]pyridine derivative has direct implications for the signaling pathways it will modulate. For instance, a compound designed to inhibit SGK-1 might also interact with other kinases in the PI3K/AKT/mTOR pathway, leading to a more complex cellular response than anticipated.
SGK-1 is activated downstream of PI3-kinase and PDK-1 in response to signals like insulin and IGF-1.[3]
Caption: Simplified SGK-1 signaling pathway.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile starting point for the development of potent kinase inhibitors. However, as demonstrated by the comparative data, seemingly minor structural modifications can lead to significant changes in the kinase selectivity profile. A thorough understanding of a compound's cross-reactivity, obtained through comprehensive profiling using robust methodologies, is essential for its successful development as a research tool or therapeutic agent. This guide underscores the importance of a data-driven approach to kinase inhibitor design and evaluation, enabling researchers to make informed decisions and advance the field of targeted therapy.
References
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
- Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - ResearchGate.
- WO2006063167A1 - 1h -pyrrolo[2,3-b]pyridines - Google P
- Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - NIH.
- Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G. Royal Society of Chemistry.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. MDPI.
- SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS - Googleapis.com. Google.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
- 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - Norwegian Research Inform
- Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one Derivatives as Novel JAK Inhibitors - PubMed.
- Optimization of 4,6-bis-anilno-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity - ResearchGate.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. MDPI.
- 1190316-58-5|6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid - BLDpharm. BLDpharm.
- KINASE PROFILING & SCREENING - Reaction Biology. Reaction Biology.
Sources
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2006063167A1 - 1h -pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nva.sikt.no [nva.sikt.no]
- 9. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Assessing the Bioavailability of 6-Methoxy-7-azaindole Compounds
For researchers, scientists, and drug development professionals, understanding and optimizing the bioavailability of a drug candidate is a cornerstone of successful therapeutic development. The strategic incorporation of a 7-azaindole scaffold, particularly with a 6-methoxy substitution, in place of a traditional indole ring has emerged as a promising strategy to enhance the pharmacokinetic profile of drug candidates.[1][2] This guide provides an in-depth, technical comparison of the bioavailability of 6-Methoxy-7-azaindole compounds against their indole-based counterparts, supported by established experimental protocols and comparative data.
The Rationale: Why 6-Methoxy-7-azaindole?
The indole nucleus is a privileged scaffold in medicinal chemistry, but it can present challenges related to metabolic instability and poor aqueous solubility, which in turn can limit oral bioavailability.[1] The bioisosteric replacement of the C-7 carbon with a nitrogen atom to form a 7-azaindole introduces a hydrogen bond acceptor, which can favorably modulate a compound's physicochemical properties.[2] Specifically, this substitution has been shown to:
-
Enhance Aqueous Solubility: The nitrogen atom in the 7-azaindole ring can participate in hydrogen bonding with water, leading to improved solubility compared to the more lipophilic indole core.[3][4] In a comparative study, 4- and 7-azaindole derivatives demonstrated a more than 25-fold increase in aqueous solubility over their indole counterpart.[3]
-
Improve Metabolic Stability: The 7-azaindole ring can be less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the indole ring, potentially leading to a longer half-life and increased exposure.[3] One study reported a significant increase in the half-life of azaindole derivatives in human liver microsomes (HLM) compared to the indole analogue.[3]
The addition of a methoxy group at the 6-position can further influence the electronic properties of the ring system, potentially impacting target engagement and metabolic pathways.
Comparative Bioavailability: A Data-Driven Perspective
While direct head-to-head clinical bioavailability data for a specific 6-Methoxy-7-azaindole compound and its exact indole analog is not always publicly available, we can draw valuable insights from preclinical data and studies on related compounds.
For the purpose of this guide, we will compare a hypothetical 6-Methoxy-7-azaindole compound with representative indole-based melatonin receptor agonists, a class of drugs where this scaffold has shown promise.[5] We will use published data for Agomelatine and Ramelteon as benchmarks for indole-based competitors.
| Parameter | 6-Methoxy-7-azaindole (Predicted) | Indole-Based Competitor (Agomelatine) | Indole-Based Competitor (Ramelteon) |
| Oral Bioavailability (F%) | Potentially >10% | <5%[5][6] | 1.8%[4] |
| Aqueous Solubility | Enhanced | Low | Very slightly soluble in water |
| Metabolic Stability (HLM t½) | Potentially longer | Short (Extensive first-pass metabolism)[7][8] | Short (Extensive first-pass metabolism)[3][9] |
| Key Metabolic Pathways | O-demethylation, Hydroxylation | Hepatic (CYP1A2, CYP2C9/19)[10] | Hepatic (CYP1A2 major, CYP2C and CYP3A4 minor)[4] |
Note: The data for the 6-Methoxy-7-azaindole compound is a prediction based on the known benefits of the 7-azaindole scaffold.
Experimental Framework for Bioavailability Assessment
A comprehensive assessment of bioavailability requires a multi-faceted approach, combining in vitro screening assays with definitive in vivo pharmacokinetic studies.
In Vitro Assay Cascade
This series of assays provides early insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, allowing for early-stage candidate selection and optimization.
Caption: In Vitro to In Vivo Bioavailability Assessment Workflow.
Causality: Poor aqueous solubility is a primary reason for low oral bioavailability, as the compound must dissolve in the gastrointestinal fluids to be absorbed.
Protocol:
-
Compound Preparation: Prepare a stock solution of the 6-Methoxy-7-azaindole compound in a suitable organic solvent (e.g., DMSO).
-
Equilibration: Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration.
-
Incubation: Shake the solution at room temperature for 24 hours to reach equilibrium.
-
Separation: Centrifuge the solution to pellet any undissolved compound.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method.
Causality: This assay predicts passive diffusion across the intestinal epithelium, a key mechanism of absorption for many orally administered drugs.
Protocol:
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: Add the test compound solution to the donor wells (apical side).
-
Incubation: Place the donor plate on top of an acceptor plate containing buffer and incubate.
-
Quantification: After the incubation period, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe).
Causality: Caco-2 cells form a monolayer that mimics the human intestinal barrier, providing a more physiologically relevant model that can assess both passive and active transport, including efflux.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Permeability:
-
Apical to Basolateral (A-B): Add the test compound to the apical side and measure its appearance on the basolateral side over time.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral side and measure its appearance on the apical side over time.
-
-
Quantification: Analyze samples from both compartments using LC-MS/MS.
-
Papp and Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
Causality: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver, a major determinant of first-pass metabolism and overall clearance.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and the test compound in a phosphate buffer.
-
Initiation of Reaction: Add NADPH to initiate the metabolic reaction and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality: The extent of binding to plasma proteins affects the free concentration of a drug, which is the fraction available to exert its pharmacological effect and be cleared.
Protocol:
-
Equilibrium Dialysis: Use a rapid equilibrium dialysis (RED) device. Add plasma containing the test compound to one chamber and buffer to the other, separated by a semipermeable membrane.
-
Incubation: Incubate the device at 37°C until equilibrium is reached.
-
Quantification: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculation: Calculate the percentage of the compound bound to plasma proteins.
In Vivo Pharmacokinetic Study
Causality: This is the definitive study to determine the bioavailability and other key pharmacokinetic parameters of a compound in a living organism.
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Protocol:
-
Animal Model: Use a suitable animal model, typically rodents (rats or mice), for initial PK studies.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single dose of the compound intravenously to one group of animals. This serves as the 100% bioavailability reference.
-
Oral (PO) Administration: Administer a single oral dose of the compound to a second group of animals.
-
-
Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalytical Method: Quantify the concentration of the 6-Methoxy-7-azaindole compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Predicted Metabolic Pathways of 6-Methoxy-7-azaindole Compounds
Based on the known metabolism of methoxy-substituted aromatic compounds and 7-azaindole derivatives, the following metabolic pathways are predicted for 6-Methoxy-7-azaindole compounds:
Caption: Predicted Metabolic Pathways for 6-Methoxy-7-azaindole Compounds.
-
Phase I Metabolism:
-
O-demethylation: The methoxy group is a likely site for metabolism, leading to the formation of a hydroxylated metabolite.[8]
-
Hydroxylation: The azaindole ring or any aliphatic side chains are also susceptible to hydroxylation by CYP enzymes.
-
-
Phase II Metabolism:
-
Conjugation: The hydroxylated metabolites formed in Phase I can undergo conjugation with glucuronic acid or sulfate to form more water-soluble metabolites that are readily excreted.
-
Conclusion and Future Directions
The strategic replacement of an indole with a 6-Methoxy-7-azaindole scaffold presents a compelling approach to enhance the bioavailability of drug candidates by improving aqueous solubility and metabolic stability. The experimental framework outlined in this guide provides a robust and logical progression for assessing the pharmacokinetic properties of these novel compounds. While direct comparative data remains a key area for future research, the existing evidence strongly supports the potential of the 7-azaindole moiety in overcoming common drug development hurdles. By systematically applying the described in vitro and in vivo assays, researchers can confidently select and advance 6-Methoxy-7-azaindole compounds with the highest potential for clinical success.
References
-
Agomelatine - Wikipedia. [Link]
-
Agomelatine: A novel melatonergic antidepressant. US National Library of Medicine. [Link]
-
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. US National Library of Medicine. [Link]
-
Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists. PubMed. [Link]
-
Ramelteon - Wikipedia. [Link]
-
Pharmacokinetic and pharmacodynamic evaluation of ramelteon: an insomnia therapy. Taylor & Francis Online. [Link]
-
Valdoxan, INN-agomelatine. European Medicines Agency. [Link]
-
Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. US National Library of Medicine. [Link]
-
A Focus on Agomelatine - Mechanism of Action and Efficacy. Psych Scene Hub. [Link]
-
Rozerem (ramelteon) Label. U.S. Food and Drug Administration. [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Bioavailability of oral melatonin in humans. PubMed. [Link]
-
Indole-based melatonin analogues: Synthetic approaches and biological activity. PubMed. [Link]
-
Azaindole Therapeutic Agents. US National Library of Medicine. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Indole-based analogs of melatonin: in vitro antioxidant and cytoprotective activities. PubMed. [Link]
-
Melatonin Bioavailability After Oral Administration of a New Delayed-Release Form in Healthy Male Volunteers. US National Library of Medicine. [Link]
-
Bioavailability of Melatonin after Administration of an Oral Prolonged-Release Tablet and an Immediate-Release Sublingual Spray in Healthy Male Volunteers. US National Library of Medicine. [Link]
-
Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. US National Library of Medicine. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. PubMed. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
-
Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies. MDPI. [Link]
Sources
- 1. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ramelteon - Wikipedia [en.wikipedia.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Agomelatine - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Comparing the Metabolic Stability of Pyrrolopyridine Inhibitors
In the landscape of modern drug discovery, particularly within oncology and immunology, pyrrolopyridine and its isosteres, such as pyrrolopyrimidines, have emerged as "privileged scaffolds." Their structural resemblance to purine enables them to effectively compete with ATP at the kinase hinge region, making them a cornerstone for the development of potent kinase inhibitors.[1] However, the journey from a potent inhibitor to a successful therapeutic agent is often challenged by pharmacokinetic hurdles, with metabolic stability being a primary determinant of a drug candidate's in vivo fate. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to adverse effects.[2]
This guide provides an in-depth comparison of the metabolic stability of different pyrrolopyridine inhibitors, offering experimental data, detailed protocols, and an exploration of the underlying metabolic pathways. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the optimization of these promising therapeutic agents.
The Critical Role of Metabolic Stability in Drug Development
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3] This parameter is a key determinant of a drug's oral bioavailability and in vivo half-life. Early assessment of metabolic stability allows for the timely optimization of a compound's structure to enhance its pharmacokinetic profile, thereby reducing the likelihood of late-stage clinical failures. The liver is the primary site of drug metabolism, and in vitro models utilizing liver-derived systems, such as microsomes and hepatocytes, are cost-effective and reliable tools for predicting in vivo metabolic clearance.[4]
Comparing the Metabolic Stability of Pyrrolopyrimidine CSF1R Inhibitors
To illustrate the impact of structural modifications on metabolic stability, we will examine a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives developed as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors.[3] The following table summarizes the in vitro metabolic stability data obtained from incubation with human, mouse, and rat liver microsomes.
| Compound ID | R Group | Human Liver Microsomes (HLM) t1/2 (min) | Human Liver Microsomes (HLM) CLint (µL/min/mg) | Mouse Liver Microsomes (MLM) t1/2 (min) | Mouse Liver Microsomes (MLM) CLint (µL/min/mg) | Rat Liver Microsomes (RLM) t1/2 (min) | Rat Liver Microsomes (RLM) CLint (µL/min/mg) |
| Compound A | 4-hydroxymethyl | 49 | 28 | 11 | 126 | 13 | 107 |
| Compound B | 4-fluoro | >120 | <12 | >120 | <12 | >120 | <12 |
| Compound C | 4-hydroxy | 118 | 12 | 106 | 13 | 111 | 12 |
Data extracted from "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form".[3]
Analysis of Structure-Metabolism Relationships:
The data clearly demonstrates that minor structural changes to the 6-aryl substituent have a profound impact on metabolic stability.
-
Compound A , with a 4-hydroxymethyl group, exhibits moderate stability in human liver microsomes but is rapidly metabolized in mouse and rat liver microsomes. This suggests that the benzylic alcohol moiety is a metabolic "soft spot," likely susceptible to oxidation to the corresponding benzoic acid, a common metabolic pathway for such functional groups.[3]
-
In stark contrast, Compound B , where the hydroxymethyl group is replaced by a fluorine atom, shows significantly enhanced metabolic stability across all species. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, effectively blocking a key site of metabolism.
-
Compound C , featuring a hydroxyl group at the 4-position, also displays good metabolic stability, comparable to the fluoro-substituted analog. This indicates that while the hydroxyl group can be a site for glucuronidation (Phase II metabolism), it is less susceptible to rapid Phase I oxidative metabolism in this chemical context compared to the benzylic alcohol of Compound A.
These findings underscore the importance of early and iterative metabolic stability testing to guide the medicinal chemistry strategy towards compounds with favorable pharmacokinetic properties.
Key Metabolic Pathways for Pyrrolopyridine Inhibitors
The metabolic fate of pyrrolopyridine inhibitors is primarily governed by two major enzyme families: the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).
Cytochrome P450 (CYP) Mediated Metabolism
CYP enzymes, predominantly located in the liver, are responsible for the Phase I metabolism of a vast array of drugs. For kinase inhibitors with N-heterocyclic scaffolds, common CYP-mediated reactions include:
-
Oxidation: Hydroxylation of aromatic and aliphatic moieties.
-
N-dealkylation: Removal of alkyl groups attached to nitrogen atoms.
-
O-dealkylation: Cleavage of ether linkages.
CYP3A4 is the most abundant and promiscuous CYP isoform in the human liver and is frequently implicated in the metabolism of kinase inhibitors.[4]
Aldehyde Oxidase (AO) Metabolism
Aldehyde oxidase is a cytosolic enzyme that has gained increasing recognition for its role in the metabolism of N-heterocyclic compounds.[2] AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen. For pyrrolopyridine scaffolds, this can lead to the formation of lactam metabolites. A key challenge with AO is the significant species-dependent variation in its activity, which can complicate the extrapolation of preclinical data to humans.[2]
Caption: Major metabolic pathways for pyrrolopyridine inhibitors.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a detailed methodology for assessing the metabolic stability of a test compound using liver microsomes.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse) from a reputable supplier
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Procedure:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Method:
-
Prepare Solutions:
-
Thaw the liver microsomes on ice.
-
Prepare the working solution of liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the working solution of the test compound (e.g., 1 µM) and positive controls in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome working solution.
-
Add the test compound or positive control working solution to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes at 4°C to precipitate the proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
3. Data Analysis:
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound and the internal standard at each time point.
-
-
Calculations:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein concentration) .
-
Conclusion
The metabolic stability of pyrrolopyridine inhibitors is a critical parameter that significantly influences their potential as therapeutic agents. As demonstrated, subtle structural modifications can lead to dramatic changes in metabolic clearance. A thorough understanding of the interplay between chemical structure and metabolic pathways, coupled with robust in vitro screening, is essential for the successful design and development of next-generation kinase inhibitors. This guide provides a framework for researchers to systematically evaluate and compare the metabolic stability of their compounds, ultimately facilitating the identification of drug candidates with a higher probability of clinical success.
References
- Bugge, S., et al. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry, 124, 583-607.
- Han, J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7494-7513.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
- Mikus, G., & Foerster, K. I. (2017). Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. Translational Cancer Research, 6(S7), S1245-S1253.
- Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441-8460.
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
- Foti, R. S., & Dalvie, D. K. (2016). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. Current Drug Metabolism, 17(5), 463-481.
- Li, X. Q., et al. (2014). Metabolism-related pharmacokinetic drug-drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations. Expert Opinion on Drug Metabolism & Toxicology, 10(6), 835-853.
- Zientek, M., & Youdim, K. (2015). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. Current Drug Metabolism, 16(8), 645-661.
- McGill, M. R., et al. (2023).
- Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503.
- Pelkonen, O., et al. (2008). Inhibition and induction of human cytochrome P450 (CYP) enzymes. Xenobiotica, 38(7-8), 1013-1049.
- Al-Dhfyan, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 147, 107867.
- Al-Tel, T. H. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31.
- Arnold, E., et al. (2020). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infectious Diseases, 6(9), 2416-2425.
- Blake, J. F., et al. (2010). Discovery of pyrrolopyrimidine inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 20(19), 5607-5612.
- Elkamhawy, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695.
- El-Gohary, N. S. M., et al. (2024).
- Gu, J., et al. (2011). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Journal of the American Chemical Society, 133(42), 16738-16741.
- Krol, M. B., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4436-4446.
- Olsen, J. A., et al. (2022). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. ACS Medicinal Chemistry Letters, 13(2), 266-272.
- Pryde, D. C., et al. (2012). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832.
-
ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
- Soars, M. G., et al. (2002). An assessment of the human liver microsome and hepatocyte intrinsic clearance of 225 compounds and a comparison with in vivo data. Drug Metabolism and Disposition, 30(8), 899-907.
- Eldehna, W. M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Journal of Medicinal Chemistry, 65(12), 8239-8288.
- Han, J., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(1), 23.
- Han, J., et al. (2024). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 29(1), 24.
- Hoff, B. H., et al. (2015). In vitro baselining of new pyrrolopyrimidine EGFR-TK inhibitors with Erlotinib.
- Kandeel, M., et al. (2021). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 50(1), 1-19.
- Kaspersen, S. J., et al. (2014). Synthesis and biological evaluation of 4,6-disubstituted pyrrolo[2,3-d]pyrimidines as EGFR inhibitors. European Journal of Medicinal Chemistry, 84, 57-66.
- Kurup, S., et al. (2018). Design, synthesis and biological evaluation of novel 2,4-disubstituted pyrrolo[2,3-d]pyrimidines as dual EGFR/Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(1), 1-13.
- Seela, F., & Peng, X. (2004). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 1-20.
- So, S. S., & Guengerich, F. P. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 295(14), 4506-4519.
- Abdel-Gawad, H., et al. (2024). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Frontiers in Chemistry, 12, 1373514.
- Zhang, D., et al. (2018). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure-Activity Relationship. Frontiers in Chemistry, 6, 293.
Sources
- 1. Medicinal chemistry approaches to avoid aldehyde oxidase metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]
- 4. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
The Rationale for Prudent Disposal
The core principle of chemical waste management is to prevent harm to individuals and the ecosystem. Improper disposal, such as pouring chemicals down the drain, can lead to the contamination of water systems, harm aquatic life, and potentially cause long-term environmental damage. Furthermore, many organic compounds, particularly heterocyclic structures like the pyrrolopyridine core, can have unforeseen biological activities. Therefore, treating all novel compounds with a high degree of caution is a cornerstone of laboratory safety.
Understanding the Hazard Profile: An Evidence-Based Approach
Although a specific Safety Data Sheet (SDS) for 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is not available, data from analogous compounds containing the 1H-pyrrolo[2,3-b]pyridine scaffold consistently indicate a set of potential hazards. These include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Given these potential hazards, it is imperative to handle this compound and any materials contaminated with it as hazardous waste.
Essential Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure you are wearing the appropriate personal protective equipment. This is your first and most critical line of defense.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions or solid particles, which could cause serious irritation.[3][5] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. | To avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[2][3] |
Step-by-Step Disposal Protocol
This protocol is designed to be a clear and actionable guide for the safe disposal of this compound from a research laboratory setting.
Part 1: Waste Segregation and Containerization
-
Designate a Hazardous Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be made of a material compatible with organic compounds (e.g., high-density polyethylene).[6]
-
Label the Container: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound". Also, list any solvents used in solutions of the compound.
-
Solid Waste:
-
Carefully transfer any remaining solid this compound into the designated hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Crucially, do not mix different waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate.[7]
-
-
Empty Original Container:
-
Once the original container of this compound is empty, it should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[8]
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label to avoid confusion.[8] Always check your institutional guidelines.[9]
-
Part 2: Storage of Hazardous Waste
-
Secure Storage: Keep the hazardous waste container tightly sealed when not in use.[6][10]
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[11] This area should be clearly marked and away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Part 3: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full (typically around 75-80% capacity to allow for expansion and prevent spills), contact your institution's EHS department to arrange for a waste pickup.[7][12]
-
Documentation: Complete any required waste disposal forms accurately and completely. This documentation is a legal requirement and ensures the waste is handled correctly by the disposal facility.
Disposal Workflow Diagram
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. essex.ac.uk [essex.ac.uk]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Comprehensive Safety and Handling Guide for 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.
Hazard Assessment and Triage
While a specific Safety Data Sheet (SDS) for this compound is not presently available, an analysis of analogous pyrrolo[2,3-b]pyridine derivatives indicates a consistent hazard profile. Compounds such as 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine and 5-Bromo-1H-pyrrolo[2,3-b]pyridine are classified as being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1][2][3] Therefore, it is prudent to handle this compound with the assumption that it possesses similar toxicological properties.
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][4]
-
Eye Irritation: Can cause serious irritation, redness, and pain.[1][2][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[5] | To protect eyes from splashes and airborne particles that can cause serious irritation.[1][6] |
| Hand Protection | Disposable nitrile gloves.[4][7] | Provides a barrier against skin contact, which can cause irritation.[1][4] Gloves should be inspected before use and changed immediately upon contamination.[7] |
| Body Protection | A flame-resistant lab coat that is fully buttoned.[5] | To protect skin and personal clothing from contamination.[8] |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[1] If significant dust is generated, a NIOSH-approved respirator is necessary.[4] | To prevent inhalation of airborne particles that may cause respiratory irritation.[1][3] |
| Footwear | Closed-toe shoes.[5] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[8] Prepare your workspace in a designated area, preferably within a chemical fume hood, to control potential airborne exposure.[1]
-
Weighing and Transfer: Handle the solid compound carefully to minimize dust formation. Use appropriate tools (e.g., spatulas) for transfer.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][8] Decontaminate all work surfaces and equipment.
Spill Response
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Control: If safe to do so, prevent the spread of the spill.
-
Cleanup (Solid Spill): Carefully sweep or vacuum the solid material, avoiding dust generation. Place the collected material into a sealed container for disposal.
-
Cleanup (Liquid Spill): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including excess compound, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: The recommended method of disposal is through a licensed chemical waste disposal service.[4] It is the responsibility of the waste generator to comply with all federal, state, and local regulations.[4] Do not dispose of this chemical down the drain or in regular trash.
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- U.S. Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Standards.
-
Parisi & Gerlanc, Attorneys at Law. (2016, April 22). Workplace hazards in the pharmaceutical industry. Retrieved from pgcomplaw.com.[10]
-
Airthings. (n.d.). Pharmaceutical Manufacturing: Where Simple Compounds Can Become Hazardous. Retrieved from airthings.com.[11]
-
Moravek. (n.d.). Pharmaceutical Manufacturing Safety Considerations. Retrieved from moravek.com.[12]
-
EHS Insight. (2019, July 16). Tips to Practice Health and Safety in the Pharma Industry. Retrieved from ehsinsight.com.[8]
-
TCI America. (n.d.). Safety Data Sheet for 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from tcichemicals.com.[4]
-
ChemScene. (2025, December 8). Safety Data Sheet for Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Retrieved from chemscene.com.[1]
-
University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from ehs.ucsf.edu.[7]
-
CymitQuimica. (2024, December 19). Safety Data Sheet for 7-Methoxy-1h-pyrrolo[3,2-c]pyridine. Retrieved from cymitquimica.com.[9]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from provistaco.com.[6]
-
Sigma-Aldrich. (2025, April 28). Safety Data Sheet. Retrieved from sigmaaldrich.com.[13]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from ehs.dartmouth.edu.[5]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from hazmatschool.com.[14]
-
Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from chemicalsafetyfacts.org.[15]
-
BLD Pharmatech. (n.d.). Safety Data Sheet for 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. Retrieved from bldpharm.com.[2]
-
Fisher Scientific. (2025, December 18). Safety Data Sheet for 6-Methoxy-1-tetralone. Retrieved from fishersci.com.[16]
-
Angene Chemical. (2025, April 5). Safety Data Sheet for 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Retrieved from angenetech.com.[3]
- World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
-
The University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from ouhsc.edu.[17]
-
BenchChem. (n.d.). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from benchchem.com.[18]
Sources
- 1. chemscene.com [chemscene.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. angenechemical.com [angenechemical.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. ehsinsight.com [ehsinsight.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. parisiandgerlanc.com [parisiandgerlanc.com]
- 11. Pharmaceutical Manufacturing Where Simple Compounds Can Become Hazardo [aegex.com]
- 12. moravek.com [moravek.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. hazmatschool.com [hazmatschool.com]
- 15. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 16. fishersci.com [fishersci.com]
- 17. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
